Product packaging for Cyclosporin B(Cat. No.:CAS No. 63775-95-1)

Cyclosporin B

Cat. No.: B1669522
CAS No.: 63775-95-1
M. Wt: 1188.6 g/mol
InChI Key: UCOQITKXMNKTKF-MXGZYYNMSA-N
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Description

Cyclosporin B has been reported in Trichoderma polysporum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C61H109N11O12 B1669522 Cyclosporin B CAS No. 63775-95-1

Properties

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28,30-decamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H109N11O12/c1-25-26-27-39(14)51(74)50-55(78)64-41(16)56(79)66(18)32-47(73)67(19)43(28-33(2)3)54(77)65-48(37(10)11)60(83)68(20)44(29-34(4)5)53(76)62-40(15)52(75)63-42(17)57(80)69(21)45(30-35(6)7)58(81)70(22)46(31-36(8)9)59(82)71(23)49(38(12)13)61(84)72(50)24/h25-26,33-46,48-51,74H,27-32H2,1-24H3,(H,62,76)(H,63,75)(H,64,78)(H,65,77)/b26-25+/t39-,40+,41+,42-,43+,44+,45+,46+,48+,49+,50+,51-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOQITKXMNKTKF-MXGZYYNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H109N11O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017528
Record name Cyclosporin B
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1188.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63775-95-1
Record name Cyclosporin B
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Record name Cyclosporin B
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Record name cyclosporin b
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Record name CYCLOSPORIN B
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Foundational & Exploratory

Cyclosporin B mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Cyclosporin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a cyclic undecapeptide belonging to the cyclosporin family of natural products. While structurally similar to the well-characterized immunosuppressant Cyclosporin A, this compound exhibits a distinct and more nuanced pharmacological profile. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing comparisons to Cyclosporin A where applicable. It delves into its molecular interactions, signaling pathways, and alternative biological activities beyond immunosuppression. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental methodologies and quantitative data where available to facilitate further investigation into the therapeutic potential of this compound.

Introduction

The cyclosporins are a class of fungal metabolites that have garnered significant attention for their potent biological activities.[1] Cyclosporin A (CsA) is a cornerstone of immunosuppressive therapy, primarily used to prevent organ transplant rejection.[2][3] this compound (CsB), a natural analog of CsA, differs by the substitution of L-alanine for L-α-aminobutyric acid at position 2. This seemingly minor structural change results in a significant attenuation of its immunosuppressive effects compared to CsA.[4] However, emerging research has unveiled alternative mechanisms of action for CsB, including antiviral and pro-apoptotic activities, suggesting a broader therapeutic potential. This guide will explore the core mechanisms of action of this compound, focusing on its interaction with cellular targets and the downstream signaling cascades.

The Canonical Cyclosporin Mechanism of Action: Immunosuppression

The primary mechanism of immunosuppression for cyclosporins involves the inhibition of T-lymphocyte activation.[2] This pathway is best characterized for Cyclosporin A and serves as the foundational model for understanding the immunosuppressive activity of other cyclosporins, including the less potent this compound.

Molecular Interactions

The lipophilic nature of cyclosporins allows them to readily diffuse across the cell membrane into the cytoplasm of T-lymphocytes. Once inside, they bind to their intracellular receptors, the cyclophilins. Cyclophilins are a family of ubiquitously expressed proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, which is inhibited by cyclosporin binding.

The formation of the cyclosporin-cyclophilin complex is a critical initiating step. This complex then targets the calcium- and calmodulin-dependent serine/threonine phosphatase, calcineurin. Specifically, the cyclosporin-cyclophilin complex binds to a composite surface on both the catalytic (calcineurin A) and regulatory (calcineurin B) subunits of calcineurin, sterically hindering the access of its substrates.

Signaling Pathway

The inhibition of calcineurin by the this compound-cyclophilin complex disrupts the T-cell receptor (TCR) signaling cascade. Following TCR activation, intracellular calcium levels rise, leading to the activation of calcineurin. Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. Dephosphorylated NFAT translocates from the cytoplasm to the nucleus, where it upregulates the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2). IL-2 is a potent T-cell growth factor essential for T-cell proliferation and the amplification of the immune response.

By inhibiting calcineurin, the this compound-cyclophilin complex prevents NFAT dephosphorylation and its subsequent nuclear translocation. This blockade of NFAT-mediated transcription results in a significant reduction in IL-2 production, thereby suppressing T-cell activation and proliferation.

G cluster_cell T-Lymphocyte This compound This compound CsB-Cyp Complex CsB-Cyp Complex This compound->CsB-Cyp Complex Binds to Cyclophilin Cyclophilin Cyclophilin->CsB-Cyp Complex CaN Calcineurin (CaN) CsB-Cyp Complex->CaN Inhibits NFAT-P NFAT-P CaN->NFAT-P Dephosphorylates NFAT NFAT NFAT-P->NFAT IL-2 Gene IL-2 Gene Transcription NFAT->IL-2 Gene Translocates to Nucleus & Activates IL-2 IL-2 Production IL-2 Gene->IL-2 T-Cell Activation T-Cell Activation & Proliferation IL-2->T-Cell Activation

Figure 1. Immunosuppressive Signaling Pathway of this compound.

Comparative Analysis: this compound vs. Cyclosporin A

While sharing the same fundamental mechanism of immunosuppression, this compound is consistently reported to be significantly less potent than Cyclosporin A. Metabolites of Cyclosporin A, including this compound, exhibit less than 10% of the parent drug's immunosuppressive activity. This difference in potency is likely attributable to variations in their binding affinities for cyclophilin and the subsequent inhibition of calcineurin.

ParameterCyclosporin AThis compound
Immunosuppressive Potency HighLow ( <10% of Cyclosporin A)
Binding to Cyclophilin A (Kd) 36.8 nMData not available
Binding to Cyclophilin B (Kd) 9.8 nMData not available
Calcineurin Inhibition (IC50) Data availableData not available

Table 1. Comparative Properties of Cyclosporin A and this compound.

Alternative Mechanisms of Action of this compound

Beyond its attenuated immunosuppressive effects, this compound has been shown to possess other distinct biological activities.

Antiviral Activity: Inhibition of Hepatitis B Virus (HBV) Entry

Recent studies have demonstrated that cyclosporins, including Cyclosporin A and its derivatives, can inhibit the entry of Hepatitis B Virus (HBV) into hepatocytes. This antiviral mechanism is independent of cyclophilin binding and calcineurin inhibition. Instead, it involves the direct interaction with the sodium taurocholate co-transporting polypeptide (NTCP), which serves as a functional receptor for HBV entry. This compound is also implicated in this activity. By binding to NTCP, cyclosporins are thought to allosterically hinder the interaction between the virus and the receptor, thereby blocking viral entry.

G cluster_hepatocyte Hepatocyte This compound This compound NTCP NTCP Receptor This compound->NTCP Binds to & Inhibits Viral Entry Viral Entry NTCP->Viral Entry HBV Hepatitis B Virus HBV->NTCP Binds to Infection Infection Viral Entry->Infection

Figure 2. Antiviral Mechanism of this compound against HBV.
Induction of Apoptosis in Osteoclasts

This compound has been shown to induce apoptosis in osteoclasts, the cells responsible for bone resorption. This effect is observed in mouse bone marrow cell cultures where this compound, along with other cyclosporins, inhibits the receptor activator of NF-κB ligand (RANKL)-stimulated tartrate-resistant acid phosphatase (TRAP) activity, a marker of osteoclast differentiation and function. The induction of apoptosis in mature osteoclasts suggests a potential therapeutic application for this compound in bone disorders characterized by excessive bone resorption. The precise signaling pathway leading to osteoclast apoptosis by this compound is still under investigation but is known to involve the activation of caspases.

G cluster_osteoclast Osteoclast This compound This compound Caspase Activation Caspase Activation This compound->Caspase Activation Induces RANKL Signaling RANKL Signaling Osteoclast Survival Osteoclast Survival & Function RANKL Signaling->Osteoclast Survival Apoptosis Apoptosis Caspase Activation->Apoptosis Apoptosis->Osteoclast Survival Inhibits

Figure 3. Pro-Apoptotic Effect of this compound on Osteoclasts.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of cyclosporins. These can be adapted for the specific investigation of this compound.

Calcineurin Phosphatase Activity Assay

This assay measures the ability of the this compound-cyclophilin complex to inhibit the phosphatase activity of calcineurin.

  • Principle: Calcineurin dephosphorylates a specific substrate, and the amount of released phosphate is quantified. The inhibitory effect of this compound is measured by the reduction in phosphate release.

  • Reagents:

    • Recombinant human calcineurin

    • Recombinant human cyclophilin

    • This compound

    • RII phosphopeptide substrate

    • Calmodulin

    • Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.25 mg/mL BSA, pH 7.5)

    • Malachite Green Phosphate Detection Solution

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add assay buffer, cyclophilin, and the this compound dilutions.

    • Add calcineurin and calmodulin to initiate the formation of the inhibitory complex. Incubate for 10-15 minutes at 30°C.

    • Start the phosphatase reaction by adding the RII phosphopeptide substrate. Incubate for a defined period (e.g., 15-30 minutes) at 30°C.

    • Stop the reaction and detect the released phosphate by adding the Malachite Green solution.

    • Measure the absorbance at approximately 620 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

Cyclophilin Binding Assay (Fluorescence Titration)

This method determines the binding affinity (Kd) of this compound to cyclophilin.

  • Principle: The intrinsic fluorescence of tryptophan residues in cyclophilin changes upon ligand binding. This change is used to monitor the interaction and calculate the dissociation constant.

  • Reagents:

    • Recombinant human cyclophilin A

    • This compound

    • Assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Procedure:

    • Place a solution of cyclophilin A in a fluorometer cuvette.

    • Excite the tryptophan fluorescence at 280 nm and measure the emission at 340 nm.

    • Add increasing concentrations of this compound to the cuvette and record the fluorescence intensity after each addition.

    • Correct the fluorescence intensities for dilution.

    • Plot the change in fluorescence against the this compound concentration and fit the data to a binding isotherm to determine the Kd.

T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)

This assay assesses the immunosuppressive activity of this compound on T-cell proliferation.

  • Principle: T-cells from one donor will proliferate in response to allogeneic stimulation by irradiated peripheral blood mononuclear cells (PBMCs) from a different donor. The inhibitory effect of this compound on this proliferation is measured.

  • Reagents:

    • PBMCs from two different healthy donors

    • This compound

    • Culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

    • [³H]-thymidine

  • Procedure:

    • Isolate PBMCs from both donors. Irradiate the stimulator PBMCs.

    • Co-culture the responder and stimulator PBMCs in a 96-well plate.

    • Add serial dilutions of this compound to the cultures.

    • Incubate for 5-6 days.

    • Pulse the cultures with [³H]-thymidine for the final 18 hours of incubation.

    • Harvest the cells and measure the incorporation of [³H]-thymidine using a scintillation counter.

    • Calculate the percentage of inhibition of proliferation and determine the IC50 value.

Conclusion and Future Directions

This compound presents a fascinating case of a structural analog with a significantly different pharmacological profile from its more famous counterpart, Cyclosporin A. While its immunosuppressive activity is attenuated, its antiviral and pro-apoptotic effects open new avenues for therapeutic exploration. The core mechanism of action for its immunosuppressive properties follows the canonical cyclosporin pathway of cyclophilin binding and calcineurin inhibition. However, a significant gap remains in the quantitative characterization of these interactions for this compound.

Future research should focus on:

  • Determining the precise binding kinetics and affinity (Kd) of this compound for various cyclophilin isoforms.

  • Quantifying the inhibitory potency (IC50) of the this compound-cyclophilin complex on calcineurin activity.

  • Elucidating the detailed downstream signaling pathways of its antiviral and pro-apoptotic activities.

  • Conducting in vivo studies to validate these alternative mechanisms and assess the therapeutic potential of this compound in models of viral hepatitis and bone disease.

A deeper understanding of the structure-activity relationships among the cyclosporin family will undoubtedly pave the way for the rational design of novel therapeutics with improved efficacy and safety profiles.

References

An In-Depth Technical Guide to the Immunosuppressive Properties of Cyclosporin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclosporin B, a member of the cyclosporin family of cyclic undecapeptides, is a calcineurin inhibitor with immunosuppressive properties. While less characterized than its renowned analogue, Cyclosporin A, this compound contributes to the overall understanding of cyclosporin pharmacology and the development of novel immunosuppressive agents. This guide provides a comprehensive overview of the core immunosuppressive properties of this compound, detailing its mechanism of action, available comparative data on its biological activity, and detailed protocols for key in vitro and in vivo assays used to characterize its effects. The document is intended to serve as a technical resource for researchers and professionals involved in immunology and drug development.

Mechanism of Action: Inhibition of Calcineurin-Mediated T-Cell Activation

The immunosuppressive activity of this compound, like other cyclosporins, is primarily mediated through the inhibition of calcineurin, a crucial calcium and calmodulin-dependent serine/threonine protein phosphatase. This inhibition disrupts the T-cell activation signaling cascade, ultimately preventing the transcription of key pro-inflammatory cytokines.

The key steps in the mechanism of action are as follows:

  • Intracellular Binding to Cyclophilin: this compound, being lipophilic, passively diffuses across the cell membrane into the cytoplasm of T-lymphocytes. There, it binds to its intracellular receptor, cyclophilin. While Cyclosporin A binds to both cyclophilin A and B, the formation of a complex with cyclophilin B has been shown to be a more potent inhibitor of calcineurin.[1]

  • Formation of the this compound-Cyclophilin Complex: This binding event creates a composite surface on the drug-immunophilin complex.

  • Inhibition of Calcineurin: The this compound-cyclophilin complex then binds to calcineurin. This interaction sterically blocks the phosphatase active site of calcineurin, inhibiting its enzymatic activity.[2]

  • Blockade of NFAT Dephosphorylation and Nuclear Translocation: Calcineurin's primary substrate in T-cell activation is the Nuclear Factor of Activated T-cells (NFAT). By inhibiting calcineurin, this compound prevents the dephosphorylation of NFAT. Phosphorylated NFAT remains in the cytoplasm and is unable to translocate to the nucleus.

  • Suppression of Cytokine Gene Transcription: Nuclear NFAT is a critical transcription factor for a variety of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). By preventing NFAT's nuclear translocation, this compound effectively halts the transcription of IL-2, as well as other important cytokines like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).

  • Inhibition of T-Cell Proliferation and Effector Functions: IL-2 is a potent T-cell growth factor. The suppression of IL-2 production leads to a profound inhibition of T-cell proliferation and the subsequent differentiation of effector T-cells, which are responsible for mediating immune responses.

The following diagram illustrates the signaling pathway of T-cell activation and the point of inhibition by the this compound-cyclophilin complex.

G cluster_cell T-Lymphocyte cluster_inhibition Inhibition by this compound TCR T-Cell Receptor (TCR) Ca_increase ↑ Intracellular Ca²⁺ TCR->Ca_increase Calmodulin Calmodulin Ca_increase->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin NFAT_P NFAT-P (Cytoplasm) Calcineurin->NFAT_P NFAT NFAT (Nucleus) NFAT_P->NFAT Dephosphorylation IL2_gene IL-2 Gene Transcription NFAT->IL2_gene IL2_production IL-2 Production & Secretion IL2_gene->IL2_production T_cell_prolif T-Cell Proliferation IL2_production->T_cell_prolif CsB This compound CypB Cyclophilin B CsB_CypB CsB-CypB Complex CsB_CypB->Calcineurin Inhibition G cluster_workflow Calcineurin Inhibition Assay Workflow prep Prepare Reagents (Buffer, CsB dilutions, Substrate) plate_setup Plate Setup (Controls, CsB concentrations) prep->plate_setup pre_incubate Pre-incubation (CsB + CypB + Calcineurin) plate_setup->pre_incubate reaction Initiate Reaction (Add Substrate) pre_incubate->reaction stop_reaction Stop Reaction (Add Malachite Green) reaction->stop_reaction readout Measure Absorbance (620 nm) stop_reaction->readout analysis Data Analysis (Calculate IC50) readout->analysis G cluster_workflow Mixed Lymphocyte Reaction (MLR) Workflow isolate Isolate PBMCs from two donors inactivate Inactivate Stimulator PBMCs (Mitomycin C or Irradiation) isolate->inactivate co_culture Co-culture Responder and Stimulator PBMCs with CsB isolate->co_culture inactivate->co_culture incubate Incubate for 5 days co_culture->incubate pulse Pulse with ³H-thymidine or label with CFSE incubate->pulse harvest Harvest cells pulse->harvest measure Measure Proliferation (Scintillation counting or Flow Cytometry) harvest->measure

References

An In-Depth Technical Guide on the Discovery and Origin of Cyclosporin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of cyclosporins in the early 1970s marked a watershed moment in immunopharmacology and transplantation medicine. While Cyclosporin A (CsA) rightfully garnered the majority of scientific and clinical attention for its potent immunosuppressive properties, the co-discovery and characterization of its natural analogues, including Cyclosporin B (CsB), were integral to the comprehensive understanding of this novel class of cyclic undecapeptides. This technical guide provides a detailed exploration of the discovery, origin, and fundamental characteristics of this compound, with a focus on the experimental methodologies and quantitative data that defined its early scientific journey.

Discovery and Origin

Fungal Source and Fermentation

This compound, alongside Cyclosporin A and other related metabolites, was first isolated from the fungus Tolypocladium inflatum (Gams).[1][2] The discovery was the result of a large-scale screening program for novel antifungal agents at Sandoz Ltd. (now Novartis) in Basel, Switzerland.[3] The initial fungal strains were isolated from soil samples collected in Norway and Wisconsin, USA.[3]

Experimental Protocol: Fungal Culture and Fermentation

A typical laboratory-scale fermentation process for the production of cyclosporins from Tolypocladium inflatum involves the following steps:[4]

  • Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium with spores or mycelial fragments of T. inflatum. This culture is incubated on a rotary shaker to promote growth.

  • Production Medium: A production medium rich in carbon and nitrogen sources is inoculated with the seed culture. A common semi-synthetic medium (SSM) might contain glucose, peptone, KH2PO4, and KCl, with the pH adjusted to around 5.7.

  • Fermentation: The production culture is incubated under aerobic conditions in a bioreactor or shaker flask for an extended period, typically 10-14 days, at a controlled temperature (e.g., 27°C). Continuous aeration and agitation are crucial for optimal growth and metabolite production.

  • Extraction: Following fermentation, the entire culture broth (including mycelia) is extracted with a water-immiscible organic solvent, such as ethyl acetate. This crude extract contains a mixture of cyclosporins and other fungal metabolites.

Isolation and Purification of this compound

The separation of the various cyclosporin analogues from the crude fungal extract was a significant challenge due to their structural similarities. Early researchers at Sandoz, including R. Traber, utilized chromatographic techniques to isolate and purify these compounds.

Experimental Protocol: Chromatographic Separation of Cyclosporin A and B

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying cyclosporins. While early methods have been refined, the principles remain the same. A representative HPLC protocol for the separation of Cyclosporin A and B is outlined below:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient or isocratic mobile phase consisting of acetonitrile and water is commonly employed. The exact ratio can be optimized to achieve baseline separation. For example, a gradient of 80% to 100% acetonitrile can be effective.

  • Temperature: The column is often heated to an elevated temperature (e.g., 70-80°C) to improve peak shape and resolution.

  • Detection: UV detection at a low wavelength, typically around 210 nm, is used to monitor the elution of the cyclosporins.

  • Elution Profile: Due to its slightly more polar nature (the substitution of L-alanine for L-α-aminobutyric acid), this compound generally has a shorter retention time than Cyclosporin A under reversed-phase HPLC conditions.

The following diagram illustrates a generalized workflow for the isolation of this compound.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification F1 Tolypocladium inflatum Culture F2 Liquid Fermentation F1->F2 E1 Solvent Extraction (e.g., Ethyl Acetate) F2->E1 E2 Crude Extract E1->E2 P1 Column Chromatography (e.g., Silica Gel) E2->P1 P2 Fraction Collection P1->P2 P3 HPLC Separation (Reversed-Phase C18) P2->P3 P4 Isolated this compound P3->P4

A generalized workflow for the isolation of this compound.

Physicochemical Properties

This compound is a cyclic undecapeptide that is structurally very similar to Cyclosporin A. The key difference is the amino acid at position 2, which is L-alanine in this compound and L-α-aminobutyric acid in Cyclosporin A. This subtle change in structure results in slight differences in their physicochemical properties.

PropertyThis compoundCyclosporin A
Molecular Formula C61H109N11O12C62H111N11O12
Molecular Weight 1188.58 g/mol 1202.61 g/mol
Melting Point 149-152°C148-151°C
Solubility Soluble in methanol, ethanol, DMSO; limited water solubilitySoluble in methanol, ethanol, acetone, ether; poorly soluble in water
Appearance White powderWhite or almost white powder or crystals

Mechanism of Action and Biological Activity

Signaling Pathway

Like Cyclosporin A, this compound exerts its immunosuppressive effects by inhibiting the calcineurin signaling pathway. The mechanism involves the formation of a complex with an intracellular receptor, cyclophilin, which then binds to and inhibits the phosphatase activity of calcineurin. This inhibition prevents the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for the expression of pro-inflammatory cytokines such as Interleukin-2 (IL-2).

G cluster_cell T-Lymphocyte cluster_nucleus T-Lymphocyte cluster_inhibition Inhibition by this compound TCR T-Cell Receptor Activation CaN Calcineurin TCR->CaN NFATp NFAT-P CaN->NFATp NFAT NFAT NFATp->NFAT nucleus Nucleus NFAT->nucleus IL2 IL-2 Gene Transcription nucleus->IL2 Proliferation T-Cell Proliferation IL2->Proliferation CsB This compound Complex CsB-Cyclophilin Complex CsB->Complex Cyc Cyclophilin Cyc->Complex Complex->CaN Inhibits

The calcineurin signaling pathway and its inhibition by this compound.
Comparative Immunosuppressive Activity

Early in vitro studies demonstrated that this compound possesses immunosuppressive activity, albeit significantly less potent than Cyclosporin A. This reduced activity is attributed to its lower binding affinity for cyclophilin.

Experimental Protocol: In Vitro Lymphocyte Proliferation Assay

The immunosuppressive activity of cyclosporins is commonly quantified using a lymphocyte proliferation assay, such as the Mixed Lymphocyte Reaction (MLR).

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

  • Cell Culture: Responder PBMCs are co-cultured with irradiated (to prevent their proliferation) stimulator PBMCs from a different donor.

  • Drug Treatment: Varying concentrations of Cyclosporin A and this compound are added to the cell cultures.

  • Proliferation Measurement: After a set incubation period (e.g., 5-6 days), the proliferation of the responder T-cells is measured. This is often done by adding radiolabeled thymidine ([3H]-thymidine) and measuring its incorporation into the DNA of the proliferating cells.

  • Data Analysis: The concentration of the drug that inhibits proliferation by 50% (IC50) is calculated.

Experimental Protocol: Calcineurin Phosphatase Activity Assay

The direct inhibitory effect on calcineurin can be measured using a biochemical assay.

  • Reagents: Purified recombinant calcineurin, cyclophilin, and a phosphorylated substrate (e.g., RII phosphopeptide) are required.

  • Inhibition Complex Formation: Calcineurin and cyclophilin are pre-incubated with varying concentrations of Cyclosporin A or this compound to allow for the formation of the inhibitory complex.

  • Phosphatase Reaction: The phosphorylated substrate is added to initiate the dephosphorylation reaction catalyzed by calcineurin.

  • Phosphate Detection: The amount of free phosphate released is quantified, often using a colorimetric method such as the malachite green assay.

  • Data Analysis: The IC50 value for the inhibition of calcineurin activity is determined.

Quantitative Comparison of Immunosuppressive Activity

CompoundIn Vitro Lymphocyte Proliferation (MLR) IC50Calcineurin Inhibition IC50
Cyclosporin A ~20-100 ng/mL~5-10 ng/mL
This compound Reported to be approximately 10-fold less active than Cyclosporin AReported to be significantly less active than Cyclosporin A

Note: The exact IC50 values can vary depending on the specific experimental conditions.

Conclusion

This compound, while overshadowed by the clinical success of Cyclosporin A, remains an important molecule in the history of immunosuppressive drug discovery. Its co-isolation from Tolypocladium inflatum and subsequent characterization provided valuable insights into the structure-activity relationships of the cyclosporin family. The subtle structural difference between Cyclosporin A and B, a single amino acid substitution, results in a significant reduction in immunosuppressive potency, highlighting the critical nature of the molecular interactions with cyclophilin and calcineurin. The experimental protocols developed for the isolation, purification, and biological characterization of these early cyclosporins laid the groundwork for future research in immunopharmacology and the development of next-generation immunosuppressants. This in-depth guide serves as a foundational resource for researchers and scientists in understanding the origins and fundamental properties of this noteworthy natural product.

References

The Chemical Synthesis of Cyclosporin B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclosporin B, a naturally occurring cyclic undecapeptide and a minor analogue of the potent immunosuppressant Cyclosporin A, has garnered significant interest in medicinal chemistry. Its unique structure, characterized by a high degree of N-methylation and the presence of the unusual (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid (MeBmt) residue, presents considerable challenges to its chemical synthesis. This technical guide provides a comprehensive overview of the chemical synthesis pathway of this compound, drawing upon established strategies for cyclosporine synthesis, with a particular focus on the seminal work of Wenger on the total synthesis of Cyclosporin A.[1]

Retrosynthetic Analysis

The total synthesis of this compound is a complex undertaking that can be approached through a convergent strategy. The primary structural difference between Cyclosporin A and this compound lies at position 2, where this compound incorporates an L-alanine (Ala) residue instead of the L-α-aminobutyric acid (Abu) found in Cyclosporin A. The general retrosynthetic disconnection of the cyclic peptide backbone at the peptide bond between D-Alanine (D-Ala) at position 8 and N-methylleucine (MeLeu) at position 9 reveals a linear undecapeptide precursor. This linear precursor can be further broken down into smaller, more manageable peptide fragments.

A logical fragmentation strategy, adapted from Wenger's synthesis of Cyclosporin A, divides the linear undecapeptide into two key fragments: a heptapeptide (positions 1-7) and a tetrapeptide (positions 8-11).

G Cyclosporin_B This compound Linear_Undecapeptide Linear Undecapeptide (MeBmt-Ala-Sar-MeLeu-Val-MeLeu-Ala-D-Ala-MeLeu-MeLeu-MeVal) Cyclosporin_B->Linear_Undecapeptide Macrocyclization Heptapeptide Heptapeptide Fragment (1-7) H-MeBmt-Ala-Sar-MeLeu-Val-MeLeu-Ala-OH Linear_Undecapeptide->Heptapeptide Fragment Coupling Tetrapeptide Tetrapeptide Fragment (8-11) Boc-D-Ala-MeLeu-MeLeu-MeVal-OH Linear_Undecapeptide->Tetrapeptide Fragment Coupling MeBmt MeBmt Synthesis Heptapeptide->MeBmt Amino_Acids Protected Amino Acids Heptapeptide->Amino_Acids Tetrapeptide->Amino_Acids

Figure 1: Retrosynthetic analysis of this compound.

Synthesis of Key Fragments

The synthesis of this compound necessitates the preparation of protected amino acids, the unique MeBmt residue, and the subsequent assembly of these building blocks into the heptapeptide and tetrapeptide fragments.

Synthesis of (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid (MeBmt)

The synthesis of the C9 amino acid MeBmt is a critical and challenging aspect of the overall process. Several synthetic routes have been reported. A convergent synthesis can be achieved through a syn-selective dynamic kinetic resolution of a β-ketoester precursor.[2][3] This approach allows for the stereoselective formation of the multiple chiral centers present in MeBmt.

Synthesis of the Tetrapeptide Fragment (Positions 8-11)

The tetrapeptide fragment, Boc-D-Ala-MeLeu-MeLeu-MeVal-OH, contains two N-methylated leucine residues. The formation of peptide bonds involving N-methylated amino acids is notoriously difficult due to steric hindrance.

Experimental Protocol: Synthesis of Boc-D-Ala-MeLeu-MeLeu-MeVal-OH (Adapted from Wenger, 1984)

The synthesis of this fragment is typically performed in solution, starting from the C-terminal amino acid, MeVal.

  • Boc-MeLeu-MeVal-OMe Synthesis: Boc-MeLeu-OH is coupled with H-MeVal-OMe using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in a solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Saponification: The resulting dipeptide methyl ester is saponified using a base like lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water to yield Boc-MeLeu-MeVal-OH.

  • Chain Elongation: The process is repeated by coupling the deprotected dipeptide with the next Boc-protected N-methylated amino acid (Boc-MeLeu-OH) and subsequently with Boc-D-Ala-OH to afford the fully protected tetrapeptide.

StepReactantsCoupling Reagent/ConditionsProductYield (%)
1Boc-MeLeu-OH, H-MeVal-OMeDCC, HOBt in DCMBoc-MeLeu-MeVal-OMe~85
2Boc-MeLeu-MeVal-OMeLiOH in THF/H₂OBoc-MeLeu-MeVal-OH~95
3Boc-MeLeu-MeVal-OH, H-MeLeu-OMeDCC, HOBt in DCMBoc-MeLeu-MeLeu-MeVal-OMe~80
4Boc-MeLeu-MeLeu-MeVal-OMeLiOH in THF/H₂OBoc-MeLeu-MeLeu-MeVal-OH~95
5Boc-MeLeu-MeLeu-MeVal-OH, H-D-Ala-OMeDCC, HOBt in DCMBoc-D-Ala-MeLeu-MeLeu-MeVal-OMe~75
6Boc-D-Ala-MeLeu-MeLeu-MeVal-OMeLiOH in THF/H₂OBoc-D-Ala-MeLeu-MeLeu-MeVal-OH~95

Table 1: Exemplary synthesis of the tetrapeptide fragment (8-11). Yields are approximate and based on typical peptide coupling reactions.

Alternative Coupling Reagents for N-Methylated Amino Acids: Due to the challenges associated with coupling N-methylated amino acids, several more efficient coupling reagents have been developed since the original synthesis. These include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often used with a non-nucleophilic base like diisopropylethylamine (DIEA).[4]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another effective phosphonium-based coupling reagent.

  • Isonitrile Coupling Reactions: This method has been successfully applied to the synthesis of Cyclosporin A and offers an alternative approach to forming the challenging N-methylated amide bonds.[5]

Synthesis of the Heptapeptide Fragment (Positions 1-7)

The synthesis of the heptapeptide fragment, H-MeBmt-Ala-Sar-MeLeu-Val-MeLeu-Ala-OH, also involves the coupling of several N-methylated amino acids. The synthesis would proceed in a stepwise manner, typically starting from the C-terminal L-alanine.

Experimental Protocol: Synthesis of the Heptapeptide Fragment (Conceptual)

  • Stepwise Elongation: Starting with a protected L-alanine, for example, H-Ala-OBzl, each subsequent amino acid is coupled using standard peptide coupling techniques. For the N-methylated residues (Sar and MeLeu), the more potent coupling reagents mentioned above are recommended.

  • Incorporation of MeBmt: The final coupling step involves the addition of the protected MeBmt residue.

  • Deprotection: The protecting groups on the N-terminus (e.g., Boc or Fmoc) and the C-terminus (e.g., benzyl ester) are selectively removed to prepare the fragment for coupling with the tetrapeptide.

Assembly of the Linear Undecapeptide and Macrocyclization

The final stages of the synthesis involve the coupling of the two major fragments followed by the crucial macrocyclization step to form the cyclic undecapeptide.

G cluster_0 Fragment Coupling cluster_1 Macrocyclization Heptapeptide Heptapeptide Fragment (1-7) (Deprotected C-terminus) Linear_Undecapeptide Linear Undecapeptide Precursor Heptapeptide->Linear_Undecapeptide Peptide Bond Formation Tetrapeptide Tetrapeptide Fragment (8-11) (Deprotected N-terminus) Tetrapeptide->Linear_Undecapeptide Cyclosporin_B This compound Linear_Undecapeptide->Cyclosporin_B Intramolecular Peptide Bond Formation

Figure 2: Final assembly and macrocyclization workflow.
Fragment Coupling

The heptapeptide with a free carboxylic acid at the C-terminus is coupled with the tetrapeptide that has a free amine at the N-terminus.

Experimental Protocol: Fragment Coupling

  • Activation of the Heptapeptide: The carboxylic acid of the heptapeptide is activated, for example, by forming an active ester or using a coupling reagent like HATU or PyBOP.

  • Coupling Reaction: The activated heptapeptide is then reacted with the deprotected tetrapeptide in a suitable solvent system. The reaction progress is monitored by techniques such as HPLC.

  • Purification: The resulting linear undecapeptide is purified using chromatographic methods.

Reactant 1Reactant 2Coupling Reagent/ConditionsProductYield (%)
H-MeBmt-Ala-Sar-MeLeu-Val-MeLeu-Ala-OHH-D-Ala-MeLeu-MeLeu-MeVal-OHHATU, DIEA in DMFLinear Undecapeptide of this compound50-70

Table 2: Exemplary fragment coupling reaction. Yields are estimates and can vary significantly based on the specific conditions and purity of the fragments.

Macrocyclization

The final and often most challenging step is the intramolecular cyclization of the linear undecapeptide. This reaction is performed under high dilution conditions to favor the intramolecular reaction over intermolecular polymerization.

Experimental Protocol: Macrocyclization (Adapted from Wenger, 1984)

  • Deprotection: The protecting groups at the N- and C-termini of the linear undecapeptide are removed to generate the free amino and carboxylic acid functionalities.

  • Cyclization: The deprotected linear peptide is dissolved in a suitable solvent (e.g., DCM/DMF mixture) and added slowly to a larger volume of the same solvent containing the cyclization reagents. Common reagents for this step include propylphosphonic anhydride (T3P) or diphenylphosphoryl azide (DPPA). The reaction is typically run at room temperature for an extended period.

  • Purification: The crude this compound is purified by column chromatography on silica gel to yield the final product.

| Precursor | Cyclization Reagent/Conditions | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Linear Undecapeptide | T3P, DIEA in DCM/DMF at high dilution | this compound | 20-40 |

Table 3: Exemplary macrocyclization reaction. Yields are highly dependent on the reaction conditions and the purity of the linear precursor.

Solid-Phase Synthesis Approach

An alternative to the solution-phase synthesis described above is the solid-phase peptide synthesis (SPPS) of the linear undecapeptide precursor. SPPS offers advantages in terms of ease of purification of intermediates. A patent describes the use of triphosgene as a condensation reagent for the solid-phase synthesis of cyclosporine, which is particularly effective for coupling N-methylated amino acids.

G Resin Resin Support AA1 Couple First Protected Amino Acid Resin->AA1 Deprotect1 Deprotect AA1->Deprotect1 AA2 Couple Second Protected Amino Acid Deprotect1->AA2 Deprotect2 Deprotect AA2->Deprotect2 Repeat Repeat... (9 more times) Deprotect2->Repeat Cleave Cleave from Resin & Deprotect Repeat->Cleave Linear_Peptide Linear Undecapeptide Cleave->Linear_Peptide Cyclize Macrocyclize Linear_Peptide->Cyclize Cyclosporin_B This compound Cyclize->Cyclosporin_B

Figure 3: General workflow for solid-phase synthesis of this compound.

Conclusion

The chemical synthesis of this compound is a formidable challenge that requires careful planning and execution, particularly in the construction of the N-methylated peptide bonds and the macrocyclization step. The solution-phase fragment condensation strategy, pioneered by Wenger for Cyclosporin A, provides a robust and adaptable framework for the synthesis of this compound. Advances in peptide coupling reagents and the development of solid-phase synthesis techniques offer alternative and potentially more efficient routes to this important natural product. The successful synthesis of this compound and its analogues is crucial for further exploring their structure-activity relationships and potential therapeutic applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclosporin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin B is a cyclic undecapeptide belonging to the cyclosporin family, a group of fungal metabolites primarily produced by the fungus Tolypocladium inflatum. While structurally similar to the well-known immunosuppressant Cyclosporin A, this compound exhibits distinct biological activities and properties that make it a compound of significant interest in pharmaceutical research. It is considered a minor analogue in the cyclosporin complex and is often present as an impurity in Cyclosporin A preparations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its known signaling pathways.

Core Physical and Chemical Properties

This compound is a large, lipophilic, and cyclic peptide, which dictates its solubility and handling characteristics. The key physical and chemical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₆₁H₁₀₉N₁₁O₁₂[1][2][3]
Molecular Weight 1188.58 g/mol [1][4]
Appearance Amorphous white powder
Melting Point 149-152 °C
Boiling Point 1289.7 °C at 760 mmHg
Density 1.019 g/cm³
Purity ≥90% (by HPLC), ≥95%
Source Trichoderma sp.
Optical Rotation [α]D²⁰ -238° (c=0.62 in chloroform)
[α]D²⁰ -168° (c=0.56 in methanol)
Storage Store at -20°C or 2-8°C

Solubility Profile

The solubility of this compound is a critical parameter for its formulation and in vitro testing. As a lipophilic peptide, it exhibits poor solubility in aqueous solutions.

SolventSolubilityReferences
Water Limited solubility
Methanol Soluble
Ethanol Soluble
Dimethylformamide (DMF) Soluble
Dimethyl sulfoxide (DMSO) Soluble
Acetone Soluble

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of this compound. Below are protocols for key analytical experiments.

Melting Point Determination

The melting point of a peptide provides an indication of its purity. For cyclic peptides like this compound, which may decompose at high temperatures, a rapid heating method is often preferred.

  • Apparatus: Capillary melting point apparatus.

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate to a temperature approximately 15-20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for accurate determination.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.

Solubility Assessment

Due to its lipophilic nature, determining the solubility of this compound requires a systematic approach.

  • Materials: this compound, selected solvents (e.g., water, ethanol, DMSO), vortex mixer, sonicator, centrifuge, and an analytical balance.

  • Procedure:

    • An excess amount of this compound is added to a known volume of the solvent in a vial.

    • The mixture is vortexed and then sonicated to facilitate dissolution.

    • The suspension is equilibrated at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours) with continuous agitation.

    • After equilibration, the solution is centrifuged to pellet the undissolved solid.

    • A known volume of the supernatant is carefully removed and diluted with an appropriate solvent for quantification.

    • The concentration of this compound in the diluted supernatant is determined using a validated analytical method, such as HPLC-UV.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a standard method for assessing the purity of this compound and for its quantification in various matrices.

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA) to improve peak shape. A common mobile phase is a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% TFA.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Elevated temperatures (e.g., 60-80°C) are often used to improve peak shape and reduce run times for cyclosporins.

    • Detection Wavelength: UV detection is typically performed at 210 nm, where the peptide bonds absorb.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • A stock solution of this compound is prepared in a suitable solvent like methanol or acetonitrile.

    • Working standards are prepared by diluting the stock solution with the mobile phase.

    • Samples for analysis are dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity of this compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from the working standards.

Spectroscopic Analysis

a) UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward method for the quantification of this compound, particularly in solution.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Procedure:

    • A solution of this compound of known concentration is prepared in a suitable solvent (e.g., ethanol).

    • The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm.

    • The wavelength of maximum absorbance (λmax) is determined. For cyclosporins, this is typically around 210-214 nm in ethanol.

    • A calibration curve of absorbance versus concentration can be prepared at the λmax for quantitative analysis.

b) Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and for structural elucidation of this compound.

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer, often coupled with liquid chromatography (LC-MS).

  • Procedure:

    • A dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid) is infused into the ESI source.

    • The mass spectrum is acquired in positive ion mode.

    • The spectrum is analyzed for the presence of the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺, [M+K]⁺).

    • Tandem mass spectrometry (MS/MS) can be performed on the parent ion to obtain fragmentation patterns, which can aid in structural confirmation by analyzing the peptide backbone cleavage.

c) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR:

    • A one-dimensional ¹H NMR spectrum is acquired to observe the chemical shifts and coupling constants of the protons.

    • Key regions to analyze include the amide protons (δ 6-9 ppm), alpha-protons (δ 3.5-5.5 ppm), and side-chain protons (δ 0.5-3.5 ppm).

  • ¹³C NMR:

    • A one-dimensional ¹³C NMR spectrum is acquired to observe the chemical shifts of the carbon atoms.

    • Key regions include the carbonyl carbons (δ 170-180 ppm), alpha-carbons (δ 50-65 ppm), and side-chain carbons (δ 10-50 ppm).

  • 2D NMR:

    • Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish connectivity between protons and carbons, aiding in the complete assignment of the structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to determine through-space proximities of protons, providing insights into the three-dimensional conformation of the peptide in solution.

Biological Activity and Signaling Pathways

This compound, while being a minor cyclosporin analogue, possesses notable biological activities.

Immunosuppressive Activity

Similar to Cyclosporin A, this compound exhibits immunosuppressive properties, although to a lesser extent. The primary mechanism of action involves the inhibition of the calcineurin-NFAT signaling pathway.

  • Mechanism:

    • This compound enters T-lymphocytes and binds to its intracellular receptor, cyclophilin.

    • The this compound-cyclophilin complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.

    • The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT).

    • Phosphorylated NFAT cannot translocate to the nucleus.

    • This blocks the transcription of genes encoding for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).

    • The reduction in IL-2 production leads to a decrease in T-cell proliferation and activation, thereby suppressing the immune response.

G Immunosuppressive Signaling Pathway of this compound cluster_cell T-Lymphocyte cluster_nucleus Nucleus CsB This compound Complex CsB-Cyclophilin Complex CsB->Complex Binds Cyp Cyclophilin Cyp->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibits NFATp NFAT-P Calcineurin->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT IL2_gene IL-2 Gene NFAT->IL2_gene Translocates & Activates Transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA Transcription IL2 Interleukin-2 IL2_mRNA->IL2 Translation Tcell_prolif T-Cell Proliferation & Activation IL2->Tcell_prolif Promotes G Anti-HBV Entry Mechanism of this compound cluster_hepatocyte Hepatocyte NTCP NTCP Receptor Infection Viral Entry & Infection NTCP->Infection HBV HBV Virus (preS1) HBV->NTCP Binds to initiate entry CsB This compound CsB->NTCP Binds and blocks G Inhibition of Osteoclastogenesis by this compound RANKL RANKL RANK RANK Receptor RANKL->RANK Binds Signaling_Cascade Downstream Signaling (e.g., NF-κB, MAPKs) RANK->Signaling_Cascade Activates Osteoclast_Precursor Osteoclast Precursor Osteoclast_Differentiation Osteoclast Differentiation Osteoclast_Precursor->Osteoclast_Differentiation Signaling_Cascade->Osteoclast_Differentiation Promotes CsB This compound CsB->Signaling_Cascade Inhibits G General Experimental Workflow for this compound Characterization Start Isolation & Purification (from fungal culture) PhysChem Physical & Chemical Characterization Start->PhysChem Purity Purity Assessment (HPLC) PhysChem->Purity Structure Structural Elucidation (MS, NMR) PhysChem->Structure Solubility Solubility Profiling PhysChem->Solubility BioActivity Biological Activity Screening Structure->BioActivity Immuno Immunosuppressive Assays BioActivity->Immuno Antiviral Antiviral Assays (e.g., HBV entry) BioActivity->Antiviral Osteo Osteoclastogenesis Assays BioActivity->Osteo Mechanism Mechanism of Action Studies Immuno->Mechanism Antiviral->Mechanism Osteo->Mechanism End Lead Optimization & Further Development Mechanism->End

References

An In-depth Technical Guide to the Stability and Storage of Cyclosporin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Cyclosporin B, a potent immunosuppressive cyclic polypeptide. Understanding the stability profile of this compound is critical for ensuring its efficacy and safety in research and pharmaceutical development. This document details its physicochemical properties, degradation pathways, and analytical methodologies for stability assessment, presenting data in a clear and accessible format.

Physicochemical Properties of this compound

This compound is a neutral, lipophilic, cyclic undecapeptide with the molecular formula C₆₁H₁₀₉N₁₁O₁₂ and a molecular weight of 1188.58 g/mol .[1] Its structure is closely related to the more extensively studied Cyclosporin A. The lipophilic nature of this compound dictates its solubility and stability characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆₁H₁₀₉N₁₁O₁₂[1]
Molecular Weight1188.58 g/mol [1]
AppearanceWhite to off-white crystalline powder
Melting PointApproximately 149-152 °C
SolubilitySoluble in methanol, ethanol, acetone, and chloroform. Slightly soluble in water and saturated hydrocarbons.

Stability and Storage Conditions

The stability of this compound is influenced by several environmental factors, including temperature, light, and pH. Proper storage is crucial to prevent degradation and maintain its biological activity.

Solid-State Stability and Storage

In its solid form, this compound is relatively stable. For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light and moisture.

Table 2: Recommended Storage Conditions for Solid this compound

ConditionTemperatureDurationNotes
Long-term-20°CUp to 24 monthsProtect from light and moisture.
Short-term2-8°CUp to 6 monthsProtect from light and moisture.
Solution Stability and Storage

The stability of this compound in solution is dependent on the solvent, concentration, and storage conditions. Stock solutions are typically prepared in organic solvents like ethanol or DMSO. For aqueous solutions, stability is a significant concern, and they are generally not recommended for long-term storage.

Table 3: Recommended Storage Conditions for this compound in Solution

SolventConcentrationTemperatureStability
Ethanol10 mg/mL-20°CUp to 1 month
DMSO10 mg/mL-20°CUp to 3 months
Aqueous BuffersVariable4°CProne to degradation; use fresh

Degradation Pathways

This compound can degrade under various stress conditions, leading to the formation of impurities that may be inactive or potentially toxic. The primary degradation pathways are hydrolysis, isomerization, and oxidation. The degradation pathways of the closely related Cyclosporin A have been extensively studied and provide a strong model for understanding this compound degradation.

General Degradation Pathways of Cyclosporins Cyclosporin_B This compound Hydrolysis Hydrolysis (Acidic/Alkaline) Cyclosporin_B->Hydrolysis H+/OH- Isomerization Isomerization Cyclosporin_B->Isomerization Heat, Acid Oxidation Oxidation Cyclosporin_B->Oxidation Oxidizing agents Photodegradation Photodegradation Cyclosporin_B->Photodegradation UV/Vis Light Thermal_Degradation Thermal Degradation Cyclosporin_B->Thermal_Degradation High Temperature Degradation_Products Degradation Products (e.g., linear peptides, iso-cyclosporin) Hydrolysis->Degradation_Products Isomerization->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products Thermal_Degradation->Degradation_Products

Caption: General degradation pathways for cyclosporins.

Hydrolysis

Under both acidic and alkaline conditions, the cyclic peptide structure of this compound can be hydrolyzed, leading to the formation of linear peptide fragments. This process is accelerated at elevated temperatures.

Isomerization

A common degradation pathway for cyclosporins is the isomerization to iso-cyclosporin. This N-O acyl migration is known to occur under acidic conditions and can lead to a significant loss of immunosuppressive activity.

Oxidation

The presence of oxidizing agents can lead to the oxidation of susceptible amino acid residues within the this compound molecule, altering its structure and function.

Photodegradation

Exposure to light, particularly UV radiation, can induce photodegradation of this compound. It is crucial to protect both solid and solution samples from light.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound, forced degradation studies are performed. These studies expose the drug substance to harsh conditions to accelerate degradation and identify potential degradation products. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for separating and quantifying the parent drug and its degradants.

Forced Degradation and Stability Analysis Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base Alkaline Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->HPLC Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Oxidation->HPLC Thermal Thermal Degradation (e.g., 80°C) Thermal->HPLC Photo Photodegradation (e.g., UV/Vis light) Photo->HPLC Quantification Quantification of This compound and Degradation Products HPLC->Quantification Data Data Analysis and Stability Assessment Quantification->Data Cyclosporin_B This compound (Bulk Drug or Formulation) Cyclosporin_B->Acid Cyclosporin_B->Base Cyclosporin_B->Oxidation Cyclosporin_B->Thermal Cyclosporin_B->Photo

Caption: Workflow for forced degradation and stability analysis.

Forced Degradation Protocol (Representative)

The following protocols, primarily based on studies of Cyclosporin A, can be adapted and validated for this compound.[2]

  • Acid Hydrolysis: A solution of this compound (1 mg/mL in methanol) is treated with an equal volume of 0.1 M hydrochloric acid and heated at 60°C for 24 hours.

  • Alkaline Hydrolysis: A solution of this compound (1 mg/mL in methanol) is treated with an equal volume of 0.1 M sodium hydroxide and heated at 60°C for 24 hours.

  • Oxidative Degradation: A solution of this compound (1 mg/mL in methanol) is treated with an equal volume of 3% hydrogen peroxide and kept at room temperature for 24 hours.

  • Thermal Degradation: Solid this compound is kept in a hot air oven at 80°C for 48 hours.

  • Photodegradation: A solution of this compound (1 mg/mL in methanol) is exposed to UV light (254 nm) and fluorescent light for a specified duration.

Table 4: Summary of Forced Degradation Conditions for Cyclosporins (Representative)

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation
Acid Hydrolysis0.1 M HCl60°C24 hoursSignificant
Alkaline Hydrolysis0.1 M NaOH60°C24 hoursModerate
Oxidation3% H₂O₂Room Temperature24 hoursModerate to Significant
ThermalDry Heat80°C48 hoursModerate
PhotolyticUV/Visible LightRoom TemperatureVariableSignificant
Stability-Indicating HPLC Method (Representative)

A reverse-phase HPLC method is typically employed to separate this compound from its degradation products. The following is a representative method that would require optimization and validation for this compound.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, sometimes with a modifier like trifluoroacetic acid. A common mobile phase is acetonitrile:water (70:30, v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 60-75°C (elevated temperatures are often used to improve peak shape for cyclosporins)

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

Quantitative Data on Degradation

Quantitative data from forced degradation studies helps in understanding the degradation kinetics. For Cyclosporin A, degradation in an acidic dissolution medium was found to follow zero-order kinetics.

Table 5: Degradation Kinetics of Cyclosporin A in Acidic Dissolution Media (Representative)

TemperatureDegradation Rate Constant (%/hour)Reference
37°C-3.5
25°C-1.5
10°C-0.3

Note: This data is for Cyclosporin A and serves as an example. Similar studies are required to determine the specific degradation kinetics of this compound.

Conclusion

This compound is a stable molecule in its solid form when stored under appropriate conditions, protected from light and moisture. In solution, its stability is more limited and is dependent on the solvent and temperature. The primary degradation pathways include hydrolysis, isomerization, and oxidation. Forced degradation studies coupled with a validated stability-indicating HPLC method are essential for a comprehensive understanding of its stability profile. The information provided in this guide, largely based on data from the closely related Cyclosporin A, offers a robust framework for researchers and drug development professionals working with this compound. It is imperative to perform specific stability studies for this compound to establish its unique degradation profile and to ensure the quality and reliability of experimental and clinical outcomes.

References

The Role of Cyclosporin B in Calcineurin Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclosporin B, a naturally occurring analogue of the widely used immunosuppressant Cyclosporin A, plays a role in the inhibition of calcineurin, a critical serine/threonine phosphatase in the T-cell activation pathway. While its immunosuppressive activity is known to be significantly less potent than that of Cyclosporin A, a detailed quantitative understanding of its interaction with cyclophilin and subsequent calcineurin inhibition is less documented. This technical guide provides a comprehensive overview of the mechanism of action of this compound, drawing comparisons with Cyclosporin A, and outlines the experimental protocols for assessing its inhibitory activity. The guide also presents available quantitative data for related cyclosporins to provide a framework for understanding the structure-activity relationships that govern the potency of this compound.

Introduction

Cyclosporins are a class of cyclic undecapeptides, primarily isolated from the fungus Tolypocladium inflatum, that exhibit potent immunosuppressive properties.[1] The archetypal member of this family, Cyclosporin A (CsA), has revolutionized organ transplantation and the treatment of autoimmune diseases.[2] this compound (CsB), a natural analogue of CsA, differs by a single amino acid at position 2, where the α-aminobutyric acid in CsA is replaced by an alanine residue. This seemingly minor structural change has a significant impact on its biological activity, rendering it a less potent immunosuppressive agent.

This guide delves into the molecular mechanisms underlying the inhibitory action of this compound on calcineurin, a key enzyme in the T-cell activation cascade. By forming a composite surface with its intracellular receptor, cyclophilin, the cyclosporin-cyclophilin complex directly binds to and sterically hinders the phosphatase activity of calcineurin.[3] This inhibition ultimately prevents the activation of the Nuclear Factor of Activated T-cells (NFAT), a crucial transcription factor for the expression of pro-inflammatory cytokines like Interleukin-2 (IL-2).

Mechanism of Calcineurin Inhibition by Cyclosporins

The immunosuppressive effect of cyclosporins is not direct but is mediated through the formation of a gain-of-function complex with a family of intracellular proteins known as cyclophilins (CyP).[3]

  • Binding to Cyclophilin: this compound, like other cyclosporins, passively diffuses across the cell membrane and binds to a specific cyclophilin isoform in the cytoplasm. The primary immunophilin involved in the immunosuppressive activity of cyclosporins is Cyclophilin A (CypA).

  • Formation of the Inhibitory Complex: The binding of this compound to cyclophilin induces a conformational change in the drug, exposing a composite surface. This drug-protein complex is the active entity that targets calcineurin.

  • Inhibition of Calcineurin: The this compound-cyclophilin complex binds to a specific site on the calcineurin A (catalytic) and calcineurin B (regulatory) subunits.[4] This binding physically obstructs the active site of calcineurin, preventing it from dephosphorylating its substrates.

  • Downstream Effects: The inhibition of calcineurin's phosphatase activity prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT). Phosphorylated NFAT remains in the cytoplasm, unable to translocate to the nucleus. This nuclear import is essential for NFAT to act as a transcription factor for genes encoding various cytokines, most notably Interleukin-2 (IL-2). The lack of IL-2 production leads to a failure of T-cell proliferation and activation, thus suppressing the immune response.

Signaling Pathway of Calcineurin Inhibition by this compound

Calcineurin_Inhibition_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLC Phospholipase C (PLC) TCR->PLC activates Antigen Antigen Antigen->TCR IP3 IP3 PLC->IP3 generates ER Endoplasmic Reticulum (ER) IP3->ER binds to Ca2_cytosol ↑ [Ca²⁺]i ER->Ca2_cytosol releases Ca²⁺ Calmodulin Calmodulin Ca2_cytosol->Calmodulin binds Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P Calcineurin_active->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_nucleus NFAT NFAT->NFAT_nucleus translocates to CyclosporinB This compound Cyclophilin Cyclophilin CyclosporinB->Cyclophilin binds to CsB_CyP_Complex This compound-Cyclophilin Complex Cyclophilin->CsB_CyP_Complex CsB_CyP_Complex->Calcineurin_active inhibits IL2_gene IL-2 Gene NFAT_nucleus->IL2_gene activates transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA IL2 IL-2 Secretion IL2_mRNA->IL2 translates to T_Cell_Proliferation T-Cell Proliferation IL2->T_Cell_Proliferation promotes

Figure 1: Calcineurin signaling pathway and its inhibition by this compound.

Quantitative Data and Structure-Activity Relationships

Direct quantitative data for the binding affinity of this compound to cyclophilins (Kd) and the half-maximal inhibitory concentration (IC50) of the this compound-cyclophilin complex for calcineurin are not widely available in peer-reviewed literature. However, data from comparative studies of other cyclosporin analogues provide valuable insights into its expected potency.

It is established that this compound exhibits significantly less immunosuppressive activity than Cyclosporin A. This reduced activity is attributed to the substitution of α-aminobutyric acid at position 2 with alanine. While the side chain at position 2 is not directly involved in the interaction with calcineurin, it influences the overall conformation of the cyclosporin molecule, which can affect its binding to cyclophilin and the subsequent formation of the active inhibitory complex.

The following tables summarize the available quantitative data for Cyclosporin A and other analogues, which can serve as a benchmark for estimating the activity of this compound.

Table 1: Binding Affinities (Kd) of Cyclosporin A to Cyclophilin Isoforms

Cyclosporin AnalogueCyclophilin IsoformDissociation Constant (Kd) (nM)Reference
Cyclosporin ACyclophilin A36.8
Cyclosporin ACyclophilin B9.8
Cyclosporin ACyclophilin C90.8

Table 2: Calcineurin Inhibition by Cyclosporin A-Cyclophilin Complexes

Inhibitory ComplexSubstrateIC50 (nM)Reference
Cyclosporin A - Cyclophilin A[Ser(32P)15]RII120
Cyclosporin A - Cyclophilin B[Ser(32P)15]RII50
Cyclosporin A - Cyclophilin A[32P]casein40
Cyclosporin A - Cyclophilin B[32P]casein< 10

Table 3: Comparative Immunosuppressive Activity of Cyclosporin Analogues (Lymphocyte Proliferation Assay)

Cyclosporin AnalogueRelative Potency vs. CsAIC50 (µg/L)Reference
Cyclosporin A119 ± 4
Cyclosporin GLower60 ± 7

Based on the available data, the alanine substitution at position 2 in this compound likely results in a lower binding affinity for cyclophilins compared to Cyclosporin A, and consequently, a higher IC50 for calcineurin inhibition.

Experimental Protocols

The following section details a generalized protocol for an in vitro calcineurin phosphatase activity assay to determine the inhibitory effect of this compound. This protocol is based on the principles of commercially available colorimetric assay kits.

In Vitro Calcineurin Phosphatase Activity Assay (Colorimetric)

Objective: To determine the IC50 of the this compound-cyclophilin complex for the inhibition of calcineurin phosphatase activity.

Principle: This assay measures the amount of free phosphate released from a specific phosphopeptide substrate by the enzymatic activity of calcineurin. The liberated phosphate is detected using a malachite green-based reagent, which forms a colored complex that can be quantified spectrophotometrically.

Materials and Reagents:

  • Recombinant human calcineurin (catalytic A and regulatory B subunits)

  • Recombinant human cyclophilin A

  • This compound

  • Calcineurin Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mg/mL BSA)

  • Calmodulin

  • CaCl₂ solution

  • RII phosphopeptide substrate

  • Malachite Green Phosphate Detection Solution

  • Phosphate Standard solution

  • 96-well microplate

  • Microplate reader (absorbance at ~620 nm)

  • Dimethyl sulfoxide (DMSO)

Experimental Workflow:

Calcineurin_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_detection 3. Detection and Analysis prep_csb Prepare this compound serial dilutions in DMSO add_reagents Add assay buffer, this compound, and Cyclophilin A to test wells prep_csb->add_reagents prep_cyp Prepare Cyclophilin A solution prep_cyp->add_reagents prep_can Prepare Calcineurin solution with Calmodulin and CaCl₂ add_can Add Calcineurin to all wells except blanks and no-enzyme controls prep_can->add_can prep_sub Prepare RII phosphopeptide substrate solution start_reaction Initiate reaction by adding RII substrate prep_sub->start_reaction prep_std Prepare Phosphate standards plate_setup Set up 96-well plate: - Blanks - Controls (no inhibitor, no enzyme) - Standards - Test wells prep_std->plate_setup plate_setup->add_reagents add_reagents->add_can pre_incubate Pre-incubate at 30°C for 15 min (allows complex formation) add_can->pre_incubate pre_incubate->start_reaction incubate Incubate at 30°C for 30 min start_reaction->incubate stop_reaction Stop reaction by adding Malachite Green solution incubate->stop_reaction color_dev Allow color to develop (15-20 min) stop_reaction->color_dev read_abs Read absorbance at ~620 nm color_dev->read_abs analyze Calculate phosphate released using standard curve and determine % inhibition read_abs->analyze ic50 Plot % inhibition vs. [this compound] to determine IC50 analyze->ic50

Figure 2: Experimental workflow for in vitro calcineurin inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for testing.

    • Prepare working solutions of recombinant cyclophilin A and calcineurin in Calcineurin Assay Buffer. Activate calcineurin by adding calmodulin and CaCl₂ to the buffer.

    • Prepare the RII phosphopeptide substrate solution in the assay buffer.

    • Prepare a series of phosphate standards by diluting the Phosphate Standard solution.

  • Assay Plate Setup:

    • In a 96-well plate, set up wells for blank (assay buffer only), no-inhibitor control (all reagents except this compound), no-enzyme control, phosphate standards, and test samples with varying concentrations of this compound.

  • Reaction:

    • To the test wells, add the this compound dilutions and a constant concentration of cyclophilin A.

    • Add the activated calcineurin solution to all wells except the blank and no-enzyme control.

    • Pre-incubate the plate for 10-15 minutes at 30°C to facilitate the formation of the this compound-cyclophilin-calcineurin complex.

    • Initiate the phosphatase reaction by adding the RII phosphopeptide substrate to all wells.

    • Incubate the plate at 30°C for a defined period (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.

  • Detection:

    • Stop the reaction by adding the Malachite Green Phosphate Detection Solution to all wells.

    • Allow the color to develop for 15-20 minutes at room temperature.

  • Data Analysis:

    • Measure the absorbance of each well at approximately 620 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Generate a standard curve by plotting the absorbance of the phosphate standards against their known concentrations.

    • Use the standard curve to determine the concentration of phosphate released in each well.

    • Calculate the percentage of calcineurin inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Conclusion

This compound, a structural analogue of Cyclosporin A, functions as an inhibitor of calcineurin through the established mechanism of forming an inhibitory complex with cyclophilin. However, the substitution of alanine for α-aminobutyric acid at position 2 significantly diminishes its immunosuppressive potency. While direct quantitative data for this compound's binding affinity and calcineurin inhibition are sparse, comparative data from other cyclosporin analogues strongly suggest a reduced efficacy compared to Cyclosporin A. The experimental protocols detailed in this guide provide a robust framework for the precise determination of these quantitative parameters, which are essential for a complete understanding of the structure-activity relationship of this compound and for its potential utility in research and drug development. Further studies are warranted to fully elucidate the quantitative aspects of this compound's interaction with the components of the calcineurin signaling pathway.

References

An In-depth Technical Guide to the Binding Affinity of Cyclosporin B to Cyclophilin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of the binding affinity between cyclosporins and cyclophilins. Despite extensive literature searches, specific quantitative binding data for Cyclosporin B to any cyclophilin isoform could not be located. The scientific literature predominantly focuses on the interaction of Cyclosporin A with cyclophilins. Therefore, this guide utilizes the available data for Cyclosporin A as a close structural and functional analog to this compound to provide insights into the binding characteristics. The structural difference between Cyclosporin A and this compound lies at position 2, where an L-α-aminobutyric acid in Cyclosporin A is replaced by an L-alanine in this compound. While this difference is minor, it may influence the binding affinity, and the data for Cyclosporin A should be interpreted as an approximation for this compound.

Introduction

Cyclosporins are a class of cyclic undecapeptides with potent immunosuppressive properties, primarily used to prevent organ transplant rejection and to treat autoimmune disorders[1][2]. Their mechanism of action is initiated by binding to a family of intracellular proteins known as cyclophilins[1][2]. Cyclophilin B (CypB) is a member of this family, predominantly localized in the endoplasmic reticulum[3]. The formation of the Cyclosporin-Cyclophilin B complex is a critical step that leads to the inhibition of the calcium- and calmodulin-dependent protein phosphatase, calcineurin. This inhibition ultimately suppresses T-cell activation and the subsequent inflammatory response. Understanding the binding affinity between cyclosporins and Cyclophilin B is paramount for the rational design of new immunosuppressive agents with improved efficacy and reduced side effects.

Quantitative Analysis of Cyclosporin A Binding to Cyclophilin B

The binding affinity of Cyclosporin A to various cyclophilin isoforms has been quantified using several biophysical techniques. The dissociation constant (Kd) is a common metric used to express the strength of this interaction, with a lower Kd value indicating a higher binding affinity.

LigandProteinMethodDissociation Constant (Kd)Reference
Cyclosporin ACyclophilin BFluorescence Spectroscopy9.8 nM

Signaling Pathway

The immunosuppressive effect of cyclosporins is mediated through the inhibition of the calcineurin signaling pathway. The binding of cyclosporin to cyclophilin is the inaugural event in this cascade. The resulting cyclosporin-cyclophilin complex presents a composite surface that binds to and inhibits the phosphatase activity of calcineurin. This prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding pro-inflammatory cytokines like Interleukin-2 (IL-2), thus dampening the immune response.

Cyclosporin-Cyclophilin-Calcineurin Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cyclosporin This compound Complex This compound - Cyclophilin B Complex Cyclosporin->Complex Binds to CyclophilinB Cyclophilin B CyclophilinB->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibits NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_nucleus NFAT NFAT->NFAT_nucleus Nuclear Translocation (Blocked) IL2_gene IL-2 Gene NFAT_nucleus->IL2_gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA

Cyclosporin-Cyclophilin-Calcineurin Signaling Pathway.

Experimental Protocols

The determination of binding affinity between cyclosporins and cyclophilins relies on precise and robust experimental methodologies. The following sections detail the core principles of three commonly employed techniques.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique used to measure the binding affinity by monitoring changes in the fluorescence properties of a fluorophore upon ligand binding. In the context of cyclophilin-cyclosporin interactions, the intrinsic fluorescence of tryptophan residues within the protein can be utilized.

Methodology:

  • Protein Preparation: Recombinant human Cyclophilin B is purified and its concentration accurately determined.

  • Ligand Preparation: A stock solution of this compound is prepared in a suitable solvent, such as DMSO.

  • Titration: A fixed concentration of Cyclophilin B is placed in a fluorometer cuvette. Small aliquots of the this compound stock solution are incrementally added to the protein solution.

  • Fluorescence Measurement: After each addition of this compound and a brief incubation period to reach equilibrium, the fluorescence emission spectrum of the tryptophan residues is recorded. The excitation wavelength is typically set around 295 nm to selectively excite tryptophan.

  • Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the concentration of this compound. The resulting binding curve is then fitted to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

Fluorescence Spectroscopy Workflow cluster_workflow Fluorescence Spectroscopy Workflow A Prepare Cyclophilin B and this compound solutions B Titrate Cyclophilin B with increasing concentrations of This compound A->B C Measure tryptophan fluorescence at each titration point B->C D Plot fluorescence change vs. This compound concentration C->D E Fit data to a binding model to determine Kd D->E

Fluorescence Spectroscopy Workflow.
Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique that measures biomolecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Methodology:

  • Sensor Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated, and recombinant human Cyclophilin B is immobilized onto the sensor surface. A reference channel is typically prepared with an unrelated protein or is left blank to subtract non-specific binding.

  • Analyte Injection: A series of this compound solutions at different concentrations are prepared in a suitable running buffer. Each concentration is injected over the sensor and reference surfaces for a defined period (association phase).

  • Dissociation Phase: After the injection of this compound, the running buffer is flowed over the sensor chip, and the dissociation of the this compound-Cyclophilin B complex is monitored.

  • Regeneration: If necessary, a regeneration solution is injected to remove any remaining bound this compound from the Cyclophilin B surface, preparing it for the next injection cycle.

  • Data Analysis: The sensorgrams (plots of response units versus time) are corrected for non-specific binding by subtracting the reference channel data. The association and dissociation rate constants (ka and kd) are determined by fitting the sensorgrams to a suitable kinetic model. The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd to ka.

Surface Plasmon Resonance Workflow cluster_workflow Surface Plasmon Resonance Workflow A Immobilize Cyclophilin B on a sensor chip B Inject varying concentrations of this compound (analyte) A->B C Monitor association and dissociation in real-time B->C D Regenerate the sensor surface C->D E Fit sensorgrams to a kinetic model to determine ka, kd, and Kd D->E Isothermal Titration Calorimetry Workflow cluster_workflow Isothermal Titration Calorimetry Workflow A Place Cyclophilin B in the sample cell and this compound in the syringe B Inject this compound into the Cyclophilin B solution in a stepwise manner A->B C Measure the heat change after each injection B->C D Plot heat change vs. molar ratio C->D E Fit the titration curve to a binding model to determine thermodynamic parameters (Kd, ΔH, ΔS, n) D->E

References

Cyclosporin B: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Exploration of a Fungal Metabolite with Therapeutic Potential

Introduction

Cyclosporin B is a nonpolar cyclic oligopeptide belonging to the cyclosporin family of fungal metabolites.[1][2] First isolated from the fungus Tolypocladium inflatum, it is a structural analogue of the well-known immunosuppressant Cyclosporin A.[3] While often considered a minor component compared to Cyclosporin A, this compound exhibits a unique profile of biological activities, including immunosuppressive, antiviral, and P-glycoprotein (P-gp) inhibitory effects, making it a molecule of significant interest for therapeutic development. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, chemical properties, biological activities, and the experimental methodologies used for its study.

Physicochemical Properties and Structure

This compound is a cyclic undecapeptide with the molecular formula C₆₁H₁₀₉N₁₁O₁₂ and a molecular weight of 1188.58 g/mol .[2][4] Its structure is closely related to Cyclosporin A, differing by the presence of an L-alanine residue at position 2, in place of L-α-aminobutyric acid. This seemingly minor structural change influences its biological activity profile.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆₁H₁₀₉N₁₁O₁₂
Molecular Weight 1188.58 g/mol
CAS Number 63775-95-1
Appearance White to off-white powder
Solubility Soluble in methanol, ethanol, acetone, ether, and chloroform. Sparingly soluble in water.

Fungal Origin and Biosynthesis

This compound is a natural product of various fungal species, most notably Tolypocladium inflatum. Its biosynthesis is a complex process orchestrated by a multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS). The core of the biosynthetic machinery is a large NRPS encoded by a single gene, which sequentially adds and modifies the constituent amino acids to form the cyclic peptide backbone. The unique amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt), a hallmark of cyclosporins, is synthesized via a PKS pathway.

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its immunosuppressive and antiviral properties being the most extensively studied.

Immunosuppressive Activity

G cluster_nucleus Nucleus CsB This compound Cyp Cyclophilin CsB->Cyp Binds CsB_Cyp CsB-Cyclophilin Complex Cyp->CsB_Cyp Calcineurin Calcineurin CsB_Cyp->Calcineurin Inhibits NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA Transcription T-Cell Proliferation\n(Inhibited) T-Cell Proliferation (Inhibited) IL2_mRNA->T-Cell Proliferation\n(Inhibited)

Immunosuppressive Mechanism of this compound.
Antiviral Activity

This compound has demonstrated promising antiviral activity, particularly against the Hepatitis B Virus (HBV). Its mechanism of action involves the inhibition of viral entry into host cells. Specifically, this compound targets the sodium taurocholate cotransporting polypeptide (NTCP), a cellular receptor that HBV utilizes for entry into hepatocytes. By binding to NTCP, this compound blocks the interaction between the virus and the host cell, thereby preventing infection. Notably, studies have suggested that this compound is a more potent inhibitor of HBV entry than Cyclosporin A. However, a specific IC₅₀ value for this compound's anti-HBV activity is not consistently reported. For context, a study on various cyclosporin derivatives reported IC₅₀ values in the sub-micromolar range for HBV entry inhibition.

G cluster_cell Hepatocyte NTCP NTCP Receptor Infection Viral Entry & Infection NTCP->Infection HBV Hepatitis B Virus HBV->NTCP Binds to CsB This compound CsB->NTCP Blocks Binding

Mechanism of HBV Entry Inhibition by this compound.
P-glycoprotein Inhibition

This compound is also known to be an inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump. Overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR). By inhibiting P-gp, this compound can potentially reverse MDR and increase the intracellular concentration and efficacy of co-administered anticancer drugs. The IC₅₀ for P-gp inhibition by Cyclosporin A has been reported in the low micromolar range in various cell lines. While specific quantitative data for this compound is scarce, its structural similarity to Cyclosporin A suggests a comparable inhibitory potential.

Table 2: Summary of Biological Activities and Quantitative Data for Cyclosporins

Biological ActivityTargetThis compoundCyclosporin A (for comparison)Reference
Immunosuppression CalcineurinLess potent than CsAIC₅₀ ~ 7.5 ng/mL (in murine PBLs)
Antiviral (HBV) NTCP ReceptorMore potent than CsAIC₅₀ ~ 1.17 µM (in HepaRG cells)
P-gp Inhibition P-glycoproteinInhibitorIC₅₀ in the low µM range

Note: Specific IC₅₀ values for this compound are not consistently available in the literature. The information provided is based on comparative studies and data for closely related cyclosporins.

Experimental Protocols

This section outlines general methodologies for the production, isolation, characterization, and biological evaluation of this compound.

Fungal Fermentation and Production

This compound is typically produced via submerged fermentation of Tolypocladium inflatum.

Protocol: Submerged Fermentation of Tolypocladium inflatum

  • Inoculum Preparation: Aseptically transfer a fungal agar disc from a 7-day old culture into a flask containing a seed medium (e.g., malt extract broth). Incubate at 25-30°C for 2-3 days on a rotary shaker.

  • Production Fermentation: Inoculate a production medium with the seed culture. A typical production medium contains a carbon source (e.g., glucose, fructose), a nitrogen source (e.g., peptone, yeast extract), and mineral salts. Fermentation is carried out in a bioreactor under controlled conditions of temperature (25-27°C), pH (5.0-6.0), and aeration for 7-14 days.

  • Extraction: After fermentation, the fungal biomass is separated from the broth by filtration or centrifugation. The cyclosporins are then extracted from the mycelia using an organic solvent such as methanol or ethyl acetate.

G cluster_fermentation Fermentation Workflow Inoculum Inoculum Preparation Production Production Fermentation Inoculum->Production Extraction Extraction of Mycelia Production->Extraction Purification Purification Extraction->Purification

General Workflow for this compound Production.
Isolation and Purification

A multi-step chromatographic process is typically employed to isolate and purify this compound from the crude extract.

Protocol: Chromatographic Purification of this compound

  • Initial Separation: The crude extract is subjected to column chromatography on silica gel. A non-polar mobile phase (e.g., a mixture of petroleum ether and ethyl acetate) is used to separate the cyclosporins from more polar impurities.

  • Preparative HPLC: Fractions containing the cyclosporin mixture are further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of acetonitrile and water.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC to identify those containing pure this compound.

Characterization

The identity and purity of the isolated this compound are confirmed using various analytical techniques.

Protocol: Analytical Characterization

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water, often with an additive like trifluoroacetic acid.

    • Detection: UV at 210 nm.

    • Flow Rate: 1.0 mL/min.

    • Temperature: Elevated temperatures (e.g., 70-80°C) are often used to improve peak shape.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Analysis: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. Tandem mass spectrometry (MS/MS) can be used for structural elucidation by analyzing fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).

    • Experiments: ¹H NMR and ¹³C NMR spectra are acquired to confirm the chemical structure. 2D NMR experiments such as COSY, HSQC, and HMBC are used for detailed structural assignments.

Biological Assays

Protocol: In Vitro Immunosuppressive Activity (Calcineurin Inhibition Assay)

  • Isolate peripheral blood leukocytes (PBLs) from whole blood.

  • Incubate the PBLs with varying concentrations of this compound.

  • Lyse the cells and measure the phosphatase activity of calcineurin using a specific substrate.

  • Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the calcineurin activity.

Protocol: In Vitro Antiviral Activity (HBV Entry Inhibition Assay)

  • Culture HepG2 cells stably expressing the human NTCP receptor (HepG2-NTCP).

  • Pre-incubate the cells with different concentrations of this compound.

  • Infect the cells with HBV.

  • After a suitable incubation period, measure the levels of HBV markers, such as secreted HBsAg or intracellular HBcAg, using ELISA or immunofluorescence, respectively.

  • Determine the IC₅₀ value for HBV entry inhibition.

Protocol: In Vitro P-glycoprotein Inhibition (Rhodamine 123 Efflux Assay)

  • Use a cell line that overexpresses P-gp, such as Caco-2 or a resistant cancer cell line.

  • Load the cells with the fluorescent P-gp substrate, rhodamine 123.

  • Incubate the cells with varying concentrations of this compound.

  • Measure the intracellular accumulation of rhodamine 123 using flow cytometry or a fluorescence plate reader.

  • An increase in intracellular fluorescence indicates inhibition of P-gp-mediated efflux. Calculate the IC₅₀ value.

Conclusion

This compound, a naturally occurring fungal metabolite, presents a compelling profile of biological activities that warrant further investigation for its therapeutic potential. While its immunosuppressive effects are less pronounced than its renowned counterpart, Cyclosporin A, its potent anti-HBV activity and P-glycoprotein inhibitory properties open up new avenues for drug development. The methodologies outlined in this guide provide a framework for researchers to explore the production, purification, and biological evaluation of this intriguing molecule. Further research to elucidate the precise quantitative aspects of its biological activities and to optimize its production will be crucial in harnessing the full therapeutic promise of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Preliminary Studies of Cyclosporin B Effects

This technical guide provides a comprehensive overview of the preliminary scientific findings on the effects of this compound. As a derivative of the well-characterized immunosuppressant Cyclosporin A, this compound exhibits distinct properties that are of interest for further research and development. This document synthesizes available data on its mechanism of action, effects on signaling pathways, and summarizes quantitative findings and experimental protocols from foundational studies.

Introduction to this compound

This compound is a cyclic oligopeptide belonging to the cyclosporin family of fungal metabolites.[1] It is structurally similar to Cyclosporin A, the widely used immunosuppressive drug, but is reported to have significantly less immunosuppressive activity.[2][3] Despite its reduced immunosuppressive effects, preliminary studies indicate that this compound possesses other biological activities, including antiviral and bone metabolism-regulating properties, making it a molecule of interest for therapeutic applications beyond immunosuppression.[3]

Mechanism of Action

The primary mechanism of action for cyclosporins involves the inhibition of calcineurin, a key enzyme in T-cell activation.[2] While most detailed studies have focused on Cyclosporin A, the mechanism for this compound is understood to follow a similar pathway:

  • Intracellular Binding: this compound, being lipophilic, passively diffuses into lymphocytes. Inside the cell, it binds to the cytosolic protein cyclophilin.

  • Complex Formation: The binding of this compound to cyclophilin forms a drug-immunophilin complex.

  • Calcineurin Inhibition: This complex then binds to and inhibits the phosphatase activity of calcineurin.

  • Downregulation of T-Cell Activation: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NF-AT). By inhibiting calcineurin, this compound prevents the activation and nuclear translocation of NF-AT.

  • Suppression of Cytokine Production: The inhibition of NF-AT activation leads to a decrease in the transcription of genes for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). IL-2 is crucial for the proliferation and differentiation of T-cells.

It is important to note that the metabolites of Cyclosporin A, including this compound, have been shown to possess less than 10% of the immunosuppressive activity of the parent compound.

Signaling Pathways

The core signaling pathway affected by this compound is the T-cell receptor (TCR) signaling cascade leading to cytokine production.

Caption: T-Cell Receptor Signaling Pathway Inhibition by this compound.

Quantitative Data from Preliminary Studies

Quantitative data specifically for this compound is limited in the available literature. Most studies focus on Cyclosporin A. The following tables summarize relevant findings, including comparative data where available.

Table 1: Immunosuppressive Activity

Compound Relative Immunosuppressive Activity Source
Cyclosporin A 100%

| this compound (as a metabolite) | <10% | |

Table 2: In Vitro Effects on B-Lymphocytes (Cyclosporin A as reference)

Cell Type Treatment Effect Quantitative Finding Source
MRL-lpr/lpr mouse spleen cells Cyclosporin A Inhibition of anti-DNA IgG production 10- to 100-fold more sensitive to inhibition than total IgG production
BALB/c mouse spleen cells Cyclosporin A Inhibition of anti-DNA IgG production 10- to 100-fold more sensitive to inhibition than total IgG production
Human B-lymphocytes (EBV-infected) Cyclosporin A (500 ng/mL) Promotion of B-cell transformation 75% increase in colony counts over control
Human B-lymphocytes (EBV-infected) Cyclosporin A (500 ng/mL) + Vitamin E Abrogation of transformation Effect blocked by antioxidant
Human splenocytes Cyclosporin A (500 ng/mL) Oxidative stress (Lipid hydroperoxide production) 90% increase over control

| BALB/c mouse splenocytes (B-lymphocytes) | Cyclosporin A (200 µg/mL) | Decreased viability | Trend toward greater decrease compared to ICR mice | |

Table 3: Other Biological Activities of this compound

Activity Target/Assay Effect Source
Antiviral Hepatitis B virus entry into hepatocytes Inhibition
Bone Metabolism RANKL-induced TRAP phosphatase activity Inhibition

| Bone Metabolism | Osteoclasts | Induction of apoptosis | |

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, methodologies can be inferred from studies on Cyclosporin A and general immunological and cell biology techniques.

5.1. In Vitro Immunosuppression Assay (Mixed Lymphocyte Reaction - MLR)

This protocol is a standard method to assess the immunosuppressive potential of a compound.

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two different donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture responder PBMCs from one donor with irradiated (stimulator) PBMCs from a second donor in complete RPMI-1640 medium.

  • Treatment: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the co-cultures. A vehicle control (DMSO alone) must be included.

  • Incubation: Incubate the cells for 5 days at 37°C in a humidified 5% CO₂ atmosphere.

  • Proliferation Assay: During the final 18 hours of incubation, add ³H-thymidine to each well.

  • Measurement: Harvest the cells and measure the incorporation of ³H-thymidine using a scintillation counter to quantify T-cell proliferation.

  • Analysis: Compare the proliferation in this compound-treated cultures to the control cultures to determine the inhibitory concentration (e.g., IC₅₀).

mlr_workflow cluster_prep Cell Preparation cluster_culture Co-Culture and Treatment cluster_assay Proliferation Assay cluster_analysis Data Analysis isolate_responder Isolate Responder PBMCs (Donor A) co_culture Co-culture Responder and Stimulator PBMCs isolate_responder->co_culture isolate_stimulator Isolate Stimulator PBMCs (Donor B) irradiate Irradiate Stimulator PBMCs isolate_stimulator->irradiate irradiate->co_culture add_cyclosporin_b Add this compound (various concentrations) co_culture->add_cyclosporin_b add_control Add Vehicle Control co_culture->add_control incubate Incubate for 5 days add_cyclosporin_b->incubate add_control->incubate add_thymidine Add ³H-thymidine incubate->add_thymidine harvest Harvest Cells add_thymidine->harvest measure Measure ³H-thymidine incorporation harvest->measure analyze Calculate % Inhibition and IC₅₀ measure->analyze

Caption: Experimental Workflow for Mixed Lymphocyte Reaction (MLR) Assay.

5.2. Osteoclastogenesis and Apoptosis Assay

This protocol can be used to investigate the effects of this compound on bone cells.

  • Cell Source: Obtain bone marrow cells from mice.

  • Osteoclast Differentiation: Culture the bone marrow cells in the presence of M-CSF (Macrophage colony-stimulating factor) and RANKL (Receptor activator of nuclear factor kappa-B ligand) to induce differentiation into osteoclasts.

  • Treatment: Treat the differentiated osteoclasts with varying concentrations of this compound.

  • TRAP Staining: After a set incubation period, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.

  • Apoptosis Assay: In parallel cultures, assess apoptosis using methods such as TUNEL staining or caspase activity assays.

  • Analysis: Quantify the number of TRAP-positive multinucleated cells and the percentage of apoptotic cells in treated versus untreated cultures.

Summary and Future Directions

Preliminary investigations suggest that this compound, while being a weak immunosuppressant compared to its parent compound Cyclosporin A, holds promise in other therapeutic areas. Its observed antiviral and bone-modulating activities warrant further exploration.

Future research should focus on:

  • Elucidating the precise molecular interactions of the this compound-cyclophilin complex with calcineurin and other potential targets.

  • Conducting detailed dose-response studies to quantify its antiviral and anti-osteoclastogenic effects.

  • Performing in vivo studies to validate the preliminary in vitro findings and to assess the pharmacokinetic and safety profile of this compound.

  • Investigating the structure-activity relationship among different cyclosporin analogues to design new compounds with selective therapeutic effects.

This technical guide serves as a foundational resource for scientists and researchers initiating studies on this compound. The provided data and protocols offer a starting point for designing experiments to further unravel the therapeutic potential of this intriguing molecule.

References

Cyclosporin B for In Vitro Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cyclosporin B for in vitro research applications. While Cyclosporin A is the most extensively studied member of the cyclosporin family, this guide focuses on the available data and potential applications of its analog, this compound. The information presented herein is intended to support researchers in designing and executing in vitro studies involving this compound.

Introduction to this compound

This compound is a cyclic undecapeptide belonging to the cyclosporin family of fungal metabolites.[1] Like other cyclosporins, its biological activity stems from its ability to modulate the immune system.[1] While it is a minor analogue compared to the widely used Cyclosporin A, it exhibits distinct bioactivities that warrant investigation in various in vitro models.[2]

Chemical and Physical Properties:

PropertyValueSource
CAS Number 63775-95-1[2]
Molecular Formula C₆₁H₁₀₉N₁₁O₁₂[2]
Molecular Weight 1188.6 g/mol
Solubility Soluble in DMSO, ethanol, methanol, chloroform, acetone, and ether. Slightly soluble in water.

Mechanism of Action

The primary mechanism of action for cyclosporins involves the inhibition of calcineurin, a crucial calcium and calmodulin-dependent serine/threonine protein phosphatase. This inhibition is not direct but is mediated by the formation of a complex with an intracellular receptor protein, cyclophilin.

The Cyclosporin-cyclophilin complex binds to calcineurin, sterically hindering its phosphatase activity. This prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. In its phosphorylated state, NFAT is retained in the cytoplasm. Upon dephosphorylation by calcineurin, NFAT translocates to the nucleus, where it upregulates the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2). IL-2 is a potent T-cell growth factor, and its suppression is a cornerstone of the immunosuppressive effects of cyclosporins.

While this mechanism is well-established for Cyclosporin A, it is highly probable that this compound follows the same signaling cascade. However, specific binding affinities and inhibitory concentrations for this compound are not as extensively documented.

cluster_nucleus Nucleus CsB This compound CsB_Cyp This compound-Cyclophilin Complex CsB->CsB_Cyp Binds to Cyp Cyclophilin Cyp->CsB_Cyp Calcineurin_inactive Inactive Calcineurin CsB_Cyp->Calcineurin_inactive Inhibits Calcineurin_active Active Calcineurin NFAT NFAT Calcineurin_active->NFAT Dephosphorylates NFAT_P NFAT-P NFAT_P->Calcineurin_active NFAT_nuc NFAT NFAT->NFAT_nuc Translocation Gene IL-2 Gene NFAT_nuc->Gene Activates Transcription mRNA IL-2 mRNA Gene->mRNA IL2_protein IL-2 Protein (T-Cell Proliferation) mRNA->IL2_protein Translation

Caption: this compound's proposed mechanism of action via calcineurin inhibition.

Quantitative Bioactivity Data

Quantitative data for this compound is limited in the scientific literature compared to Cyclosporin A. The following tables summarize the available in vitro data for this compound and provide comparative values for Cyclosporin A where available.

Table 1: Inhibition of P-glycoprotein (P-gp) Activity

CompoundIC₅₀ (µM)Cell LineAssaySource
This compound 4.7Not SpecifiedIn vitro P-gp activity assay
Cyclosporin A ~1-5VariousVarious P-gp inhibition assaysGeneral Literature

Table 2: Effect on Mitochondrial Permeability Transition Pore (mPTP)

CompoundConcentration for InhibitionMitochondrial SourceAssaySource
This compound 100-300 nMRat LiverCalcium-dependent swelling
Cyclosporin C 100-300 nMRat LiverCalcium-dependent swelling
Cyclosporin D 100-300 nMRat LiverCalcium-dependent swelling
Cyclosporin E No effect up to 1 µMRat LiverCalcium-dependent swelling
Cyclosporin A 100-300 nMRat LiverCalcium-dependent swelling

Experimental Protocols for In Vitro Research

While specific, detailed protocols for this compound are scarce, established protocols for Cyclosporin A can be adapted. It is crucial to perform dose-response experiments to determine the optimal concentration of this compound for each specific cell type and assay.

Preparation of this compound Stock Solution

This compound is soluble in organic solvents such as DMSO and ethanol.

  • Reconstitution: To prepare a 10 mM stock solution in DMSO, add 841.3 µL of DMSO to 1 mg of this compound (MW: 1188.6 g/mol ).

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Solutions should be protected from light.

  • Working Dilution: For cell culture experiments, dilute the stock solution in the appropriate culture medium to the desired final concentration immediately before use. The final concentration of the solvent (e.g., DMSO) in the culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.

In Vitro Calcineurin Phosphatase Inhibition Assay

This colorimetric assay measures the phosphatase activity of calcineurin by quantifying the release of free phosphate from a specific substrate.

Materials:

  • Recombinant human calcineurin

  • Recombinant human cyclophilin A (or other relevant cyclophilin)

  • This compound

  • Calcineurin Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, pH 7.5)

  • Calmodulin

  • RII phosphopeptide substrate

  • Malachite Green Phosphate Detection Solution

  • 96-well microplate

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in Calcineurin Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the Calcineurin Assay Buffer, calmodulin, CaCl₂, and the desired concentration of this compound and cyclophilin. Include a vehicle control (DMSO).

  • Pre-incubation: Add recombinant calcineurin to all wells except for the no-enzyme control. Pre-incubate the plate for 10-15 minutes at 30°C to allow for the formation of the this compound-cyclophilin-calcineurin complex.

  • Initiate Reaction: Add the RII phosphopeptide substrate to all wells to start the phosphatase reaction.

  • Incubation: Incubate the plate at 30°C for 15-30 minutes.

  • Detection: Stop the reaction by adding the Malachite Green Phosphate Detection Solution.

  • Data Analysis: Measure the absorbance at approximately 620 nm. Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

start Start reagent_prep Prepare Reagents: - this compound dilutions - Assay buffer - Substrate start->reagent_prep plate_setup Set up 96-well plate: - Add buffer, calmodulin, CaCl₂ - Add this compound/vehicle - Add cyclophilin reagent_prep->plate_setup add_calcineurin Add recombinant calcineurin plate_setup->add_calcineurin pre_incubate Pre-incubate at 30°C (10-15 min) add_calcineurin->pre_incubate add_substrate Add RII phosphopeptide substrate pre_incubate->add_substrate incubate Incubate at 30°C (15-30 min) add_substrate->incubate add_detection Add Malachite Green Detection Solution incubate->add_detection read_absorbance Measure absorbance at ~620 nm add_detection->read_absorbance analyze Calculate % inhibition and IC₅₀ read_absorbance->analyze end End analyze->end start Start isolate_pbmcs Isolate PBMCs from Donor A and Donor B start->isolate_pbmcs prepare_responders Prepare Responder Cells (Donor A): - Label with CFSE isolate_pbmcs->prepare_responders prepare_stimulators Prepare Stimulator Cells (Donor B): - Inactivate (Mitomycin C/Irradiation) isolate_pbmcs->prepare_stimulators plate_cells Co-culture Responder and Stimulator cells in a 96-well plate prepare_responders->plate_cells prepare_stimulators->plate_cells add_csb Add serial dilutions of This compound and controls plate_cells->add_csb incubate Incubate for 5-7 days at 37°C, 5% CO₂ add_csb->incubate analyze_proliferation Assess T-cell proliferation (Flow cytometry for CFSE dilution) incubate->analyze_proliferation calculate_ic50 Calculate % inhibition and determine IC₅₀ analyze_proliferation->calculate_ic50 end End calculate_ic50->end

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Cyclosporin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin B is a cyclic polypeptide with immunosuppressive properties, belonging to the same family as the more extensively studied Cyclosporin A. Like other cyclosporins, its mechanism of action involves the inhibition of T-cell activation, which is crucial for the adaptive immune response. This is achieved through a high-affinity binding to the intracellular protein cyclophilin. The resulting this compound-cyclophilin complex then binds to and inhibits the calcium/calmodulin-dependent phosphatase, calcineurin. The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor that, upon activation, translocates to the nucleus to induce the expression of pro-inflammatory cytokines like Interleukin-2 (IL-2). By blocking this signaling cascade, this compound ultimately suppresses T-cell proliferation and the subsequent immune response.

These application notes provide detailed protocols for the in vitro evaluation of this compound's biological activity, focusing on its binding to cyclophilin, inhibition of calcineurin, and its effect on T-cell proliferation. While much of the detailed in vitro assay development has been published for Cyclosporin A, the methodologies presented here are directly applicable to the characterization of this compound.

Data Presentation

Quantitative data for the binding affinities and inhibitory concentrations of various cyclosporins are summarized below. It is important to note that specific quantitative data for this compound is limited in the readily available scientific literature. The provided data for Cyclosporin A and its interaction with different cyclophilin isoforms can serve as a valuable reference for designing and interpreting experiments with this compound.

Compound/ComplexTargetAssay TypeValueReference
Cyclosporin ACyclophilin AFluorescenceKd: 36.8 nM
Cyclosporin ACyclophilin BFluorescenceKd: 9.8 nM
Cyclosporin ACyclophilin CFluorescenceKd: 90.8 nM
Cyclosporin A-Cyclophilin A ComplexCalcineurinPhosphatase InhibitionIC50: 120 nM
Cyclosporin A-Cyclophilin B ComplexCalcineurinPhosphatase InhibitionIC50: 50 nM
Cyclosporin ACalcineurin (in the presence of cyclophilin)Phosphatase InhibitionIC50: ~5 nM

Signaling Pathway

The following diagram illustrates the established signaling pathway for the immunosuppressive action of cyclosporins.

Cyclosporin_Signaling_Pathway This compound Signaling Pathway cluster_cell T-Lymphocyte cluster_inhibition Inhibition by this compound TCR_Activation T-Cell Receptor Activation Ca_Increase Increased Intracellular Ca2+ TCR_Activation->Ca_Increase Calmodulin Calmodulin Ca_Increase->Calmodulin Activates Calcineurin_Active Active Calcineurin Calmodulin->Calcineurin_Active Activates NFAT_P NFAT-P (Cytoplasm) Calcineurin_Active->NFAT_P Dephosphorylates Calcineurin_Inactive Inactive Calcineurin NFAT NFAT (Nucleus) NFAT_P->NFAT Translocates to IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene IL2_Production IL-2 Production & T-Cell Proliferation IL2_Gene->IL2_Production Cyclosporin_B This compound CsB_Cyp_Complex This compound- Cyclophilin Complex Cyclosporin_B->CsB_Cyp_Complex Binds to Cyclophilin Cyclophilin Cyclophilin->CsB_Cyp_Complex CsB_Cyp_Complex->Calcineurin_Inactive Inhibits Experimental_Workflow In Vitro Characterization of this compound Start Start: Characterize this compound Binding_Assay Cyclophilin Binding Assay (e.g., Competitive ELISA) Start->Binding_Assay Calcineurin_Assay Calcineurin Inhibition Assay (Colorimetric) Start->Calcineurin_Assay TCell_Assay T-Cell Proliferation Assay (e.g., WST-1) Start->TCell_Assay Data_Analysis_Kd Data Analysis: Determine Kd Binding_Assay->Data_Analysis_Kd Data_Analysis_IC50_Calcineurin Data Analysis: Determine IC50 Calcineurin_Assay->Data_Analysis_IC50_Calcineurin Data_Analysis_IC50_TCell Data Analysis: Determine IC50 TCell_Assay->Data_Analysis_IC50_TCell Conclusion Conclusion: Establish In Vitro Potency and Mechanism of Action Data_Analysis_Kd->Conclusion Data_Analysis_IC50_Calcineurin->Conclusion Data_Analysis_IC50_TCell->Conclusion Logical_Relationship Logical Progression of this compound Action CsB This compound Complex CsB-Cyclophilin Complex CsB->Complex Cyp Cyclophilin Cyp->Complex Calcineurin_Inhibition Calcineurin Inhibition Complex->Calcineurin_Inhibition leads to NFAT_Inhibition NFAT Dephosphorylation Blocked Calcineurin_Inhibition->NFAT_Inhibition results in Cytokine_Reduction Reduced IL-2 Gene Transcription NFAT_Inhibition->Cytokine_Reduction causes TCell_Inhibition Inhibition of T-Cell Proliferation Cytokine_Reduction->TCell_Inhibition leads to Immunosuppression Immunosuppressive Effect TCell_Inhibition->Immunosuppression produces

Application Notes and Protocols for Cyclosporin B in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin B is a member of the cyclosporin family, a group of cyclic undecapeptides with potent immunosuppressive properties.[1] Like its more extensively studied analog, Cyclosporin A, this compound exerts its effects primarily through the inhibition of calcineurin, a key enzyme in the T-cell activation pathway. This document provides detailed application notes and protocols for the use of this compound in various cell culture experiments, including immunosuppression assays, cytotoxicity studies, and analysis of its effects on mitochondrial function.

Mechanism of Action

This compound's mechanism of action is centered on its ability to modulate intracellular signaling pathways, primarily in T-lymphocytes. The key steps are as follows:

  • Binding to Cyclophilin: this compound, being lipophilic, readily diffuses across the cell membrane into the cytoplasm. There, it binds to its intracellular receptor, cyclophilin, an immunophilin with peptidyl-prolyl isomerase activity.[1]

  • Formation of the this compound-Cyclophilin Complex: This binding event forms a stable drug-receptor complex.

  • Inhibition of Calcineurin: The this compound-cyclophilin complex then binds to and inhibits the calcium- and calmodulin-dependent serine/threonine protein phosphatase, calcineurin.[2]

  • Blockade of NFAT Dephosphorylation: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a crucial transcription factor. By inhibiting calcineurin, this compound prevents the dephosphorylation of NFAT.[3][4]

  • Inhibition of NFAT Nuclear Translocation: Phosphorylated NFAT cannot translocate from the cytoplasm to the nucleus.

  • Suppression of Cytokine Gene Transcription: Consequently, NFAT is unable to bind to the promoter regions of genes encoding various cytokines, most notably Interleukin-2 (IL-2). This leads to a significant reduction in the transcription of IL-2 and other pro-inflammatory cytokines such as IFN-γ and TNF-α.

  • Inhibition of T-Cell Proliferation and Activation: The suppression of IL-2 production, a potent T-cell growth factor, ultimately leads to the inhibition of T-cell proliferation and activation, which is the basis of this compound's immunosuppressive effect.

Beyond its effects on T-cells, this compound also interacts with the mitochondrial permeability transition pore (MPTP), a key regulator of apoptosis. By inhibiting the opening of the MPTP, this compound can protect cells from certain apoptotic stimuli.

Signaling Pathway Diagram

Cyclosporin_B_Signaling_Pathway cluster_nucleus Nucleus CsB This compound Cyp Cyclophilin CsB->Cyp Binds CsB_Cyp This compound- Cyclophilin Complex Cyp->CsB_Cyp Calcineurin Calcineurin CsB_Cyp->Calcineurin Inhibits NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation Gene Cytokine Genes (e.g., IL-2) NFAT_n->Gene Activates Transcription Gene Transcription Gene->Transcription MLR_Workflow cluster_prep Cell Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement isolate_pbms Isolate PBMCs (Donors A & B) treat_stimulator Treat Stimulator Cells (Donor B) with Mitomycin C isolate_pbms->treat_stimulator plate_cells Plate Responder (A) and Stimulator (B) Cells treat_stimulator->plate_cells add_csb Add this compound (or Vehicle Control) plate_cells->add_csb incubate Incubate for 5 days (37°C, 5% CO₂) add_csb->incubate add_tracer Add Proliferation Tracer (e.g., [³H]-Thymidine) incubate->add_tracer harvest Harvest Cells and Measure Proliferation add_tracer->harvest Logical_Relationships cluster_compound Compound Properties cluster_mechanism Cellular Mechanisms cluster_outcome Experimental Outcomes CsB This compound Inhibit_Calcineurin Inhibition of Calcineurin CsB->Inhibit_Calcineurin Inhibit_MPTP Inhibition of MPTP Opening CsB->Inhibit_MPTP Cytotoxicity Cytotoxicity (at high concentrations) CsB->Cytotoxicity Immunosuppression Immunosuppression (Reduced T-cell Proliferation, Decreased Cytokine Production) Inhibit_Calcineurin->Immunosuppression Cytoprotection Cytoprotection (Reduced Apoptosis) Inhibit_MPTP->Cytoprotection

References

Application Notes and Protocols for the HPLC Analysis of Cyclosporin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of Cyclosporin B using High-Performance Liquid Chromatography (HPLC). The following sections outline the necessary instrumentation, reagents, experimental procedures, and data analysis techniques.

Introduction

This compound is a cyclic polypeptide and a minor analogue of the potent immunosuppressant Cyclosporin A. Although present in smaller quantities, its structural similarity to Cyclosporin A necessitates accurate and precise analytical methods for its separation and quantification, particularly in pharmaceutical formulations and biological matrices. This ensures the quality, purity, and safety of Cyclosporin A-based drug products. Reversed-phase HPLC with UV detection is a widely used technique for this purpose.

Principle of the Method

The analytical method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. Compounds with higher hydrophobicity, like cyclosporins, will have a stronger interaction with the stationary phase and thus a longer retention time. By carefully selecting the mobile phase composition and other chromatographic parameters, this compound can be effectively separated from Cyclosporin A and other related impurities, allowing for its accurate quantification. Detection is typically performed using a UV detector at a wavelength where the peptide bonds of the cyclosporins absorb, commonly around 210-220 nm.[1][2]

Application Note

Instrumentation and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: A reversed-phase C18 column is commonly used.[3]

  • Analytical Balance: For accurate weighing of standards and samples.

  • Volumetric Glassware: For the preparation of standards and sample solutions.

  • Solvents: HPLC grade acetonitrile, water, and other solvents as required.

  • Reagents: Phosphoric acid or other mobile phase modifiers as required.

  • Standards: Reference standards for this compound and Cyclosporin A.

Chromatographic Conditions

The following table summarizes a set of chromatographic conditions suitable for the separation of this compound from Cyclosporin A and other impurities.[2]

ParameterCondition
Column Lichrospher RP-18 (4 mm x 250 mm; 5 µm)
Mobile Phase Tetrahydrofuran:Phosphoric acid (0.05M) (44:56, v/v)
Flow Rate 1.0 mL/min
Column Temperature 75 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time Approximately 30 minutes

Note: These conditions may require optimization based on the specific column and HPLC system used.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following table presents typical performance characteristics for the analysis of cyclosporins, which can be expected for a validated method for this compound.

ParameterTypical ValueReference
Linearity Range 2 - 50 µg/mL[4]
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.2 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Solution (e.g., 500 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Dissolve the standard in a suitable solvent, such as ethanol or the mobile phase, in a 50 mL volumetric flask.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Make up to the mark with the same solvent and mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 2, 5, 10, 20, 25, 40, and 50 µg/mL).

    • These solutions will be used to construct the calibration curve.

Protocol 2: Sample Preparation from Pharmaceutical Capsules

This protocol is adapted from methods used for Cyclosporin A capsules and is suitable for analyzing this compound as an impurity.

  • Sample Pooling:

    • Take the contents of at least 5 capsules to ensure a representative sample.

    • Accurately weigh a portion of the pooled sample equivalent to a known amount of the active pharmaceutical ingredient (API).

  • Extraction:

    • Transfer the weighed sample to a volumetric flask.

    • Add a suitable solvent (e.g., ethanol or mobile phase) to dissolve the contents.

    • Sonicate for 15-20 minutes to ensure complete extraction of the cyclosporins.

  • Dilution:

    • Dilute the extracted sample with the mobile phase to a final concentration that falls within the calibration range of the instrument.

    • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 3: HPLC System Setup and Analysis
  • System Equilibration:

    • Set up the HPLC system with the specified column and mobile phase.

    • Equilibrate the column with the mobile phase at the set flow rate and temperature for at least 30-60 minutes, or until a stable baseline is achieved.

  • Sequence Setup:

    • Create a sequence in the chromatography data system.

    • Include injections of a blank (mobile phase), the series of working standard solutions, and the prepared sample solutions.

    • It is recommended to run a quality control (QC) sample at the beginning and end of the sequence, and periodically throughout long runs.

  • Data Acquisition:

    • Start the sequence and acquire the chromatograms for all injections.

Protocol 4: Data Analysis
  • Calibration Curve:

    • Integrate the peak corresponding to this compound in the chromatograms of the working standard solutions.

    • Plot a calibration curve of peak area versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification of this compound in Samples:

    • Integrate the peak for this compound in the sample chromatograms.

    • Using the calibration curve equation, calculate the concentration of this compound in the injected sample solution.

    • Back-calculate the amount of this compound in the original sample, taking into account all dilution factors.

Visualizations

HPLC Experimental Workflow

HPLC_Workflow prep_standards Prepare Standard Solutions sequence Create Injection Sequence prep_standards->sequence prep_sample Prepare Sample Solution prep_sample->sequence hplc_setup HPLC System Setup & Equilibration hplc_setup->sequence run_analysis Run HPLC Analysis sequence->run_analysis data_acq Data Acquisition run_analysis->data_acq peak_integration Peak Integration & Identification data_acq->peak_integration calibration Generate Calibration Curve peak_integration->calibration quantification Quantify Analyte in Sample peak_integration->quantification calibration->quantification report Generate Report quantification->report

Caption: A flowchart of the general experimental workflow for HPLC analysis.

HPLC Method Validation Workflow

Method_Validation start Method Development specificity Specificity / Selectivity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy start->accuracy precision Precision (Repeatability & Intermediate) start->precision lod_loq LOD & LOQ start->lod_loq validated Validated Method specificity->validated linearity->validated accuracy->validated precision->validated lod_loq->validated robustness Robustness stability Solution Stability validated->robustness validated->stability

Caption: Key parameters for the validation of an HPLC analytical method.

References

Mass Spectrometry for the Identification of Cyclosporin B: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin B is a cyclic undecapeptide belonging to the cyclosporin family of immunosuppressants. Structurally similar to the more prevalent Cyclosporin A, it differs by the presence of an alanine residue at position 2, in place of α-aminobutyric acid. Accurate and sensitive identification and quantification of this compound are crucial in various research and drug development contexts, including metabolic studies, impurity profiling, and pharmacokinetic analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of cyclosporins due to its high specificity, sensitivity, and accuracy.

This application note provides a detailed protocol for the identification and quantification of this compound in biological matrices using LC-MS/MS. The methodologies outlined are based on established principles for cyclosporin analysis and can be adapted to specific laboratory instrumentation and research needs.

Principle of the Method

The method employs liquid chromatography to separate this compound from other matrix components and related cyclosporin analogues. Following chromatographic separation, the analyte is ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique involves the selection of a specific precursor ion of this compound and monitoring its fragmentation into characteristic product ions, ensuring a high degree of selectivity and sensitivity. Quantification is achieved by comparing the analyte's response to that of a known concentration of an internal standard.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting cyclosporins from whole blood or plasma samples.

Materials:

  • Whole blood or plasma sample

  • Methanol (LC-MS grade)

  • Zinc sulfate solution (0.1 M in water)

  • Internal Standard (e.g., Cyclosporin D or a deuterated analog of Cyclosporin A) stock solution

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of the whole blood or plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of a precipitation solution consisting of methanol and 0.1 M zinc sulfate (typically in a 2:1 or 3:1 v/v ratio) containing the internal standard at an appropriate concentration.

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm particle size) is commonly used.

  • Mobile Phase A: 2 mM ammonium acetate and 0.1% formic acid in water.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 60 °C.

  • Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the highly hydrophobic cyclosporins, followed by a re-equilibration step. A representative gradient is provided in the table below.

Time (min)% Mobile Phase A% Mobile Phase B
0.04060
1.50100
2.50100
2.514060
4.04060
Mass Spectrometry

Instrumentation:

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometry Parameters:

  • Ionization Mode: ESI Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Temperature: Dependent on the instrument, typically in the range of 300-500 °C.

  • Capillary Voltage: Typically 3-5 kV.

  • Collision Gas: Argon.

  • MRM Transitions: The selection of precursor and product ions is critical for selectivity. For this compound, the protonated molecule [M+H]⁺ has a theoretical m/z of approximately 1188.8. The ammonium adduct [M+NH₄]⁺ at m/z 1205.8 is also commonly observed and can provide enhanced sensitivity. A previously reported method utilized the doubly charged ion [M+2H]²⁺ at m/z 594.4 for selected ion monitoring when this compound was used as an internal standard.

Note: The optimal precursor and product ions, as well as collision energies, should be determined empirically by infusing a standard solution of this compound into the mass spectrometer.

Quantitative Data

The following table summarizes representative quantitative parameters for the analysis of cyclosporins by LC-MS/MS. While this data is primarily based on the analysis of Cyclosporin A, similar performance characteristics can be expected for this compound with a properly validated method.

ParameterTypical ValueReference
Linearity Range5 - 2000 ng/mL[1][2]
Lower Limit of Quantification (LLOQ)1 - 5 ng/mL[1][3]
Intra-day Precision (%CV)< 15%[3]
Inter-day Precision (%CV)< 15%
Accuracy (% Bias)± 15%

Visualizations

Experimental Workflow

The overall experimental workflow for the identification of this compound is depicted in the following diagram.

G Experimental Workflow for this compound Identification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Whole Blood/Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (Methanol/Zinc Sulfate) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation Liquid Chromatography (C18 Column) Supernatant->LC_Separation Injection ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Analysis Tandem Mass Spectrometry (MRM) ESI->MS_Analysis Quantification Quantification MS_Analysis->Quantification Identification Identification MS_Analysis->Identification

Caption: A flowchart illustrating the major steps in the LC-MS/MS analysis of this compound.

Cyclosporin Metabolism

Cyclosporins are extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) and 3A5 (CYP3A5) enzymes. The major metabolic pathways involve hydroxylation and N-demethylation. The resulting metabolites are generally less immunosuppressive than the parent compound.

G Simplified Metabolic Pathway of Cyclosporins cluster_liver Liver Metabolism cluster_metabolites Primary Metabolites CyclosporinB This compound CYP3A4 CYP3A4 CyclosporinB->CYP3A4 CYP3A5 CYP3A5 CyclosporinB->CYP3A5 Hydroxylated Hydroxylated Metabolites (e.g., AM1, AM9) CYP3A4->Hydroxylated NDemethylated N-demethylated Metabolites (e.g., AM4N) CYP3A4->NDemethylated CYP3A5->Hydroxylated Excretion Biliary Excretion Hydroxylated->Excretion NDemethylated->Excretion

Caption: A diagram showing the primary metabolic pathways of cyclosporins in the liver.

Conclusion

This application note provides a comprehensive framework for the identification and quantification of this compound using LC-MS/MS. The described protocols for sample preparation, liquid chromatography, and mass spectrometry are robust and can be readily implemented in a laboratory setting. The provided diagrams offer a clear visualization of the experimental workflow and the metabolic fate of cyclosporins. While specific quantitative data for this compound is not as widely available as for Cyclosporin A, the principles and methodologies are directly transferable, enabling researchers to develop and validate sensitive and specific assays for this important immunosuppressive agent.

References

Application Notes and Protocols for Cyclosporin B Quantification using ELISA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin B is a cyclic undecapeptide belonging to the cyclosporin family of fungal metabolites.[1] Like its more prominent analog, Cyclosporin A, it possesses immunosuppressive properties. The primary mechanism of action for cyclosporins involves the inhibition of T-cell activation.[1][2] This is achieved through the formation of a complex with the intracellular protein cyclophilin, which in turn inhibits the calcium/calmodulin-dependent phosphatase, calcineurin. The inhibition of calcineurin prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for the expression of interleukin-2 (IL-2) and other cytokines crucial for T-cell proliferation and the immune response.

The quantification of this compound in various biological matrices is essential for pharmacokinetic studies, drug metabolism research, and understanding its specific biological activities and potential therapeutic applications. While specific commercial ELISA kits for this compound are not widely available, the principles of competitive ELISA, commonly used for Cyclosporin A, can be adapted for its measurement. This document provides a detailed, exemplary protocol and application notes for the quantification of this compound using a competitive ELISA format.

Principle of the Assay

The this compound ELISA kit is a competitive immunoassay. The microtiter plate is pre-coated with a monoclonal antibody specific for cyclosporins. During the assay, this compound present in the sample or standard competes with a fixed amount of horseradish peroxidase (HRP)-conjugated Cyclosporin for binding to the antibody. After an incubation period, the unbound conjugate is removed by washing. The amount of bound HRP conjugate is inversely proportional to the concentration of this compound in the sample. The addition of a substrate solution leads to the development of color, and the intensity of the color is measured spectrophotometrically at 450 nm. A standard curve is generated by plotting the absorbance values against known concentrations of this compound, from which the concentration in unknown samples can be determined.

Materials and Methods

Materials Provided
ComponentQuantityStorage
Pre-coated 96-well Microplate1 plate2-8°C
This compound Standard1 vial, lyophilized-20°C
HRP-conjugated Cyclosporin1 vial2-8°C
Standard and Sample Diluent1 bottle2-8°C
Wash Buffer (20X Concentrate)1 bottle2-8°C
TMB Substrate1 bottle2-8°C
Stop Solution1 bottle2-8°C
Plate Sealer2 sheetsRoom Temperature
Materials Required but Not Provided
  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Deionized or distilled water

  • Vortex mixer

  • Tubes for sample and standard dilution

  • Automated plate washer (optional)

Experimental Protocols

Reagent Preparation
  • This compound Standard: Reconstitute the lyophilized this compound Standard with 1.0 mL of Standard and Sample Diluent to obtain a stock solution. Allow it to dissolve for at least 15 minutes with gentle vortexing. Prepare serial dilutions of the standard stock solution with the Standard and Sample Diluent to create a standard curve.

  • HRP-conjugated Cyclosporin: Dilute the HRP-conjugated Cyclosporin with the Standard and Sample Diluent according to the kit instructions.

  • Wash Buffer: Dilute the 20X Wash Buffer Concentrate with deionized or distilled water to prepare a 1X working solution.

Sample Preparation

The appropriate sample preparation method is crucial for accurate results and depends on the sample type.

  • Serum: Collect blood in a serum separator tube. Allow to clot for 30 minutes at room temperature, then centrifuge at 1000 x g for 15 minutes. Collect the serum and use it immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Collect the plasma and use it immediately or aliquot and store at -20°C or -80°C.

  • Whole Blood: Whole blood samples require a lysis step to release the intracellular cyclosporin. A suitable lysing reagent should be used to precipitate proteins and extract the drug. After lysis and centrifugation, the supernatant is used for the assay.

  • Tissue Homogenates: Rinse tissues with PBS to remove excess blood. Homogenize the tissue in a suitable buffer and centrifuge to remove cellular debris. The resulting supernatant can be used for the assay.

  • Cell Culture Supernatants: Centrifuge cell culture media at 1500 x g for 10 minutes to remove particulates. The supernatant can be used directly in the assay.

Assay Procedure
  • Bring all reagents and samples to room temperature before use.

  • Add 50 µL of the serially diluted standards and prepared samples to the appropriate wells of the pre-coated microplate.

  • Add 50 µL of the diluted HRP-conjugated Cyclosporin to each well.

  • Cover the plate with a plate sealer and incubate for 60 minutes at 37°C.

  • Aspirate the liquid from each well and wash each well with 300 µL of 1X Wash Buffer. Repeat the wash step three times. After the final wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.

  • Add 100 µL of TMB Substrate to each well.

  • Incubate the plate for 15-20 minutes at 37°C in the dark.

  • Add 50 µL of Stop Solution to each well to terminate the reaction.

  • Read the absorbance of each well at 450 nm within 10 minutes of adding the Stop Solution.

Data Analysis

  • Calculate the average absorbance for each set of duplicate standards, controls, and samples.

  • Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

  • Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.

  • Multiply the interpolated concentration by the dilution factor if the samples were diluted.

Performance Characteristics

The following data are exemplary and should be validated for each specific assay.

Assay Performance Summary
ParameterSpecification
Assay Range 1 ng/mL - 100 ng/mL
Sensitivity 0.5 ng/mL
Specificity High specificity for this compound. Cross-reactivity with other cyclosporins should be determined.
Intra-Assay Precision CV < 10%
Inter-Assay Precision CV < 15%
Cross-Reactivity

Cross-reactivity with other cyclosporin analogs and metabolites is a critical parameter for immunoassays.

CompoundCross-Reactivity (%)
This compound100
Cyclosporin A< 5
Cyclosporin C< 1
Cyclosporin D< 1
Key Metabolites< 0.1

Note: The cross-reactivity data presented here is hypothetical and must be experimentally determined.

Visualizations

Signaling Pathway of this compound

cyclosporin_pathway cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg IP3 IP3 PLCg->IP3 Ca Ca²⁺ IP3->Ca release Calmodulin Calmodulin Ca->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin NFATp NFAT-P (Inactive) Calcineurin->NFATp Dephosphorylates NFAT NFAT (Active) NFATp->NFAT IL2_gene IL-2 Gene NFAT->IL2_gene Transcription Nucleus Nucleus IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA IL2 IL-2 (Cytokine) IL2_mRNA->IL2 Translation T_Cell_Proliferation T-Cell Proliferation IL2->T_Cell_Proliferation CyclosporinB This compound Cyclophilin Cyclophilin CyclosporinB->Cyclophilin Complex This compound- Cyclophilin Complex CyclosporinB->Complex Cyclophilin->Complex Complex->Calcineurin Inhibition

Figure 1: Mechanism of action of this compound.

Experimental Workflow for this compound ELISA

elisa_workflow start Start reagent_prep Reagent Preparation (Standards, Buffers, Conjugate) start->reagent_prep sample_prep Sample Preparation (Serum, Plasma, etc.) start->sample_prep add_samples Add 50µL of Standards and Samples to Wells reagent_prep->add_samples sample_prep->add_samples add_conjugate Add 50µL of HRP-Conjugate to Each Well add_samples->add_conjugate incubation1 Incubate for 60 min at 37°C add_conjugate->incubation1 wash1 Wash Plate 3 Times incubation1->wash1 add_substrate Add 100µL of TMB Substrate wash1->add_substrate incubation2 Incubate for 15-20 min at 37°C in the Dark add_substrate->incubation2 add_stop Add 50µL of Stop Solution incubation2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate data_analysis Data Analysis (Standard Curve and Concentration Calculation) read_plate->data_analysis end End data_analysis->end

Figure 2: Competitive ELISA workflow for this compound.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
High background - Insufficient washing- Contaminated reagents- Increase the number of wash steps- Ensure proper aspiration of wash buffer- Use fresh reagents
Low signal - Incorrect reagent preparation- Short incubation times- Inactive HRP conjugate- Double-check all dilutions- Ensure incubation times and temperatures are correct- Use a new vial of HRP conjugate
Poor standard curve - Improper standard dilution- Pipetting errors- Prepare fresh standards- Use calibrated pipettes and new tips for each transfer
High variability between duplicates - Inconsistent pipetting- Incomplete mixing of reagents- Be precise with pipetting- Ensure all solutions are thoroughly mixed before use

Conclusion

This document provides a comprehensive, albeit exemplary, guide for the quantification of this compound using a competitive ELISA. Researchers and drug development professionals are encouraged to use this information as a foundation for developing and validating a robust and reliable assay for their specific research needs. Careful attention to sample preparation, adherence to the protocol, and thorough validation of assay performance are paramount for obtaining accurate and reproducible results.

References

Application Note: Cyclosporin B for P-glycoprotein (P-gp) Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1, is a critical ATP-dependent efflux transporter expressed on the cell membranes of various tissues, including the intestine, liver, kidneys, and the blood-brain barrier.[1][2] Its primary function is to protect cells by expelling a wide array of structurally diverse xenobiotics, including many therapeutic drugs.[1] However, the overexpression of P-gp is a major mechanism behind the development of multidrug resistance (MDR) in cancer cells, which significantly limits the efficacy of chemotherapy.[3] Furthermore, P-gp activity profoundly influences the absorption, distribution, metabolism, and excretion (ADME) of many drugs. Therefore, screening for P-gp substrates and inhibitors is a crucial step in drug discovery and development.

Cyclosporins are a class of cyclic peptides, with Cyclosporin A being a well-characterized, potent inhibitor of P-gp.[4] This application note focuses on Cyclosporin B, a closely related analogue, and provides detailed protocols for assessing its P-gp inhibitory activity using common in vitro models. This compound differs from Cyclosporin A by the presence of an alanine residue at position 2, in place of α-aminobutyric acid. Based on structure-activity relationship (SAR) studies, which indicate that larger hydrophobic side chains at this position favor P-gp inhibition, this compound is anticipated to be a less potent inhibitor than Cyclosporin A.

Principle of the Assay

The core principle of a P-gp inhibition assay is to measure the function of the transporter in the presence and absence of a potential inhibitor. This is typically achieved by monitoring the transport of a known P-gp substrate. In the absence of an inhibitor, cells overexpressing P-gp will actively efflux the substrate, leading to low intracellular accumulation. When a P-gp inhibitor like this compound is introduced, it competes with the substrate for binding to the transporter, blocking the efflux mechanism. This results in an increased intracellular concentration of the substrate, which can be quantified. Two common methods for this are the Calcein-AM fluorescence assay and the Digoxin transport assay.

Mechanism of P-gp Efflux and Inhibition

P-gp utilizes the energy from ATP hydrolysis to bind to substrates that have entered the cell and transport them to the extracellular space. Inhibitors like this compound interfere with this process, leading to the accumulation of P-gp substrates within the cell, which can overcome multidrug resistance or alter drug pharmacokinetics.

cluster_membrane Cell Membrane cluster_in Intracellular cluster_out Extracellular Pgp P-glycoprotein (P-gp) Substrate_Out P-gp Substrate Pgp->Substrate_Out Active Efflux Substrate_In P-gp Substrate (e.g., Calcein, Digoxin) Substrate_In->Pgp Binding ATP ATP ADP ADP + Pi ATP->ADP Hydrolysis Substrate_Out->Substrate_In CsB This compound (Inhibitor) CsB->Pgp Inhibition

Figure 1. Mechanism of P-gp-mediated efflux and its inhibition by this compound.

Quantitative Data Summary

The inhibitory potential of a compound is typically expressed as its IC50 value, which is the concentration of the inhibitor required to reduce P-gp activity by 50%. While a specific IC50 value for this compound is not widely reported, data for the well-characterized Cyclosporin A provides a crucial benchmark for comparison.

Table 1: P-gp Inhibition by Cyclosporin Analogues

Compound IC50 (µM) Cell Line Assay Substrate Reference
Cyclosporin A 3.4 MDR-CEM Calcein-AM
This compound Not Reported - - -
Verapamil (Control) ~2.0 - 5.0 Various Various General Literature

| PSC-833 (Valspodar) | ~0.25 | LLC-MDR1 | Digoxin | |

Note: The IC50 of an inhibitor can vary depending on the cell line, substrate used, and specific assay conditions.

Table 2: Example Data from a Calcein-AM Assay

This compound Conc. (µM) Mean Fluorescence Intensity (RFU) % Inhibition
0 (No Inhibitor) 1500 0%
0.1 1850 10%
1.0 3200 50%
10.0 4500 90%
100.0 4800 100%
Verapamil (100 µM) 4850 101%

| Digitonin (Cell Lysis) | 50 | - |

Note: Data are hypothetical and for illustrative purposes. % Inhibition is calculated relative to the fluorescence in the absence of an inhibitor (0%) and the fluorescence with a saturating concentration of a potent inhibitor like Verapamil (100%).

Experimental Protocols

Protocol 1: Calcein-AM Accumulation Assay

This high-throughput assay uses the non-fluorescent, cell-permeant molecule Calcein-AM. Once inside the cell, intracellular esterases cleave the AM group, yielding the fluorescent molecule calcein. Calcein itself is a P-gp substrate. Therefore, in P-gp expressing cells, calcein is rapidly effluxed, resulting in a weak fluorescent signal. Inhibition of P-gp leads to intracellular accumulation of calcein and a corresponding increase in fluorescence.

Materials:

  • P-gp overexpressing cells (e.g., MDCK-MDR1, K562/MDR) and parental cell line (MDCK, K562)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well black, clear-bottom microplates

  • This compound and a reference inhibitor (e.g., Cyclosporin A, Verapamil)

  • Calcein-AM (stock solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~520 nm)

Workflow:

A 1. Seed Cells Seed P-gp expressing cells in a 96-well plate and culture to confluence. B 2. Prepare Inhibitors Prepare serial dilutions of This compound and controls (e.g., Verapamil) in buffer. A->B C 3. Pre-incubation Wash cells and add inhibitor solutions. Incubate for 15-30 minutes at 37°C. B->C D 4. Add Substrate Add Calcein-AM solution to each well (final conc. ~1 µM). Incubate for 30-60 min at 37°C. C->D E 5. Wash Wash cells 2-3 times with ice-cold buffer to remove extracellular Calcein-AM. D->E F 6. Read Fluorescence Measure intracellular fluorescence using a plate reader (Ex: 485 nm, Em: 520 nm). E->F G 7. Data Analysis Calculate % inhibition and determine IC50 value by plotting fluorescence vs. log[inhibitor concentration]. F->G

Figure 2. Experimental workflow for the Calcein-AM P-gp inhibition assay.

Detailed Method:

  • Cell Seeding: Seed P-gp overexpressing cells in a 96-well black, clear-bottom plate at a density that will achieve ~95% confluence on the day of the assay. Culture for 24-48 hours.

  • Preparation: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in transport buffer (e.g., HBSS). Include a positive control (e.g., 100 µM Verapamil) and a negative control (buffer with 0.5% DMSO).

  • Inhibitor Pre-incubation: Gently wash the cell monolayers twice with warm HBSS. Add 100 µL of the prepared inhibitor dilutions to the respective wells. Pre-incubate for 30 minutes at 37°C.

  • Substrate Addition: Prepare a 2X working solution of Calcein-AM in HBSS (e.g., 2 µM). Add 100 µL of this solution to each well (final Calcein-AM concentration will be 1 µM).

  • Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.

  • Washing: Aspirate the media and wash the cells three times with 200 µL of ice-cold PBS to stop the reaction and remove extracellular dye.

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Subtract the background fluorescence (wells with no cells). Calculate the percentage of inhibition for each this compound concentration relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Bidirectional Digoxin Transport Assay

This assay is considered a "gold standard" for studying P-gp interactions and is often performed using polarized epithelial cell monolayers, such as Caco-2 or MDCK-MDR1, grown on semi-permeable membrane inserts. It measures the flux of a substrate (e.g., radiolabeled [³H]-Digoxin) in both the apical-to-basolateral (A-to-B, absorptive) and basolateral-to-apical (B-to-A, secretory) directions. A compound is identified as a P-gp substrate if the B-to-A transport is significantly higher than the A-to-B transport (Efflux Ratio > 2). An inhibitor will reduce the B-to-A transport of the substrate.

Materials:

  • Caco-2 or MDCK-MDR1 cells

  • Transwell® permeable supports (e.g., 12-well or 24-well plates)

  • [³H]-Digoxin

  • This compound and a reference inhibitor

  • Transport buffer (e.g., HBSS, pH 7.4)

  • Scintillation counter and scintillation fluid

  • TEER (Transepithelial Electrical Resistance) meter

Detailed Method:

  • Cell Culture: Seed Caco-2 or MDCK-MDR1 cells onto Transwell® inserts and culture for 21 days (Caco-2) or 4-5 days (MDCK-MDR1) to allow for differentiation and the formation of a polarized monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use inserts with TEER values within the acceptable range for the cell line (e.g., >200 Ω·cm² for Caco-2).

  • Assay Setup:

    • Wash the monolayers twice with warm transport buffer.

    • For B-to-A transport , add transport buffer containing [³H]-Digoxin (e.g., 10 µM) and the desired concentration of this compound to the basolateral (lower) chamber. Add fresh transport buffer to the apical (upper) chamber.

    • For A-to-B transport , add the same solution to the apical chamber and fresh buffer to the basolateral chamber.

  • Incubation: Incubate the plates at 37°C on an orbital shaker for a defined period (e.g., 60-120 minutes).

  • Sampling: At the end of the incubation, take samples from the receiver chambers (apical for B-to-A, basolateral for A-to-B). Also, take a sample from the initial donor solution.

  • Quantification: Add the samples to scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial donor concentration.

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

    • Determine the % inhibition of the B-to-A transport caused by this compound at each concentration to calculate the IC50. A significant reduction in the B-to-A Papp value and the Efflux Ratio in the presence of this compound indicates P-gp inhibition.

Conclusion

The protocols described provide robust and reliable methods for characterizing the P-gp inhibitory potential of this compound. The Calcein-AM assay is a rapid, high-throughput method suitable for initial screening, while the bidirectional transport assay using a substrate like digoxin provides more detailed mechanistic information. Given the established SAR for cyclosporins, it is crucial to compare the activity of this compound directly with Cyclosporin A to determine its relative potency. These assays are essential tools for drug development professionals to understand and predict potential drug-drug interactions and to devise strategies to overcome multidrug resistance in cancer therapy.

References

Application Notes and Protocols for Cyclosporin Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Cyclosporin B: Extensive literature searches for detailed in vivo administration protocols specifically for this compound have yielded limited results. The vast majority of published research in animal models has been conducted with Cyclosporin A (CsA), the most well-characterized and widely used form of this class of immunosuppressants. The protocols and data presented herein are therefore based on studies involving Cyclosporin A. Given the structural and functional similarities among cyclosporins, these guidelines provide a robust framework for designing and executing experiments with other cyclosporin derivatives, including this compound. Researchers should, however, consider potential differences in potency and pharmacokinetics.

Introduction

Cyclosporins are a class of cyclic non-ribosomal peptides with potent immunosuppressive properties. They are widely used in research and clinical settings to prevent organ transplant rejection and to treat a variety of autoimmune diseases. The primary mechanism of action of cyclosporins is the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][2] This inhibition prevents the activation of T-cells, a critical component of the adaptive immune response.[1][2] These application notes provide detailed protocols for the preparation and administration of Cyclosporin A in common animal models, as well as methods for assessing its immunosuppressive effects.

Mechanism of Action: Calcineurin-NFAT Pathway Inhibition

Cyclosporin A exerts its immunosuppressive effects by disrupting the signaling cascade that leads to T-cell activation.[1] Upon binding to its intracellular receptor, cyclophilin, the resulting complex inhibits the phosphatase activity of calcineurin. Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. Dephosphorylated NFAT translocates to the nucleus and induces the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2). IL-2 is a potent T-cell growth factor that promotes T-cell proliferation and differentiation. By blocking this pathway, Cyclosporin A effectively suppresses the adaptive immune response.

cyclosporin_pathway cluster_cell T-Cell Cytoplasm cluster_nucleus T-Cell Nucleus TCR T-Cell Receptor Activation Ca_increase ↑ Intracellular Ca²⁺ TCR->Ca_increase Calcineurin Calcineurin Ca_increase->Calcineurin activates NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT IL2_gene IL-2 Gene Transcription NFAT->IL2_gene translocates to nucleus and activates CyclosporinA Cyclosporin A Cyclophilin Cyclophilin CyclosporinA->Cyclophilin CsA_Cyp_Complex Cyclosporin A- Cyclophilin Complex Cyclophilin->CsA_Cyp_Complex CsA_Cyp_Complex->Calcineurin inhibits IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA

Caption: Cyclosporin A Signaling Pathway.

Quantitative Data Summary

The following tables summarize typical dosages, administration routes, and pharmacokinetic parameters for Cyclosporin A in various animal models. It is important to note that optimal dosing can vary significantly based on the specific animal strain, disease model, and desired level of immunosuppression.

Table 1: Cyclosporin A Dosage and Administration Routes in Animal Models

Animal ModelRoute of AdministrationDosage Range (mg/kg/day)Common ApplicationReference(s)
Mouse Intraperitoneal (i.p.)10 - 30Immunosuppression for xenografts
Subcutaneous (s.c.)3 - 10Renal ischemia-reperfusion injury
Oral (p.o.)10 - 50General immunosuppressionN/A
Rat Oral (p.o.)5 - 20Prevention of diabetes, chronic rejection
Subcutaneous (s.c.)5 - 10General immunosuppressionN/A
Intramuscular (i.m.)5 - 10General immunosuppressionN/A
Dog Oral (p.o.)5 - 10Atopic dermatitis, colitis, sebaceous adenitis
Cat Oral (p.o.)5 - 20General immunosuppression

Table 2: Pharmacokinetic Parameters of Cyclosporin A in Various Animal Models

Animal ModelRouteTrough Target (ng/mL)Peak Target (ng/mL)Time to Steady StateReference(s)
Dog Oral400 - 600800 - 1400~3-4 days
Cat Oral200 - 600N/A~5 days

Experimental Protocols

The following are detailed protocols for key experiments involving the administration of Cyclosporin A to animal models.

Materials:

  • Cyclosporin A (powder or commercially available solution)

  • Vehicle (e.g., olive oil, corn oil, or a microemulsion formulation)

  • Sterile tubes and syringes

Protocol:

  • For oil-based formulations, weigh the required amount of Cyclosporin A powder.

  • Dissolve the powder in the chosen vehicle to the desired final concentration. Gentle warming and vortexing may be required to ensure complete dissolution.

  • For commercially available solutions (e.g., Neoral®), dilute with the appropriate vehicle if necessary.

  • Prepare fresh solutions daily and protect from light.

experimental_workflow start Start: Acclimatize Animals drug_prep Prepare Cyclosporin A Formulation start->drug_prep animal_groups Divide Animals into Control and Treatment Groups drug_prep->animal_groups administer Administer Cyclosporin A (Specify Route and Dose) animal_groups->administer monitor_animals Monitor Animal Health and Collect Blood Samples for PK administer->monitor_animals endpoint Endpoint Analysis monitor_animals->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis end End of Experiment data_analysis->end

Caption: General Experimental Workflow.

4.2.1. Oral Gavage (Rats and Mice)

This method is suitable for the precise oral administration of Cyclosporin A.

Materials:

  • Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats) with a ball tip.

  • Syringes

  • Animal scale

Protocol:

  • Weigh the animal to determine the correct dosing volume (typically 5-10 ml/kg).

  • Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.

  • Securely restrain the animal, immobilizing the head and extending the neck to create a straight path to the esophagus.

  • Gently insert the gavage needle into the mouth, over the tongue, and into the esophagus. The animal should swallow as the needle is advanced. Do not force the needle.

  • Slowly administer the Cyclosporin A solution.

  • Gently remove the needle along the same path of insertion.

  • Monitor the animal for any signs of distress.

4.2.2. Subcutaneous (s.c.) Injection (Mice)

This route provides a slower, more sustained release of the drug.

Materials:

  • Sterile syringes and needles (25-27 gauge).

  • 70% alcohol wipes

  • Animal scale

Protocol:

  • Weigh the mouse and calculate the injection volume (up to 5 ml/kg per site).

  • Restrain the mouse and tent the loose skin over the shoulders or flank.

  • Wipe the injection site with a 70% alcohol wipe.

  • Insert the needle (bevel up) into the base of the tented skin.

  • Aspirate briefly to ensure the needle is not in a blood vessel.

  • Slowly inject the Cyclosporin A solution.

  • Withdraw the needle and apply gentle pressure to the injection site if necessary.

4.3.1. Blood Level Monitoring

Therapeutic drug monitoring is crucial for maintaining efficacy while minimizing toxicity.

Materials:

  • EDTA collection tubes

  • Centrifuge

  • HPLC or immunoassay system

Protocol:

  • Collect whole blood samples at predetermined time points (e.g., trough levels just before the next dose and peak levels 2 hours post-administration).

  • For plasma analysis, centrifuge the blood samples and collect the supernatant.

  • Analyze Cyclosporin A concentrations using a validated method such as High-Performance Liquid Chromatography (HPLC) or a specific monoclonal antibody-based immunoassay.

4.3.2. Flow Cytometry for Immune Cell Analysis

Flow cytometry allows for the detailed characterization of immune cell populations and their activation status.

Materials:

  • Fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, CD25, CD69) and intracellular cytokines (e.g., IL-2, IFN-γ).

  • Cell stimulation agents (e.g., PMA and ionomycin).

  • Protein transport inhibitors (e.g., Brefeldin A).

  • Flow cytometer

Protocol:

  • Isolate single-cell suspensions from blood (peripheral blood mononuclear cells - PBMCs), spleen, or lymph nodes.

  • For intracellular cytokine staining, stimulate cells in the presence of a protein transport inhibitor for 4-6 hours.

  • Stain cells with a cocktail of fluorescently labeled antibodies against surface markers.

  • Fix and permeabilize the cells for intracellular cytokine staining.

  • Stain for intracellular cytokines.

  • Acquire data on a flow cytometer and analyze using appropriate software.

4.3.3. Histological Analysis

Histology can be used to assess the effects of Cyclosporin A on tissue inflammation and architecture.

Materials:

  • Tissue fixation solution (e.g., 10% neutral buffered formalin)

  • Paraffin embedding materials

  • Microtome

  • Stains (e.g., Hematoxylin and Eosin - H&E)

  • Immunohistochemistry reagents (optional)

Protocol:

  • Harvest tissues of interest and fix them in 10% neutral buffered formalin.

  • Process the fixed tissues and embed them in paraffin.

  • Section the paraffin blocks using a microtome.

  • Stain the tissue sections with H&E to visualize cellular morphology and inflammatory infiltrates.

  • For more specific analysis, perform immunohistochemistry using antibodies against markers of interest (e.g., CD3 for T-cells).

  • Examine the stained slides under a microscope and score for pathological changes.

References

Preparing Cyclosporin B Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin B is a cyclic polypeptide with known immunosuppressive and antiviral properties. As an analogue of the more extensively studied Cyclosporin A, it is a valuable tool in immunological and virological research. Accurate and reproducible experimental results hinge on the correct preparation and handling of this compound stock solutions. This document provides a detailed protocol for the preparation, storage, and quality control of this compound stock solutions for research applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₆₁H₁₀₉N₁₁O₁₂
Molecular Weight 1188.58 g/mol [1][2]
Appearance White to off-white solid[1]
Solubility Soluble in DMSO, ethanol, methanol, and acetone.[3][4]
Storage (Powder) Store at -20°C to -80°C, protected from light and moisture.
Storage (Stock Solution) Store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

  • Pre-weighing Preparation: Before handling this compound, ensure all necessary PPE is worn. Work in a chemical fume hood to minimize inhalation risk.

  • Weighing this compound: Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.189 mg of this compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the solution is not completely clear, sonicate the vial for 5-10 minutes in a water bath sonicator. Visually inspect the solution to ensure all solid material has dissolved.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect from light.

Quality Control

To ensure the accuracy of experimental results, it is recommended to perform quality control checks on newly prepared stock solutions.

  • Concentration Verification: The concentration of the this compound stock solution can be verified using UV-Vis spectrophotometry. Cyclosporine A, a closely related compound, has a maximum absorbance (λmax) at approximately 214 nm in ethanol. A similar wavelength can be used for this compound. A standard curve should be generated with known concentrations of this compound to accurately determine the concentration of the stock solution.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the reference method for assessing the purity of cyclosporine solutions. A reversed-phase C18 column with a mobile phase of acetonitrile and water is commonly used, with detection at around 210 nm.

Safety Precautions

This compound is a potent compound and should be handled with care.

  • Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Handle the powder and concentrated solutions in a chemical fume hood to avoid inhalation of dust or aerosols.

  • In case of skin or eye contact, flush the affected area with copious amounts of water and seek medical attention.

  • Dispose of waste materials according to institutional and local regulations for chemical waste.

Visualizations

This compound Mechanism of Action

The primary mechanism of action for cyclosporins involves the inhibition of the calcineurin signaling pathway, which is crucial for T-cell activation.

Cyclosporin_Mechanism cluster_cell T-Cell cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Ca_ion Ca²⁺ Influx TCR->Ca_ion Calmodulin Calmodulin Ca_ion->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin activates Cyclophilin Cyclophilin CsB_Cyp_Complex This compound- Cyclophilin Complex Cyclophilin->CsB_Cyp_Complex CyclosporinB This compound CyclosporinB->CsB_Cyp_Complex NFAT_n NFAT (dephosphorylated) IL2_gene IL-2 Gene NFAT_n->IL2_gene activates transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA IL2_protein IL-2 Protein (secreted) IL2_mRNA->IL2_protein NFAT_p NFAT (phosphorylated) NFAT_p->NFAT_n translocates Calcineurin->NFAT_p dephosphorylates CsB_Cyp_Complex->Calcineurin inhibits

Caption: this compound inhibits T-cell activation by blocking calcineurin.

Experimental Workflow: Preparing and Using this compound Stock Solutions

This diagram outlines a typical workflow from receiving the powdered compound to its use in a cell-based assay.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_exp Cell-Based Assay Receive Receive this compound (powder) Weigh Weigh Powder Receive->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve QC Quality Control (e.g., Spectrophotometry) Dissolve->QC Aliquot Aliquot and Store (-80°C) QC->Aliquot Thaw Thaw Aliquot Aliquot->Thaw Dilute Prepare Working Solution (in culture medium) Thaw->Dilute Treat Treat Cells Dilute->Treat Incubate Incubate Treat->Incubate Analyze Analyze Endpoint (e.g., Cytokine production) Incubate->Analyze

References

Application Notes for Cyclosporin B in Immunological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin B belongs to the cyclosporin family, a group of cyclic peptides isolated from the fungus Tolypocladium inflatum known for their immunosuppressive properties.[1] While Cyclosporin A (CsA) is the most well-characterized and clinically utilized member of this family, this compound is a naturally occurring analogue and metabolite.[2] Both compounds share a core mechanism of action, but differ in their immunosuppressive potency.

These application notes provide a guide for the use of this compound in immunological research. It should be noted that while the mechanism of action is conserved, the biological activity of this compound is reported to be significantly lower than that of Cyclosporin A.[2] Therefore, researchers should consider Cyclosporin A as a potent reference compound and must empirically determine the optimal concentration range for this compound in their specific assay systems.

Mechanism of Action: Inhibition of the Calcineurin-NFAT Pathway

Cyclosporins exert their immunosuppressive effects by targeting T-lymphocyte activation.[3] The process begins with the passive diffusion of the lipophilic cyclosporin molecule into the T-cell cytoplasm, where it binds to its intracellular receptor, cyclophilin.[4] This newly formed Cyclosporin-Cyclophilin complex then binds to and inhibits calcineurin, a crucial calcium and calmodulin-dependent protein phosphatase.

Normally, upon T-cell receptor (TCR) activation, intracellular calcium levels rise, activating calcineurin. Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. This dephosphorylation exposes a nuclear localization signal on NFAT, allowing it to translocate from the cytoplasm into the nucleus. Inside the nucleus, NFAT upregulates the transcription of genes essential for T-cell activation and proliferation, most notably Interleukin-2 (IL-2).

By inhibiting calcineurin, the Cyclosporin-Cyclophilin complex prevents NFAT dephosphorylation and its subsequent nuclear translocation. This blockade halts the transcription of IL-2 and other critical cytokines, ultimately leading to a potent suppression of T-cell-mediated immune responses.

G TCR T-Cell Receptor (TCR) Ca_ion Ca²⁺ Influx TCR->Ca_ion Antigen Presentation Calcineurin_inactive Calcineurin (Inactive) Ca_ion->Calcineurin_inactive Activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P (Inactive) Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene Translocates Cyclophilin Cyclophilin CsB_Complex CsB-Cyclophilin Complex Cyclophilin->CsB_Complex CsB This compound CsB->Cyclophilin CsB_Complex->Calcineurin_active INHIBITS

Caption: this compound inhibits T-cell activation via the calcineurin-NFAT pathway.

Quantitative Data: Comparative Immunosuppressive Activity

Direct quantitative data, such as IC50 values for this compound, are not widely available in published literature. However, it is generally reported that metabolites of Cyclosporin A, including this compound, possess significantly lower immunosuppressive activity. One report suggests that these related compounds have less than 10% of the activity of Cyclosporin A. The following table provides well-established IC50 values for Cyclosporin A in common immunological assays as a benchmark for comparison. Researchers must perform dose-response studies to determine the precise potency of this compound.

CompoundAssayCell TypeStimulantIC50 (50% Inhibitory Conc.)Reference
This compound T-Cell ProliferationHuman/Murine LymphocytesAlloantigen/MitogenExpected to be >10x higher than CsA
Cyclosporin AT-Cell Proliferation (MLR)Human LymphocytesAlloantigen19 ± 4 µg/L (~16 nM)
Cyclosporin AT-Cell ProliferationHuman Whole BloodPHA294 µg/L (~244 nM)
Cyclosporin AIL-2 ProductionHuman Whole BloodPHA~120-360 µg/L (~100-300 nM)
Cyclosporin AIFN-γ ProductionHuman Whole BloodPHA~120-360 µg/L (~100-300 nM)

Note: IC50 values can vary significantly based on experimental conditions, including cell density, stimulant concentration, and incubation time.

Experimental Protocols

The following are detailed template protocols for standard immunological assays to characterize the activity of this compound.

Protocol 1: T-Cell Proliferation Assay by CFSE Dilution

This assay measures the ability of a compound to inhibit the proliferation of T-cells following stimulation. Proliferation is quantified by the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) using flow cytometry.

G pbmc 1. Isolate PBMCs from whole blood cfse 2. Label cells with CFSE dye pbmc->cfse plate 3. Plate cells and add This compound dilutions cfse->plate stim 4. Add T-Cell Stimulant (e.g., anti-CD3/CD28) plate->stim incubate 5. Incubate for 4-5 days at 37°C stim->incubate acquire 6. Acquire on Flow Cytometer incubate->acquire analyze 7. Analyze CFSE dilution profiles acquire->analyze

Caption: Experimental workflow for the CFSE-based T-cell proliferation assay.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound (stock solution in DMSO or Ethanol)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • CFSE (5 mM stock in DMSO)

  • T-cell stimulants (e.g., anti-CD3/CD28 beads or Phytohemagglutinin (PHA))

  • Phosphate-Buffered Saline (PBS)

  • 96-well round-bottom culture plates

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from fresh human or animal blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells twice with PBS and resuspend in pre-warmed PBS at a concentration of 1 x 10⁶ cells/mL.

  • CFSE Staining:

    • Add CFSE to the cell suspension to a final concentration of 1-5 µM.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells twice with complete medium to remove excess CFSE.

    • Resuspend the CFSE-labeled cells at 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

  • Cell Culture and Treatment:

    • Plate 1 x 10⁵ CFSE-labeled cells per well (100 µL) in a 96-well round-bottom plate.

    • Prepare serial dilutions of this compound in complete medium. Add 50 µL of each dilution to the appropriate wells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose) and a positive control (e.g., Cyclosporin A).

    • It is recommended to test a wide concentration range for this compound initially (e.g., 10 nM to 10 µM).

  • Stimulation:

    • Add 50 µL of the T-cell stimulant to each well (except for the unstimulated control wells). For example, use anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio or PHA at a final concentration of 5 µg/mL.

    • The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO₂ incubator.

  • Flow Cytometry Analysis:

    • Harvest cells from each well into FACS tubes.

    • Wash the cells once with PBS containing 2% FBS.

    • Resuspend cells in an appropriate volume of FACS buffer for analysis.

    • Acquire samples on a flow cytometer, detecting the CFSE signal in the FITC or an equivalent channel.

  • Data Analysis: Unstimulated cells will show a single bright peak of CFSE fluorescence. Stimulated, proliferating cells will show multiple peaks of decreasing fluorescence intensity, with each peak representing a cell division. The degree of inhibition can be calculated by analyzing the percentage of divided cells or the proliferation index in the presence of this compound compared to the vehicle control.

Protocol 2: Cytokine Production Assay by ELISA

This protocol measures the concentration of key cytokines, such as IL-2 and IFN-γ, secreted by T-cells into the culture supernatant following stimulation.

G pbmc 1. Isolate & Plate PBMCs treat 2. Add this compound & Stimulant pbmc->treat incubate 3. Incubate for 24-72 hours treat->incubate supernatant 4. Collect Supernatants incubate->supernatant elisa 5. Perform ELISA for IL-2 or IFN-γ supernatant->elisa read 6. Read Plate & Quantify Cytokine Levels elisa->read

Caption: Experimental workflow for measuring cytokine inhibition by ELISA.

Materials:

  • PBMCs

  • This compound (stock solution in DMSO or Ethanol)

  • Complete RPMI-1640 medium

  • T-cell stimulants (e.g., anti-CD3/CD28 antibodies or PHA)

  • 96-well flat-bottom culture plates

  • Commercially available ELISA kit for the cytokine of interest (e.g., Human IL-2 or IFN-γ)

  • Microplate reader

Procedure:

  • Cell Preparation and Plating:

    • Isolate PBMCs as described in Protocol 1.

    • Resuspend cells in complete RPMI-1640 medium at a concentration of 1-2 x 10⁶ cells/mL.

    • Plate 100 µL of the cell suspension per well in a 96-well flat-bottom plate.

  • Treatment and Stimulation:

    • Prepare serial dilutions of this compound and add 50 µL to the designated wells. Include vehicle and positive controls.

    • Add 50 µL of the T-cell stimulant (e.g., PHA at 5 µg/mL) to the wells.

    • Include unstimulated and stimulated (no drug) controls.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator.

    • The optimal incubation time depends on the cytokine being measured. For IL-2, 24-48 hours is typically sufficient. For IFN-γ, 48-72 hours may be required.

  • Supernatant Collection:

    • After incubation, centrifuge the 96-well plate at 300-400 x g for 10 minutes.

    • Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.

    • Supernatants can be used immediately or stored at -80°C for later analysis.

  • ELISA:

    • Perform the ELISA according to the manufacturer’s instructions for the specific kit being used. This typically involves coating a plate with a capture antibody, adding the collected supernatants and standards, adding a detection antibody, adding a substrate, and stopping the reaction.

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

    • Generate a standard curve using the known concentrations of the cytokine standards.

    • Calculate the concentration of the cytokine in each experimental sample by interpolating from the standard curve.

    • Determine the percent inhibition of cytokine production for each concentration of this compound relative to the stimulated vehicle control. Plot the results to determine the IC50 value.

References

Investigating Autoimmune Models with Cyclosporin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin B, a member of the cyclosporin family of cyclic undecapeptides, is a potent immunosuppressive agent.[1] Like its more widely studied analog, Cyclosporin A, it primarily exerts its effects through the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[2][3] This mode of action makes it a valuable tool for investigating the pathogenesis of autoimmune diseases and for the preclinical evaluation of potential therapeutic strategies. These application notes provide a comprehensive overview of the use of this compound in common autoimmune models, including detailed protocols and expected outcomes. While much of the available detailed research has been conducted with Cyclosporin A, the similar mechanisms of action allow for informed extrapolation to this compound, which has been shown to have comparable, though in some cases less potent, immunosuppressive effects.[4][5]

Mechanism of Action: Calcineurin-NFAT and mTOR Signaling Pathways

Cyclosporins, including this compound, mediate their immunosuppressive effects primarily by inhibiting the calcineurin-Nuclear Factor of Activated T-cells (NFAT) signaling pathway. Upon T-cell receptor (TCR) activation, intracellular calcium levels rise, leading to the activation of calcineurin. Calcineurin then dephosphorylates NFAT, allowing its translocation into the nucleus, where it acts as a transcription factor for various cytokine genes, most notably Interleukin-2 (IL-2). IL-2 is a critical cytokine for T-cell proliferation and differentiation.

This compound binds to the intracellular protein cyclophilin, forming a complex that directly inhibits the phosphatase activity of calcineurin. This prevents the dephosphorylation of NFAT, trapping it in the cytoplasm and thereby blocking the transcription of IL-2 and other pro-inflammatory cytokines such as IFN-γ.

While the primary target is the calcineurin-NFAT pathway, evidence suggests that cyclosporins can also interact with the mammalian target of rapamycin (mTOR) signaling pathway, which is another crucial regulator of T-cell fate. The mTOR pathway integrates signals from the cellular environment to control cell growth, proliferation, and survival. The interplay between the calcineurin-NFAT and mTOR pathways is complex and context-dependent.

This compound Signaling Pathway This compound Mechanism of Action in T-Cells cluster_cell T-Cell cluster_mTOR mTOR Pathway Interaction TCR T-Cell Receptor (TCR) Ca_ion Ca²⁺ Influx TCR->Ca_ion Activation Calcineurin Calcineurin Ca_ion->Calcineurin Activates NFAT_P NFAT-P (Cytoplasm) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT Translocation IL2_gene IL-2 Gene Transcription NFAT->IL2_gene Activates IL2_production IL-2 Production & T-Cell Proliferation IL2_gene->IL2_production Cyclophilin Cyclophilin CsB_Cyc_complex This compound- Cyclophilin Complex Cyclophilin->CsB_Cyc_complex CyclosporinB This compound CyclosporinB->Cyclophilin CsB_Cyc_complex->Calcineurin Inhibits mTORC1 mTORC1 CsB_Cyc_complex->mTORC1 Indirect Modulation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Calcineurin_mTOR Calcineurin Calcineurin_mTOR->mTORC1 Potential crosstalk

This compound inhibits T-cell activation by blocking the calcineurin-NFAT pathway.

Data Presentation: Efficacy of Cyclosporins in Autoimmune Models

The following tables summarize representative quantitative data from studies investigating the effects of cyclosporins in key autoimmune models. It is important to note that most detailed studies have utilized Cyclosporin A; the data presented here should be considered indicative of the expected effects of this compound, though dose-response relationships may vary.

Table 1: Effect of Cyclosporin on Disease Severity in Collagen-Induced Arthritis (CIA) in Mice

Treatment GroupDose (mg/kg/day, i.p.)Mean Arthritis Score (± SEM)Incidence of Arthritis (%)Reference
Control (Vehicle)-8.5 ± 1.2100
Cyclosporin154.2 ± 0.860
Cyclosporin301.5 ± 0.520
Cyclosporin600.2 ± 0.10
*p < 0.05 compared to control

Table 2: Effect of Cyclosporin on Clinical Score and Cytokine Expression in Experimental Autoimmune Encephalomyelitis (EAE)

Treatment GroupDose (mg/kg/day)Mean Max. Clinical Score (± SEM)Splenic IFN-γ producing cells (%)Splenic IL-17 producing cells (%)Reference
Control (PBS)-3.5 ± 0.515.2 ± 2.15.8 ± 0.9
Cytosporone B (Csn-B)10 (intragastric)1.8 ± 0.48.9 ± 1.53.1 ± 0.6
Cyclosporin A (withdrawal)20 (i.p.)Relapse to 4.0 ± 0.3Increased post-withdrawalIncreased post-withdrawal
p < 0.05 compared to control

Table 3: Effect of Cyclosporin on Lupus Nephritis Parameters in MRL/lpr Mice

Treatment GroupDoseProteinuria (mg/24h)Anti-dsDNA Titer (OD)Reference
Control (Saline)-350 ± 501.8 ± 0.3
Cyclosporin5-10 mg/kg/day120 ± 300.9 ± 0.2
*Representative data, p < 0.05 compared to control

Experimental Protocols

The following are detailed methodologies for key experiments involving the investigation of autoimmune models with this compound.

Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This model is widely used to study rheumatoid arthritis.

Experimental Workflow:

CIA Experimental Workflow Day0 Day 0: Primary Immunization (CII + CFA) Day21 Day 21: Booster Immunization (CII + IFA) Day0->Day21 Day21_42 Days 21-42: Arthritis Development & Clinical Scoring Day21->Day21_42 Endpoint Endpoint Analysis: - Histopathology - Cytokine Analysis - Antibody Titer Day21_42->Endpoint Treatment This compound or Vehicle Administration (Prophylactic or Therapeutic) Treatment->Day21_42 Treatment Period

Workflow for Collagen-Induced Arthritis (CIA) model and therapeutic intervention.

Protocol:

  • Animals: Male DBA/1 mice, 8-10 weeks old.

  • Reagents:

    • Bovine Type II Collagen (CII)

    • Complete Freund's Adjuvant (CFA)

    • Incomplete Freund's Adjuvant (IFA)

    • This compound

    • Vehicle (e.g., olive oil or a solution containing ethanol and Cremophor EL)

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Emulsify Bovine CII in CFA at a final concentration of 2 mg/mL. Inject 100 µL of the emulsion intradermally at the base of the tail.

    • Booster Immunization (Day 21): Emulsify Bovine CII in IFA at a final concentration of 2 mg/mL. Inject 100 µL of the emulsion intraperitoneally.

  • This compound Administration:

    • Preparation: Dissolve this compound in the chosen vehicle to the desired concentration (e.g., for doses of 15-60 mg/kg).

    • Dosing Regimen:

      • Prophylactic: Administer this compound or vehicle daily via intraperitoneal injection starting from Day 0 or Day 18.

      • Therapeutic: Begin administration after the onset of clinical signs of arthritis (e.g., Day 26-27) and continue for a defined period.

  • Assessment of Arthritis:

    • Clinical Scoring: From Day 21, score the severity of arthritis in each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one joint, 2=erythema and mild swelling of more than one joint, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

  • Endpoint Analysis:

    • Histopathology: At the end of the study, collect hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, and bone erosion using a scoring system (e.g., 0-3 or 0-5 scale for each parameter).

    • Cytokine Analysis: Collect serum or joint synovial fluid to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

    • Antibody Titer: Measure serum levels of anti-CII antibodies by ELISA.

Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

EAE is the most commonly used animal model for multiple sclerosis.

Protocol:

  • Animals: Female C57BL/6 mice, 8-12 weeks old.

  • Reagents:

    • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

    • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

    • Pertussis Toxin (PTX)

    • This compound

    • Vehicle

  • Induction of EAE:

    • Immunization (Day 0): Emulsify MOG35-55 in CFA at a final concentration of 2 mg/mL. Inject 100 µL of the emulsion subcutaneously at two sites on the flank.

    • PTX Administration: Inject 200 ng of PTX in PBS intraperitoneally on Day 0 and Day 2.

  • This compound Administration:

    • Preparation: Prepare this compound in a suitable vehicle for intraperitoneal or oral administration.

    • Dosing Regimen: Administer this compound or vehicle daily, starting at a prophylactic (e.g., Day 0) or therapeutic (e.g., upon onset of clinical signs, around Day 10-12) time point. Doses can range from 10-20 mg/kg.

  • Assessment of EAE:

    • Clinical Scoring: Score mice daily from Day 7 on a scale of 0-5 (0=no clinical signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=forelimb and hind limb paralysis, 5=moribund).

  • Endpoint Analysis:

    • Flow Cytometry for T-cell Subsets:

      • Isolate mononuclear cells from the spleen and central nervous system (CNS).

      • Stimulate cells in vitro with PMA/Ionomycin in the presence of a protein transport inhibitor.

      • Stain for surface markers (e.g., CD4) and intracellular cytokines (e.g., IFN-γ for Th1, IL-17 for Th17).

      • Analyze by flow cytometry to determine the percentage of Th1 and Th17 cells.

    • Cytokine Analysis: Measure levels of IFN-γ and IL-17 in the supernatant of restimulated splenocytes by ELISA.

Lupus Nephritis in MRL/lpr Mice

The MRL/lpr mouse is a spontaneous model of systemic lupus erythematosus (SLE) that develops lupus nephritis.

Protocol:

  • Animals: Female MRL/lpr mice.

  • This compound Administration:

    • Begin treatment at an early age (e.g., 6-8 weeks) to assess prevention or later (e.g., 12-14 weeks) to assess therapeutic effects.

    • Administer this compound (e.g., 5-10 mg/kg/day) or vehicle daily via intraperitoneal injection or oral gavage.

  • Assessment of Disease:

    • Proteinuria: Monitor urine protein levels weekly or bi-weekly using dipsticks or a quantitative assay.

    • Anti-dsDNA Antibodies: Collect serum periodically and measure anti-dsDNA antibody titers by ELISA.

  • Endpoint Analysis (e.g., at 20-24 weeks of age):

    • Histopathology: Perfuse and collect kidneys, fix in formalin, and embed in paraffin. Stain sections with H&E and Periodic acid-Schiff (PAS) to assess glomerulonephritis, including immune complex deposition and cellular infiltration. Score kidney pathology based on established criteria.

    • Serology: Perform final measurement of anti-dsDNA antibodies and other relevant autoantibodies.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways described in these application notes.

EAE Experimental Workflow Day0 Day 0: Immunization (MOG + CFA) & PTX injection Day2 Day 2: PTX injection Day0->Day2 Day7_onward Day 7 onwards: Clinical Scoring Day2->Day7_onward Endpoint Endpoint Analysis: - Flow Cytometry (Th1/Th17) - ELISA (Cytokines) - Histopathology (CNS) Day7_onward->Endpoint Treatment This compound or Vehicle Administration Treatment->Day7_onward Treatment Period

Workflow for EAE model and therapeutic intervention.

Lupus Nephritis Experimental Workflow Start_Treatment Start Treatment (e.g., 6-8 weeks of age) Monitoring Weekly/Bi-weekly Monitoring: - Proteinuria - Anti-dsDNA Antibodies Start_Treatment->Monitoring Endpoint Endpoint (e.g., 20-24 weeks): - Kidney Histopathology - Final Serology Monitoring->Endpoint

Workflow for studying lupus nephritis in MRL/lpr mice with this compound.

Conclusion

This compound is a valuable tool for the in vivo investigation of autoimmune disease models. Its well-characterized mechanism of action, primarily through the inhibition of the calcineurin-NFAT pathway, allows for targeted studies on the role of T-cell activation in disease pathogenesis. The protocols and data presented here provide a framework for designing and interpreting experiments using this compound in models of rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus. Careful consideration of the specific cyclosporin analog, dosage, and timing of administration is crucial for obtaining robust and reproducible results.

References

Troubleshooting & Optimization

Cyclosporin B Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for researchers encountering off-target effects of Cyclosporin B in cell-based experiments. The following question-and-answer format directly addresses common issues and provides structured data, detailed experimental protocols, and visual aids to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cell line with this compound treatment, which is confounding our experimental results. What could be the cause, and how can we troubleshoot this?

A1: Unintended cytotoxicity is a common off-target effect of cyclosporins. Several factors could be contributing to this observation in your experiments.

Troubleshooting Steps:

  • Determine the Optimal Concentration: It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity in your specific cell line. This will help you identify a non-toxic working concentration for your functional assays.

  • Vehicle Control: Ensure you are using an appropriate vehicle control (e.g., DMSO, ethanol) at the same final concentration as in your this compound-treated wells. The solvent itself can be toxic to cells at higher concentrations.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cyclosporins. If possible, compare the cytotoxic effects of this compound on your cell line with a less sensitive or more robust cell line to establish a baseline.

  • Precipitation: Due to its hydrophobic nature, this compound may precipitate in your culture medium, especially at higher concentrations. Visually inspect your culture wells for any signs of precipitation. If observed, consider lowering the concentration or preparing fresh dilutions.

Q2: Are there known off-target effects of this compound on specific cellular organelles or pathways?

A2: Yes, while the on-target effect of cyclosporins is the inhibition of calcineurin, they are known to have several off-target effects. For this compound, the most well-documented off-target effect is on mitochondria. While less is known specifically about this compound's effects on other organelles compared to Cyclosporin A, it is reasonable to investigate similar off-target pathways.

  • Mitochondrial Permeability Transition Pore (mPTP): this compound has been shown to inhibit the opening of the mPTP, an effect it shares with Cyclosporin A. This can impact mitochondrial function and cell death pathways.

  • Endoplasmic Reticulum (ER) Stress: Cyclosporin A is a known inducer of ER stress. While direct evidence for this compound is limited, it is a plausible off-target effect to investigate if you observe unexpected cellular responses.

  • P-glycoprotein (P-gp) Inhibition: Cyclosporin A is a well-characterized inhibitor of the P-glycoprotein efflux pump. The potential for this compound to also inhibit P-gp should be considered, as this can affect the intracellular concentration of other compounds.

Q3: How does the off-target activity of this compound compare to that of Cyclosporin A?

A3: Direct comparative studies on the full range of off-target effects are limited. However, for the inhibition of the mitochondrial permeability transition pore, this compound has been shown to have an activity similar to Cyclosporin A, with both inhibiting pore opening in the concentration range of 100-300 nM.[1][2] For other off-target effects, it is recommended to perform parallel experiments with Cyclosporin A as a positive control to determine the relative potency of this compound in your experimental system.

Quantitative Data Summary

The following tables summarize the available quantitative data for the off-target effects of this compound. Due to limited specific data for this compound, comparative data for Cyclosporin A is also provided for context.

Table 1: Cytotoxicity of this compound in Selected Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
H460Lung Cancer15.3[3]
LNCaPProstate Cancer13.4[3]

Note: The IC50 values above are for a compound referred to as "cytosporone B" in the cited literature, which has been identified as a distinct molecule from this compound.

Table 2: Comparative Activity on Mitochondrial Permeability Transition Pore (mPTP)

CompoundEffectEffective Concentration RangeReference
This compoundInhibition of mPTP opening100 - 300 nM[1]
Cyclosporin AInhibition of mPTP opening100 - 300 nM

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the off-target effects of this compound. These protocols are based on established methods for cyclosporins and can be adapted for your specific cell lines and experimental setup.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol provides a method to determine the cytotoxic effects of this compound on a given cell line.

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only and medium-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Protocol 2: Analysis of Endoplasmic Reticulum (ER) Stress by Western Blot

This protocol describes the detection of key ER stress protein markers.

Materials:

  • This compound

  • Cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GRP78, anti-CHOP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 3: P-glycoprotein (P-gp) Inhibition Assessment using Rhodamine 123 Efflux Assay

This protocol provides a method to assess the inhibitory effect of this compound on P-gp function.

Materials:

  • This compound

  • P-gp overexpressing cell line (e.g., MCF7/ADR) and parental cell line

  • Rhodamine 123

  • Verapamil (positive control inhibitor)

  • Hanks' Balanced Salt Solution (HBSS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in HBSS at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound or Verapamil for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µM and incubate for 30-60 minutes at 37°C.

  • Efflux: Wash the cells twice with ice-cold HBSS to remove extracellular Rhodamine 123. Resuspend the cells in fresh HBSS (with or without inhibitors) and incubate at 37°C for 1-2 hours to allow for efflux.

  • Flow Cytometry: Analyze the intracellular Rhodamine 123 fluorescence using a flow cytometer. An increase in fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

Protocol 4: Mitochondrial Permeability Transition Pore (mPTP) Opening Assay

This protocol describes a method to measure mPTP opening using a calcein-cobalt quenching technique.

Materials:

  • This compound

  • Cell line of interest

  • Calcein-AM

  • Cobalt (II) chloride (CoCl2)

  • Ionomycin (optional, as a positive control for mPTP opening)

  • HBSS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Loading: Incubate cells with Calcein-AM (e.g., 1 µM) and CoCl2 (e.g., 1 mM) for 15-30 minutes at 37°C. CoCl2 quenches the fluorescence of calcein in the cytosol but not in the mitochondria.

  • Compound Treatment: Treat the cells with this compound for the desired time. A positive control for mPTP opening can be included by treating cells with an agent like ionomycin.

  • Fluorescence Measurement: Measure the mitochondrial calcein fluorescence using a flow cytometer or fluorescence microscope. A decrease in mitochondrial fluorescence indicates the opening of the mPTP, allowing CoCl2 to enter and quench the mitochondrial calcein.

  • Data Analysis: Quantify the change in mitochondrial fluorescence in the presence and absence of this compound to determine its effect on mPTP opening.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the off-target effects of this compound.

OnTarget_OffTarget_Effects CsB This compound Cyclophilin Cyclophilin CsB->Cyclophilin binds mPTP mPTP CsB->mPTP inhibits (Off-Target) ER ER Stress CsB->ER induces? (Off-Target) Pgp P-glycoprotein CsB->Pgp inhibits? (Off-Target) Calcineurin Calcineurin Cyclophilin->Calcineurin inhibits (On-Target) NFATp NFAT (phosphorylated) Calcineurin->NFATp dephosphorylates NFAT NFAT (dephosphorylated) GeneTx Gene Transcription (e.g., IL-2) NFAT->GeneTx activates ImmuneResponse Immune Response GeneTx->ImmuneResponse Mito Mitochondrial Dysfunction mPTP->Mito Cytotoxicity Cytotoxicity Mito->Cytotoxicity ER->Cytotoxicity DrugEfflux Reduced Drug Efflux Pgp->DrugEfflux

Caption: On-target vs. potential off-target effects of this compound.

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed CheckConc Verify this compound Concentration and Purity Start->CheckConc DoseResponse Perform Dose-Response (MTT Assay) CheckConc->DoseResponse VehicleCtrl Run Vehicle Control CheckConc->VehicleCtrl Precipitation Check for Precipitation CheckConc->Precipitation OffTarget Investigate Specific Off-Target Effects DoseResponse->OffTarget VehicleCtrl->OffTarget Precipitation->OffTarget MitoAssay mPTP Assay OffTarget->MitoAssay ERAssay ER Stress Western Blot OffTarget->ERAssay PgpAssay P-gp Efflux Assay OffTarget->PgpAssay Conclusion Identify Cause and Optimize Experiment MitoAssay->Conclusion ERAssay->Conclusion PgpAssay->Conclusion

Caption: Troubleshooting workflow for unexpected cytotoxicity.

mPTP_Assay_Workflow Start Start: mPTP Assay LoadCells Load Cells with Calcein-AM and CoCl2 Start->LoadCells Treat Treat with this compound (and Controls) LoadCells->Treat Incubate Incubate Treat->Incubate Measure Measure Mitochondrial Fluorescence Incubate->Measure Analyze Analyze Data: Compare Fluorescence Measure->Analyze Conclusion Conclusion: Inhibition of mPTP Opening? Analyze->Conclusion

Caption: Experimental workflow for the mPTP assay.

References

Technical Support Center: Minimizing Cyclosporin B-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Cyclosporin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and minimize this compound-induced cytotoxicity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound, and how does it differ from Cyclosporin A?

This compound, an analog of the well-characterized immunosuppressant Cyclosporin A, is also a cyclic peptide. Its primary mechanism of action is believed to be similar to Cyclosporin A, which involves the inhibition of calcineurin, a crucial enzyme in the T-cell activation pathway.[1] By binding to the intracellular protein cyclophilin, this compound forms a complex that inhibits calcineurin's phosphatase activity.[1] This prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for pro-inflammatory cytokines like Interleukin-2 (IL-2).[1] While both Cyclosporin A and B share this core mechanism, differences in their chemical structure may lead to variations in potency, bioavailability, and off-target effects, including cytotoxicity.

Q2: What are the primary mechanisms of this compound-induced cytotoxicity?

While direct studies on this compound are limited, data from Cyclosporin A suggest that cytotoxicity is primarily driven by off-target effects that induce cellular stress. The two main proposed mechanisms are:

  • Oxidative Stress: Cyclosporin treatment can lead to an increase in reactive oxygen species (ROS), causing damage to cellular components like lipids, proteins, and DNA.[2][3] This oxidative stress can trigger apoptotic cell death.

  • Endoplasmic Reticulum (ER) Stress: Cyclosporins can disrupt protein folding and processing in the ER, leading to the accumulation of unfolded proteins. This condition, known as ER stress, activates the Unfolded Protein Response (UPR), which can ultimately lead to apoptosis if the stress is prolonged or severe.

Q3: How can I distinguish between the desired immunosuppressive effects and unintended cytotoxicity of this compound?

This is a critical aspect of interpreting your experimental results. A multi-assay approach is recommended:

  • Assess Immunosuppression: Measure the intended biological effect, such as inhibition of T-cell proliferation (e.g., using a CFSE dilution assay) or reduced cytokine production (e.g., IL-2 ELISA).

  • Assess Cell Viability: Use a metabolic assay like MTT or MTS to get an overall measure of cell health.

  • Assess Cytotoxicity (Membrane Integrity): Perform a lactate dehydrogenase (LDH) release assay. A significant increase in LDH release is a direct indicator of cell membrane damage and cytotoxicity.

  • Assess Apoptosis: Use assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or caspase activity assays (e.g., Caspase-3/7) to specifically measure programmed cell death.

By comparing the dose-response curves of these different assays, you can identify a concentration range where this compound exhibits its immunosuppressive effects with minimal cytotoxicity.

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed in this compound-Treated Cultures

Possible Causes and Solutions

Possible CauseRecommended Action
Concentration Too High Perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line. Start with a broad range and narrow it down based on viability assays (e.g., MTT). High concentrations of cyclosporins are known to induce apoptosis.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in your culture medium is non-toxic to your cells. It is recommended to keep the final solvent concentration below 0.5% and to include a vehicle control (medium with the same amount of solvent but no this compound) in your experiments.
Compound Precipitation Due to its lipophilic nature, this compound may precipitate in aqueous culture medium, especially at higher concentrations. Visually inspect your cultures under a microscope for any signs of precipitate. If observed, consider lowering the concentration, preparing fresh stock solutions, or using a different solubilization method.
Off-Target Effects If you observe cytotoxicity even at low concentrations, it may be due to off-target effects. Consider co-treatment with an antioxidant, such as Vitamin E (α-tocopherol) or N-acetylcysteine (NAC), to mitigate oxidative stress-induced cell death.
Cell Line Sensitivity Some cell lines may be inherently more sensitive to calcineurin inhibition or the off-target effects of this compound. If possible, test the compound on a different cell line to see if the cytotoxic effect is cell-type specific.
Issue 2: Inconsistent or Irreproducible Results in Cytotoxicity Assays

Possible Causes and Solutions

Possible CauseRecommended Action
Stock Solution Instability This compound is a cyclic peptide and may be prone to degradation. Prepare fresh stock solutions in a suitable solvent like DMSO or ethanol. It is advisable to make small aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
Inaccurate Pipetting Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Small errors in pipetting can lead to significant variations in the final concentration.
Cell Seeding Density The initial number of cells seeded can influence the outcome of cytotoxicity assays. Optimize the cell seeding density for your specific cell line and assay duration to ensure cells are in the logarithmic growth phase during the experiment.
Assay Incubation Time The duration of exposure to this compound can significantly impact the observed cytotoxicity. Perform a time-course experiment to determine the optimal incubation time for your experimental goals.
Media Components Interaction Components in the culture medium, such as serum proteins, may interact with this compound, affecting its bioavailability and activity. If you observe inconsistencies, consider using a serum-free medium if it is compatible with your cell line, or test different batches of serum.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile, anhydrous DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation (e.g., 1 µM in culture medium):

    • Thaw a single aliquot of the stock solution at room temperature.

    • Warm the required volume of cell culture medium to 37°C.

    • While gently vortexing the culture medium, add the required volume of the stock solution dropwise to achieve the final desired concentration. This helps to prevent precipitation.

    • Use the freshly prepared medium for your experiment immediately.

Protocol 2: Assessing this compound Cytotoxicity using the MTT Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, remove the medium and add fresh medium containing various concentrations of this compound (and a vehicle control).

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. Viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting the data and using a non-linear regression analysis.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound-Induced Cytotoxicity in Various Cell Lines

Cell LineCell TypeAssayIncubation Time (hours)Hypothetical IC50 (µM)
JurkatHuman T-cell leukemiaMTT485 - 15
HEK293Human embryonic kidneyMTT4810 - 25
HepG2Human liver cancerMTT488 - 20
PBMCsHuman peripheral blood mononuclear cellsMTT722 - 10

Visualizations

CyclosporinB_Cytotoxicity_Pathway cluster_cell Cell cluster_nucleus CsB This compound Cyclophilin Cyclophilin CsB->Cyclophilin binds ER Endoplasmic Reticulum CsB->ER induces stress Mitochondrion Mitochondrion CsB->Mitochondrion induces stress Calcineurin Calcineurin Cyclophilin->Calcineurin inhibits complex formation with CsB NFATp NFAT (phosphorylated) Calcineurin->NFATp dephosphorylates Calcineurin->NFATp NFAT NFAT (dephosphorylated) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus IL2_gene IL-2 Gene Transcription NFAT->IL2_gene activates NFAT->IL2_gene Inhibited by CsB UPR Unfolded Protein Response (UPR) ER->UPR activates ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS generates Apoptosis Apoptosis ROS->Apoptosis triggers UPR->Apoptosis triggers

Caption: Proposed signaling pathways of this compound-induced cytotoxicity.

Experimental_Workflow cluster_assays Perform Parallel Assays start Start: Cell Culture prep Prepare this compound Stock and Working Solutions start->prep seed Seed Cells in 96-well Plate prep->seed treat Treat Cells with this compound (Dose-Response and Time-Course) seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability cytotoxicity Cytotoxicity Assay (e.g., LDH) treat->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis analyze Data Analysis: Determine IC50 and Optimal Concentration viability->analyze cytotoxicity->analyze apoptosis->analyze end End: Optimized Protocol analyze->end

Caption: Experimental workflow for optimizing this compound concentration.

References

batch-to-batch variability of Cyclosporin B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Cyclosporin B. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions related to the batch-to-batch variability of this compound.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Inconsistent results in T-cell proliferation assays between different batches of this compound.

Question: We are observing significant differences in the IC50 values of this compound in our T-cell proliferation assays when using new batches. How can we troubleshoot this?

Answer:

Inconsistent IC50 values are a common problem arising from batch-to-batch variability. Here’s a step-by-step guide to identify the root cause:

  • Confirm Identity and Purity of Each Batch: The first step is to verify that the material is indeed this compound and to determine its purity.

    • Recommended Action: Perform High-Performance Liquid Chromatography (HPLC) analysis on each batch. Compare the retention time of the main peak to a certified reference standard of this compound. The percentage of the main peak area relative to the total peak area will give you the purity.

    • Acceptance Criteria: For research applications, the purity of this compound should typically be ≥90% as determined by HPLC.

  • Identify and Quantify Impurities: The presence of other cyclosporin analogs is a major source of variability, as they possess different immunosuppressive potencies.

    • Recommended Action: Use a validated HPLC or LC-MS/MS method to separate and identify potential impurities such as Cyclosporin A, C, D, G, and H.

    • Interpretation: Compare the impurity profile of the problematic batch with a batch that gave expected results. A significant difference in the percentage of a particular impurity could explain the discrepancy in activity.

  • Assess Biological Activity Against a Reference Standard: Always qualify a new batch by comparing its performance to a previously validated internal reference standard or a commercially available standard.

    • Recommended Action: Conduct a parallel T-cell proliferation assay with the new batch and your reference standard.

    • Interpretation: If the IC50 of the new batch is significantly different from the reference standard, it confirms that the new batch has a different biological potency.

  • Review Storage and Handling Procedures: Improper storage can lead to degradation of the compound.

    • Recommended Action: Ensure that the lyophilized powder has been stored at the recommended temperature (typically 2-8°C) and protected from light. Once dissolved, aliquot and store at -20°C or below to minimize freeze-thaw cycles.

    • Troubleshooting: If degradation is suspected, LC-MS/MS can be used to identify degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of batch-to-batch variability in this compound?

A1: The primary causes of batch-to-batch variability in this compound include:

  • Presence of Related Cyclosporin Analogs: The manufacturing process of this compound can result in the presence of other cyclosporin variants (e.g., Cyclosporin A, C, D, G, H) as impurities. These analogs have different immunosuppressive potencies, leading to variations in the overall biological activity of the batch.

  • Purity Variations: The overall purity of the this compound batch can differ. A lower purity indicates a higher percentage of impurities, which can affect experimental outcomes.

  • Degradation: this compound can degrade if not stored under appropriate conditions (temperature, light exposure), leading to a loss of activity.

  • Residual Solvents and Counter-ions: Impurities from the purification process, such as residual solvents or counter-ions (e.g., trifluoroacetic acid from HPLC purification), can sometimes affect cellular assays.

Q2: How do impurities affect the immunosuppressive activity of this compound?

A2: Different cyclosporin analogs have varying abilities to inhibit the calcineurin pathway. For example, studies have shown the following relative immunosuppressive potency for some cyclosporins: Cyclosporin A ≥ Cyclosporin C > Cyclosporin D. While direct comparative data for this compound is limited, it is expected to have a different potency than Cyclosporin A. Therefore, a batch of this compound with a higher percentage of a more potent analog (like Cyclosporin A or C) will appear more active, while a batch with a higher percentage of a less potent analog will appear less active.

Q3: What are the recommended analytical methods for assessing the quality of this compound?

A3: The gold standard methods for analyzing this compound and its impurities are:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity of this compound and separating it from other cyclosporin analogs. A C18 column with a mobile phase gradient of acetonitrile and water is typically used, with UV detection at ~210 nm.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and specificity than HPLC-UV and can be used for definitive identification and quantification of impurities, especially at low levels.

Q4: What should I look for in a Certificate of Analysis (CoA) for this compound?

A4: A comprehensive Certificate of Analysis for research-grade this compound should include:

  • Identity: Confirmation of the compound's identity by methods such as ¹H-NMR and Mass Spectrometry.

  • Purity: The chromatographic purity as determined by HPLC (e.g., >90%).

  • Impurity Profile: Ideally, the CoA should list the major impurities and their respective percentages.

  • Storage Conditions: Recommended storage conditions for both the lyophilized powder and solutions.

Data Presentation

Table 1: Immunosuppressive Potency of Different Cyclosporin Analogs

Cyclosporin AnalogRelative Immunosuppressive Potency
Cyclosporin AHigh
Cyclosporin CHigh (similar to A)
Cyclosporin GLower than A
Cyclosporin DLow

Note: This table is based on comparative studies of different cyclosporin analogs. The exact potency can vary depending on the specific assay system.

Table 2: Example Certificate of Analysis Specifications for Research-Grade this compound

TestSpecificationMethod
AppearanceWhite to off-white powderVisual
IdentityConforms to structure¹H-NMR, Mass Spec
Purity≥ 90%HPLC
Individual Impurity≤ 2.0%HPLC
Total Impurities≤ 10.0%HPLC
SolubilitySoluble in DMSO, EthanolVisual

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity and Impurity Profiling

This protocol provides a general method for the analysis of this compound by reverse-phase HPLC.

Materials:

  • This compound sample

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample and reference standard in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Column Temperature: 50-70°C (elevated temperature can improve peak shape)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 20 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 50
      20 100
      25 100
      26 50

      | 30 | 50 |

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

    • Identify impurities by comparing their retention times to known standards if available.

Protocol 2: T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)

This protocol is for assessing the immunosuppressive activity of this compound by measuring its effect on the proliferation of T-cells in a one-way mixed lymphocyte reaction.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from two different healthy donors

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin

  • This compound (test and reference batches) dissolved in DMSO

  • Mitomycin C

  • ³H-thymidine

  • 96-well round-bottom cell culture plates

Procedure:

  • Preparation of Responder and Stimulator Cells:

    • Isolate PBMCs from two healthy donors (Donor A and Donor B) using Ficoll-Paque density gradient centrifugation.

    • Treat the stimulator cells (e.g., from Donor B) with Mitomycin C (50 µg/mL) for 30 minutes at 37°C to inhibit their proliferation. Wash the cells three times with culture medium.

  • Assay Setup:

    • Plate the responder cells (e.g., from Donor A) at a density of 1 x 10⁵ cells/well in a 96-well plate.

    • Add the Mitomycin C-treated stimulator cells at a density of 1 x 10⁵ cells/well to the wells containing responder cells.

    • Prepare serial dilutions of the test and reference batches of this compound in culture medium. Add the diluted compounds to the appropriate wells. Include a vehicle control (DMSO) and a positive control (no drug).

  • Incubation and Proliferation Measurement:

    • Incubate the plate for 5 days at 37°C in a humidified 5% CO₂ incubator.

    • On day 5, pulse each well with 1 µCi of ³H-thymidine.

    • Incubate for an additional 18 hours.

    • Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

    • Determine the IC50 value (the concentration that causes 50% inhibition of proliferation) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling_Pathway cluster_nucleus TCR T-Cell Receptor (TCR) CaN Calcineurin TCR->CaN Activates NFATp NFAT (phosphorylated) CaN->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus Translocates to IL2_Gene IL-2 Gene IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA Transcription IL2_Protein IL-2 Protein IL2_mRNA->IL2_Protein Translation Proliferation T-Cell Proliferation IL2_Protein->Proliferation Promotes Cyclophilin Cyclophilin Complex This compound-Cyclophilin Complex CyclosporinB This compound CyclosporinB->Cyclophilin Complex->CaN Inhibits

Caption: this compound Signaling Pathway.

Workflow start Start: Inconsistent Experimental Results check_purity Step 1: Check Purity & Impurity Profile (HPLC) start->check_purity compare_batches Compare Impurity Profile to a Reference Batch check_purity->compare_batches purity_ok Purity & Impurities Comparable? compare_batches->purity_ok qualify_activity Step 2: Qualify Biological Activity (e.g., MLR Assay) purity_ok->qualify_activity Yes root_cause_variability Root Cause: Batch-to-Batch Variability in Composition purity_ok->root_cause_variability No compare_ic50 Compare IC50 to Reference Standard qualify_activity->compare_ic50 ic50_ok IC50 Comparable? compare_ic50->ic50_ok review_storage Step 3: Review Storage & Handling Procedures ic50_ok->review_storage Yes root_cause_activity Root Cause: Intrinsic Difference in Biological Potency ic50_ok->root_cause_activity No storage_ok Storage Conditions Met? review_storage->storage_ok root_cause_degradation Root Cause: Compound Degradation storage_ok->root_cause_degradation No end End: Identify Source of Variability storage_ok->end Yes root_cause_variability->end root_cause_activity->end root_cause_degradation->end

Caption: Troubleshooting Workflow for Batch Variability.

Logical_Relationship variability Batch-to-Batch Variability purity Purity variability->purity impurities Impurity Profile (e.g., other Cyclosporins) variability->impurities degradation Degradation Products variability->degradation inconsistent_results Inconsistent Experimental Results (e.g., variable IC50) purity->inconsistent_results impurities->inconsistent_results degradation->inconsistent_results analytical_qc Analytical QC (HPLC, LC-MS/MS) analytical_qc->purity Measures analytical_qc->impurities Measures analytical_qc->degradation Measures functional_qc Functional QC (e.g., T-cell proliferation assay) functional_qc->inconsistent_results Detects

Caption: Factors Contributing to Inconsistent Results.

Technical Support Center: Addressing Cyclosporin B Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Cyclosporin B resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, a cyclic peptide isolated from the fungus Tolypocladium inflatum, exerts its effects by diffusing into cells and binding to intracellular proteins called cyclophilins.[1][2] The resulting this compound-cyclophilin complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent phosphatase.[3][4] This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[4] Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes required for T-cell activation and cytokine production, such as Interleukin-2 (IL-2). While known for immunosuppression, this pathway can be relevant in various cell types.

CyclosporinB_Mechanism Mechanism of Action of this compound cluster_nucleus Nucleus CsB This compound CypB Cyclophilin B CsB->CypB Binds Complex CsB-CypB Complex CypB->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibits NFAT_P NFAT (phosphorylated) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (dephosphorylated) NFAT_P->NFAT Gene Gene Transcription (e.g., IL-2) NFAT->Gene Activates

Caption: Intracellular pathway of this compound leading to calcineurin inhibition.

Q2: What is the most common mechanism of resistance to this compound in cell lines?

A2: The most prevalent mechanism of resistance is the increased efflux of the drug from the cell, mediated by the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1. P-gp is an energy-dependent pump that actively removes a wide range of hydrophobic compounds, including cyclosporins, from the cytoplasm, thereby reducing their intracellular concentration and preventing them from reaching their target, cyclophilin. Overexpression of P-gp is a well-established cause of multidrug resistance (MDR) in cancer cell lines.

Pgp_Resistance_Mechanism P-glycoprotein Mediated Resistance cluster_membrane Cell Membrane Pgp {P-glycoprotein (P-gp)|Efflux Pump} CsB_out This compound Pgp->CsB_out ATP-dependent Efflux Extracellular Extracellular Space CsB_in This compound Extracellular->CsB_in Enters Cell (Passive Diffusion) Intracellular Intracellular Space CsB_in->Pgp Binds to P-gp Target Intracellular Target (Cyclophilin) CsB_in->Target Cannot reach target in sufficient concentration

Caption: P-glycoprotein actively pumps this compound out of the cell, reducing efficacy.

Q3: Are there other potential mechanisms of resistance?

A3: Yes, besides P-gp overexpression, other mechanisms can contribute to this compound resistance, although they are less common:

  • Alterations in Target Proteins: Mutations in cyclophilin genes (like Ppia) can reduce the binding affinity of this compound to its target, thereby diminishing its inhibitory effect on calcineurin.

  • Changes in Downstream Signaling: Alterations in the calcineurin-NFAT pathway downstream of the drug-target interaction could potentially bypass the inhibitory effects of this compound.

  • Drug Metabolism: Increased intracellular metabolism of this compound into inactive forms by cytochrome P450 enzymes, particularly CYP3A4, can reduce the effective drug concentration.

  • Role of Cyclophilin B (CyPB): CyPB can be secreted and bind to Cyclosporin A (and presumably B), and this complex can be internalized via a receptor-mediated pathway. Alterations in the expression or function of CyPB or its surface receptor could potentially modulate drug uptake and sensitivity.

Troubleshooting Guide for this compound Experiments

This guide addresses common problems encountered during in vitro experiments with this compound.

Issue 1: No or Lower-Than-Expected Cytotoxic/Inhibitory Effect

Your cell line shows little to no response to this compound treatment, even at high concentrations.

Possible Cause Verification Method Recommended Solution
P-glycoprotein (P-gp) Overexpression 1. Western Blot/qPCR: Analyze cell lysates for ABCB1/MDR1 protein or mRNA levels. Compare with a known sensitive cell line. 2. Rhodamine 123 Assay: Use this fluorescent P-gp substrate. Resistant cells will show lower accumulation of Rhodamine 123.1. Co-administer a P-gp Inhibitor: Use a known P-gp modulator like Verapamil or a non-immunosuppressive cyclosporin analogue like PSC 833 to see if sensitivity is restored. 2. Use a Different Cell Line: If possible, switch to a cell line known to have low or no P-gp expression.
Incorrect Drug Concentration/Handling 1. Check Calculations: Double-check all dilution calculations from the stock solution. 2. Assess Solubility: this compound is hydrophobic. Visually inspect the culture medium for any signs of precipitation after adding the drug.1. Prepare Fresh Solutions: Prepare fresh stock and working solutions. Store stock solutions in small aliquots at -20°C or -80°C in a suitable solvent like DMSO or ethanol to avoid freeze-thaw cycles. 2. Optimize Solubilization: Ensure the final solvent concentration in the culture medium is low (typically <0.5%) to avoid solvent toxicity. Add the stock solution to the medium dropwise while vortexing.
Altered Drug Target (Cyclophilin) Gene Sequencing: Sequence the relevant cyclophilin genes (e.g., PPIA, PPIB) to check for mutations in the drug-binding domain.This is an intrinsic resistance mechanism. If confirmed, the cell line may not be suitable for studies involving this compound's canonical mechanism. Consider alternative compounds that do not rely on cyclophilin binding.
Cell Line Insensitivity Calcineurin Activity Assay: Measure calcineurin phosphatase activity in cell lysates with and without this compound treatment to confirm target engagement.If calcineurin activity is not inhibited despite proper drug handling, this points to an upstream issue (like efflux) or a target-level modification. If the pathway is not critical for the observed phenotype in your cell line, this compound may not be the appropriate tool.

Issue 2: High Variability Between Experimental Replicates

You observe significant differences in cell response across identical treatment conditions.

Possible Cause Verification Method Recommended Solution
Inconsistent Drug Distribution Review your protocol for adding the drug to culture plates. Uneven mixing can lead to concentration gradients across wells.Add the final working solution of this compound to each well individually and mix gently by pipetting or swirling the plate before incubation. Ensure uniform cell seeding density.
Cell Culture Conditions Assess cell health, passage number, and confluency. High passage numbers can lead to phenotypic drift and altered drug sensitivity.Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. Standardize seeding density across all experiments.
Compound Instability The drug may be degrading in the culture medium over the course of a long experiment (e.g., >48 hours).1. Time-Course Experiment: Measure the drug's effect at earlier time points. 2. Replenish Medium: For long-term experiments, consider replacing the culture medium with freshly prepared this compound-containing medium every 24-48 hours.

Key Experimental Protocols

Protocol 1: Assessing P-gp Function with a Rhodamine 123 Efflux Assay

This protocol measures the activity of the P-gp efflux pump. Cells with high P-gp activity will retain less Rhodamine 123.

Materials:

  • Resistant and sensitive cell lines

  • Rhodamine 123 (stock solution in DMSO)

  • This compound or Verapamil (as a P-gp inhibitor)

  • Phosphate-Buffered Saline (PBS)

  • Culture medium

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Plate cells in a 24-well plate or other suitable format and grow to ~80% confluency.

  • Pre-treatment: Aspirate the medium. Wash cells once with warm PBS. Add fresh medium containing your P-gp inhibitor (e.g., 5 µM Verapamil or 10 µM this compound) to the "inhibitor" wells. Add medium without inhibitor to control wells. Incubate for 30-60 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to all wells to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C, protected from light.

  • Efflux Period: Aspirate the Rhodamine 123-containing medium. Wash cells twice with ice-cold PBS to stop the efflux.

  • Analysis:

    • Flow Cytometry: Detach cells using a non-enzymatic cell dissociation solution, resuspend in cold PBS, and analyze immediately on a flow cytometer (typically using the FITC channel).

    • Plate Reader: Lyse the cells using a suitable lysis buffer and measure the fluorescence in a plate reader.

  • Interpretation: Resistant cells will show low fluorescence compared to sensitive cells. In the presence of a P-gp inhibitor, the fluorescence in resistant cells should increase, indicating that the efflux has been blocked.

Protocol 2: Determining Cell Viability using MTT Assay

This protocol assesses the cytotoxic or cytostatic effects of this compound by measuring metabolic activity.

Materials:

  • Cells of interest

  • 96-well culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC50 (the concentration of this compound that causes 50% inhibition of cell viability).

Troubleshooting_Workflow Workflow for Diagnosing CsB Resistance Start Start: Cell line shows no response to this compound Viability Perform Dose-Response (e.g., MTT Assay) Start->Viability CheckResponse Is there a dose-dependent inhibitory effect? Viability->CheckResponse PgpTest Assess P-gp Function (Rhodamine 123 Assay or Western Blot) CheckResponse->PgpTest No ConclusionOK Cell line is sensitive. Optimize concentration. CheckResponse->ConclusionOK Yes PgpOverexpressed Is P-gp overexpressed or hyperactive? PgpTest->PgpOverexpressed UseInhibitor Re-run viability assay with P-gp inhibitor (e.g., Verapamil) PgpOverexpressed->UseInhibitor Yes OtherMechanisms Investigate other mechanisms: - Target mutation (sequencing) - Altered signaling pathways PgpOverexpressed->OtherMechanisms No SensitivityRestored Is sensitivity restored? UseInhibitor->SensitivityRestored SensitivityRestored->OtherMechanisms No ConclusionPgp Conclusion: Resistance is P-gp mediated SensitivityRestored->ConclusionPgp Yes ConclusionIntrinsic Conclusion: Resistance is intrinsic (e.g., target-related)

Caption: A step-by-step workflow for troubleshooting this compound resistance.

References

Technical Support Center: Ensuring Consistent Cyclosporin B Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cyclosporin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound, a cyclic peptide isolated from fungi, is an immunosuppressive agent.[1] Its mechanism of action involves binding to the intracellular protein cyclophilin.[2][3] This this compound-cyclophilin complex then inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[2][3] The inhibition of calcineurin prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for various cytokine genes, including Interleukin-2 (IL-2). By blocking IL-2 production, this compound suppresses the activation and proliferation of T-lymphocytes.

Q2: How should I store and handle this compound to ensure its stability?

Proper storage and handling are critical for maintaining the activity of this compound.

  • Powder: Store the lyophilized powder at 2-8°C, protected from light and moisture.

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO or ethanol. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C when sealed and protected from light.

Q3: My this compound is precipitating in the cell culture medium. What can I do to prevent this?

Precipitation is a common issue with cyclosporins due to their hydrophobic nature and low aqueous solubility. Here are several strategies to minimize precipitation:

  • Proper Working Solution Preparation:

    • Always use pre-warmed (37°C) cell culture media.

    • Add the this compound stock solution drop-wise to the media while gently vortexing or swirling to ensure rapid and even dispersion.

    • Avoid adding a concentrated stock solution directly into a large volume of cold media.

  • Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the culture medium as low as possible (typically below 0.5%) to prevent solvent-induced cytotoxicity and precipitation.

  • Concentration Limits: Do not exceed the solubility limit of this compound in your specific culture medium. The solubility can be influenced by temperature, pH, and the presence of serum proteins.

  • Use of Low-Adhesion Plasticware: Cyclosporins can adsorb to standard plastic surfaces. Consider using low-adhesion microplates and tubes to maintain the effective concentration in your experiments.

Troubleshooting Guides

Issue 1: Lower Than Expected or No Immunosuppressive Activity

If you observe reduced or no immunosuppressive effect in your assays, consider the following potential causes and solutions.

Possible CauseRecommended Action
Incorrect Concentration Double-check all calculations for stock solution and working dilutions. Verify the purity and integrity of your this compound powder.
Degraded Compound Prepare a fresh stock solution from the lyophilized powder. Ensure proper storage conditions have been maintained (see FAQs).
Suboptimal Cell Health Assess cell viability before and during the experiment using methods like trypan blue exclusion. Ensure cells are healthy and in the logarithmic growth phase.
Ineffective Cell Stimulation Confirm that your T-cell activators (e.g., PHA, anti-CD3/CD28 antibodies) are used at their optimal concentrations to induce a robust response in control groups.
Assay Timing For maximal inhibition, this compound should be added early in the culture period, as its effectiveness can be reduced if added after T-cell activation has been initiated.
Issue 2: High Cytotoxicity Observed in Treated Cells

Distinguishing between targeted immunosuppression and unintended cytotoxicity is crucial for accurate data interpretation.

Possible CauseRecommended Action
Solvent Toxicity Run a vehicle control with the same final concentration of the solvent (e.g., DMSO) used in your highest this compound treatment group. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5%).
Compound Precipitation Visually inspect the culture wells under a microscope for any signs of crystalline precipitate. If observed, refer to the troubleshooting guide for precipitation (see FAQs). Precipitates can cause non-specific cell death.
Off-Target Effects While the primary target is calcineurin, high concentrations of any compound can lead to off-target effects. Perform a dose-response experiment to identify a concentration range that is immunosuppressive but not overtly cytotoxic.
Contamination Rule out microbial contamination (e.g., bacteria, fungi, mycoplasma) as a source of cell death.

Data Presentation

Table 1: Comparative Immunosuppressive Activity of Cyclosporins

While direct IC50 values for this compound are not as widely reported as for Cyclosporin A, the following table provides a general comparison based on available literature. Note that this compound is generally considered to have less immunosuppressive activity than Cyclosporin A.

CyclosporinTarget AssayReported IC50Reference
Cyclosporin AMixed Lymphocyte Reaction (human)~19 µg/L
Cyclosporin GMixed Lymphocyte Reaction (human)~60 µg/L
Cyclosporin ACalcineurin Inhibition~10 nM
Tacrolimus (FK506)Calcineurin Inhibition~1 nM

Note: IC50 values can vary significantly depending on the specific experimental conditions, cell type, and assay format.

Table 2: Solubility of this compound
SolventSolubilityNotes
DMSOSolubleRecommended for stock solutions.
EthanolSolubleAn alternative to DMSO for stock solutions.
WaterSlightly solubleSolubility is inversely proportional to temperature.
Methylene Chloride10 mg/mL-
Chloroform6 mg/mL-

Experimental Protocols

Protocol 1: Mixed Lymphocyte Reaction (MLR) for Immunosuppressive Activity

The MLR assay assesses the proliferative response of T-cells to allogeneic stimulation, mimicking an immune response.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy donors

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)

  • This compound stock solution

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, BrdU)

  • 96-well round-bottom culture plates

Procedure:

  • Isolate PBMCs from the whole blood of two unrelated donors using Ficoll-Paque density gradient centrifugation.

  • Inactivate the "stimulator" PBMCs from one donor by irradiation (e.g., 30 Gy) or treatment with mitomycin C. This prevents their proliferation while allowing them to present antigens.

  • In a 96-well plate, co-culture the "responder" PBMCs (1 x 10⁵ cells/well) with the inactivated "stimulator" PBMCs (1 x 10⁵ cells/well).

  • Add serial dilutions of this compound to the wells at the start of the culture. Include a vehicle control (DMSO).

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 5-6 days.

  • To measure proliferation, pulse the cultures with [³H]-thymidine (1 µCi/well) for the final 18-24 hours of incubation.

  • Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of proliferation for each this compound concentration relative to the vehicle control.

Protocol 2: Calcineurin (PP2B) Phosphatase Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of calcineurin.

Materials:

  • Purified recombinant calcineurin

  • Calmodulin

  • RII phosphopeptide substrate

  • Assay buffer (containing CaCl₂, MgCl₂, and DTT)

  • This compound and cyclophilin

  • Malachite green phosphate detection solution

  • 96-well clear flat-bottom plate

Procedure:

  • Prepare a reaction mixture containing assay buffer, calmodulin, and purified calcineurin.

  • Pre-incubate the reaction mixture with a pre-formed complex of this compound and cyclophilin for 10-15 minutes at 30°C.

  • Initiate the phosphatase reaction by adding the RII phosphopeptide substrate to each well.

  • Incubate the plate at 30°C for a time period where the reaction is linear (e.g., 10-30 minutes).

  • Stop the reaction by adding the malachite green solution. This solution will react with the free phosphate released by calcineurin activity.

  • Allow color to develop for 15-20 minutes at room temperature.

  • Measure the absorbance at 620-650 nm using a microplate reader.

  • Generate a phosphate standard curve to determine the amount of phosphate released in each reaction.

  • Calculate the percentage of calcineurin inhibition for each this compound concentration.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor PLC PLCγ TCR->PLC Antigen Presentation Ca Ca²⁺ Rise PLC->Ca Calmodulin Calmodulin Ca->Calmodulin Calcineurin_active Calcineurin (Active) Calmodulin->Calcineurin_active Calcineurin_inactive Calcineurin (Inactive) Calcineurin_inactive->Calcineurin_active NFAT NFAT (Active) Calcineurin_active->NFAT Dephosphorylates NFATp NFAT (Phosphorylated) NFATp->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocation CyclosporinB This compound CsB_Cyc_Complex CsB-Cyclophilin Complex CyclosporinB->CsB_Cyc_Complex Cyclophilin Cyclophilin Cyclophilin->CsB_Cyc_Complex CsB_Cyc_Complex->Calcineurin_active Inhibits IL2_Gene IL-2 Gene NFAT_nuc->IL2_Gene Binds to Promoter IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA Transcription

Caption: this compound Mechanism of Action.

Troubleshooting_Workflow Start Inconsistent this compound Activity Observed Check_Prep Review Solution Preparation and Storage Start->Check_Prep Check_Precipitate Inspect for Precipitation in Culture Media Check_Prep->Check_Precipitate OK Sol_Prep Prepare Fresh Stock/Working Solutions. Use Anhydrous Solvents. Aliquot and Store Properly. Check_Prep->Sol_Prep Issue Found Check_Cells Assess Cell Health and Viability Check_Precipitate->Check_Cells OK Sol_Precipitate Optimize Dilution Method: - Pre-warm media - Drop-wise addition - Vortexing - Lower final concentration Check_Precipitate->Sol_Precipitate Issue Found Check_Assay Verify Assay Parameters (Stimulation, Timing) Check_Cells->Check_Assay OK Sol_Cells Use Healthy, Log-Phase Cells. Perform Viability Check (e.g., Trypan Blue). Check_Cells->Sol_Cells Issue Found Sol_Assay Titrate Stimulants. Add this compound Early. Include Proper Controls. Check_Assay->Sol_Assay Issue Found End Consistent Activity Achieved Check_Assay->End OK Sol_Prep->Start Sol_Precipitate->Start Sol_Cells->Start Sol_Assay->Start

Caption: Troubleshooting Workflow for this compound.

References

Technical Support Center: The Impact of Serum Proteins on Cyclosporin B Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclosporin B. The information primarily draws upon studies of the closely related Cyclosporin A, a structural analog, and is intended to serve as a practical guide for experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound, much like the extensively studied Cyclosporin A, is an immunosuppressive agent. Its primary mechanism involves forming a complex with an intracellular protein called cyclophilin.[1][2] This Cyclosporin-cyclophilin complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent protein phosphatase.[1][2] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[3] Consequently, NFAT is unable to translocate to the nucleus, which in turn blocks the transcription of genes for pro-inflammatory cytokines such as Interleukin-2 (IL-2). The suppression of IL-2 production is a critical step in inhibiting T-cell activation and proliferation.

Q2: How do serum proteins affect the bioavailability and activity of this compound?

This compound is a lipophilic molecule and is known to be extensively bound to plasma proteins and blood components, with approximately 98% of the drug being protein-bound in plasma. This high degree of protein binding significantly impacts its pharmacokinetics and bioavailability. The majority of cyclosporin in the blood is bound to lipoproteins (around 85-90%) and to a lesser extent to other proteins like albumin. Additionally, a significant portion (about 58-60%) is found within erythrocytes. Only the unbound, or "free," fraction of the drug is pharmacologically active and able to diffuse into tissues to exert its immunosuppressive effect. Therefore, variations in the levels of serum proteins, particularly lipoproteins, can lead to significant inter-individual differences in the free concentration of this compound, affecting both its efficacy and potential for toxicity.

Q3: What is the role of secreted Cyclophilin B in the activity of Cyclosporin?

Cyclophilin B (CyPB) is a member of the cyclophilin family of proteins that can be secreted into biological fluids like plasma. Research on Cyclosporin A has shown that extracellular CyPB can bind to it and this complex can interact with receptors on the surface of T-lymphocytes. This interaction appears to facilitate the accumulation of Cyclosporin A within these target cells. Interestingly, the presence of extracellular CyPB has been shown to potentiate the immunosuppressive activity of Cyclosporin A. This suggests that secreted CyPB may play a role in targeting the drug to sensitive cells and enhancing its therapeutic effect.

Q4: Are there differences in Cyclosporin binding between healthy individuals and transplant patients?

Yes, studies have shown that the binding of cyclosporine to blood proteins can differ between healthy individuals and transplant patients. For instance, the unbound fraction of cyclosporine in plasma has been found to be lower in transplant patients compared to healthy volunteers. Factors such as altered lipoprotein profiles and hematocrit levels in transplant recipients can contribute to these differences. These variations in protein binding are a significant source of the pharmacokinetic variability of cyclosporine observed in clinical practice.

Troubleshooting Guides

Issue 1: Higher than expected variability in in-vitro assay results.

  • Possible Cause: Inconsistent protein concentration in media.

    • Troubleshooting Tip: If using serum-containing media, be aware that lot-to-lot variability in serum protein composition can affect the free fraction of this compound. Consider using a single, pre-screened batch of serum for a series of experiments or using a serum-free medium if your cell line permits.

  • Possible Cause: Non-specific binding to labware.

    • Troubleshooting Tip: Cyclosporins are lipophilic and can adsorb to plastic surfaces. To minimize this, consider using low-protein-binding microplates and tubes. Pre-coating plates with a protein solution (like bovine serum albumin) that is not part of your experimental variables can sometimes help.

Issue 2: Lower than expected immunosuppressive activity in cell-based assays.

  • Possible Cause: Sequestration by serum proteins in the culture medium.

    • Troubleshooting Tip: The high concentration of proteins in fetal bovine serum (FBS) can bind a significant amount of the this compound you add, reducing its effective free concentration. Consider performing a dose-response curve with varying concentrations of FBS to understand its impact. For more defined experimental conditions, a serum-free medium is recommended.

  • Possible Cause: Suboptimal T-cell activation.

    • Troubleshooting Tip: Ensure that your T-cell activators (e.g., anti-CD3/CD28 antibodies, PHA) are used at their optimal concentrations to achieve robust T-cell activation in your control groups.

Issue 3: Difficulty in measuring Cyclosporin-protein binding.

  • Possible Cause: Inappropriate experimental method.

    • Troubleshooting Tip: Traditional methods like equilibrium dialysis and ultrafiltration can be challenging for cyclosporines due to significant non-specific binding to membranes and filters. Consider alternative methods like affinity chromatography or spectroscopic techniques. A partitioning method has also been successfully used to study cyclosporine binding to plasma proteins.

Quantitative Data on Cyclosporin-Protein Interactions

The following tables summarize quantitative data on the binding of Cyclosporin A to various proteins. Due to the structural similarity, these values can serve as a reference for this compound experiments, although empirical determination for this compound is recommended.

Table 1: Binding of Cyclosporin A to Cyclophilins

Cyclophilin IsoformDissociation Constant (Kd)Method
Cyclophilin A36.8 nMFluorescence Measurements
Cyclophilin B9.8 nMFluorescence Measurements
Cyclophilin C90.8 nMFluorescence Measurements

Data from reference

Table 2: Distribution of Cyclosporin A in Human Blood Components

Blood ComponentPercentage of Bound Cyclosporin A
Erythrocytes~40%
Lipoproteins~33% of total blood; 85-90% of plasma-bound
- HDL50-60% of lipoprotein-bound
- LDL20-30% of lipoprotein-bound
- VLDL10-25% of lipoprotein-bound
Non-lipoprotein plasma proteins10-15% of lipoprotein-bound

Data compiled from references

Experimental Protocols

1. Equilibrium Dialysis for Measuring Free Cyclosporin Fraction

This generalized protocol is adapted from methodologies used for determining the free fraction of drugs in plasma.

  • Materials: Equilibrium dialysis apparatus with semi-permeable membranes (e.g., RED device), plasma samples, phosphate-buffered saline (PBS), and a validated method for quantifying this compound (e.g., LC-MS/MS).

  • Procedure:

    • Prepare the dialysis membrane according to the manufacturer's instructions.

    • Add the plasma sample containing this compound to one chamber of the dialysis cell.

    • Add an equal volume of PBS to the opposing chamber.

    • Incubate the sealed apparatus at 37°C with gentle agitation for a predetermined period to reach equilibrium (e.g., 16 hours, to be optimized for this compound).

    • After incubation, collect samples from both the plasma and the buffer chambers.

    • Analyze the concentration of this compound in both samples. The concentration in the buffer chamber represents the free (unbound) drug concentration.

    • The free fraction is calculated as: (Concentration in buffer chamber / Concentration in plasma chamber) x 100%.

2. Affinity Chromatography for Studying Cyclosporin-Protein Interactions

This protocol provides a general workflow for assessing the binding of this compound to a specific protein.

  • Materials: Chromatography column, affinity resin (e.g., agarose beads), purified protein of interest, buffers (binding, wash, and elution), and a method for detecting this compound.

  • Procedure:

    • Immobilization: Covalently couple the purified protein of interest to the affinity resin according to the manufacturer's protocol. Pack the resin into a chromatography column.

    • Equilibration: Wash the column with binding buffer to equilibrate the resin.

    • Binding: Load the sample containing this compound onto the column. Allow sufficient incubation time for binding to occur.

    • Washing: Wash the column with several volumes of wash buffer to remove any non-specifically bound molecules.

    • Elution: Elute the bound this compound by changing the buffer conditions (e.g., altering pH, increasing salt concentration, or using a competitive binder).

    • Analysis: Collect the eluted fractions and analyze for the presence and quantity of this compound.

Visualizations

cyclosporin_pathway cluster_cell T-Lymphocyte cluster_serum Serum CsB_in This compound CsB_Cyp CsB-Cyclophilin Complex CsB_in->CsB_Cyp binds Cyp Cyclophilin Cyp->CsB_Cyp Calcineurin_inactive Inactive Calcineurin CsB_Cyp->Calcineurin_inactive inhibits Calcineurin_active Active Calcineurin NFAT_P NFAT-P (Cytoplasm) Calcineurin_active->NFAT_P activates NFAT NFAT (Nucleus) NFAT_P->NFAT dephosphorylation IL2_gene IL-2 Gene NFAT->IL2_gene activates transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA IL2_protein IL-2 Protein IL2_mRNA->IL2_protein translation CsB_free Free this compound CsB_free->CsB_in enters cell CsB_bound Bound this compound CsB_free->CsB_bound reversible binding Serum_Protein Serum Proteins (e.g., Albumin, Lipoproteins) experimental_workflow cluster_equilibrium_dialysis Equilibrium Dialysis Workflow cluster_affinity_chromatography Affinity Chromatography Workflow start_ed Start: Plasma with CsB setup_ed Set up dialysis chamber (Plasma vs. Buffer) start_ed->setup_ed incubate_ed Incubate at 37°C with agitation setup_ed->incubate_ed sample_ed Collect samples from both chambers incubate_ed->sample_ed analyze_ed Quantify CsB (e.g., LC-MS/MS) sample_ed->analyze_ed calculate_ed Calculate Free Fraction analyze_ed->calculate_ed end_ed Result: % Unbound CsB calculate_ed->end_ed start_ac Start: Immobilized Protein bind_ac Bind: Load CsB sample start_ac->bind_ac wash_ac Wash: Remove unbound molecules bind_ac->wash_ac elute_ac Elute: Dissociate bound CsB wash_ac->elute_ac analyze_ac Analyze eluted fractions elute_ac->analyze_ac end_ac Result: Binding confirmed analyze_ac->end_ac

References

long-term storage effects on Cyclosporin B potency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the long-term storage and potency of Cyclosporin B. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the handling, storage, and use of this compound in a laboratory setting.

Q1: My this compound solution has been stored at room temperature for a week. Is it still potent?

A: It is not recommended to store this compound solutions at room temperature for extended periods. Studies on the closely related Cyclosporin A have shown significant degradation at room temperature. For instance, a study on whole blood samples showed a 9.71% decrease in Cyclosporin A concentration after 24 hours at room temperature[1]. For optimal potency, it is best to prepare fresh solutions or store them under recommended refrigerated or frozen conditions.

Q2: I stored my this compound solution in a polypropylene tube in the refrigerator, and I'm seeing reduced activity in my experiments. What could be the cause?

A: While refrigeration is generally recommended, the type of storage container can impact the stability of cyclosporine solutions. Some studies have reported the leaching of impurities from polypropylene syringes into cyclosporine solutions, which could potentially interfere with your experiments[2]. It is advisable to use glass vials for long-term storage to minimize the risk of leachables. Adsorption of the drug onto plastic surfaces can also lead to a decrease in the effective concentration.

Q3: Can I freeze my this compound stock solution? If so, for how long is it stable?

A: Yes, freezing is a recommended method for long-term storage of this compound. Stock solutions stored at -20°C are generally stable for at least a month, with some data suggesting stability for up to five months for Cyclosporin A in serum[3]. For stock solutions in DMSO, storage at -20°C for one month or -80°C for up to six months is advised, ensuring the container is sealed and protected from moisture and light.

Q4: I observe a precipitate in my this compound solution after refrigeration. Is it still usable?

A: The formation of a jelly-like precipitate can occur in some this compound formulations when refrigerated. This is often reversible by allowing the solution to warm to room temperature. However, it is crucial to ensure the precipitate fully redissolves and the solution is homogenous before use to ensure accurate dosing.

Q5: How critical is light protection for stored this compound?

A: Protecting this compound from light is a standard recommendation to prevent potential photodegradation. While some studies on diluted intravenous solutions did not find significant degradation upon exposure to fluorescent room light, it is best practice to store stock solutions and formulations in amber vials or otherwise protected from light to ensure long-term stability[4].

Data on Cyclosporin A Stability Under Various Storage Conditions

The following table summarizes the stability of Cyclosporin A, a closely related compound, under different storage conditions. This data provides a valuable reference for understanding the potential stability of this compound.

TemperatureDurationMatrix/SolventContainerConcentration Change
Room Temperature24 hoursWhole BloodNot Specified-9.71%[1]
4°C24 hoursWhole BloodNot Specified-19.47%
4°C48 hoursWhole BloodNot Specified-15.38%
-20°C1 monthWhole BloodNot Specified-3.82%
-20°C5 monthsSerumNot SpecifiedStable
Room Temperature7 daysSerumNot SpecifiedStable
25°C14 days5% Dextrose or 0.9% NaClPolypropylene-polyolefin bags>98% remaining
2-8°C (refrigerated)28 daysArtificial TearsNot SpecifiedStable

Experimental Protocols

Protocol 1: HPLC Method for Potency Determination of this compound

This protocol provides a general method for determining the concentration of this compound, which is indicative of its potency, using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 5 µm, 4.6 x 250 mm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water (e.g., 70:30 v/v) with 0.1% TFA. The exact ratio may need optimization depending on the specific column and system.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the this compound sample to be tested with the mobile phase to a concentration that falls within the range of the standard curve.

  • HPLC Analysis:

    • Set the column temperature (e.g., 50-60°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength to 210 nm.

    • Inject a fixed volume (e.g., 20 µL) of each standard and sample solution.

  • Data Analysis:

    • Record the retention time and peak area for this compound in each chromatogram.

    • Generate a standard curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the test sample by interpolating its peak area on the standard curve.

Protocol 2: T-Cell Proliferation Bioassay for this compound Potency

This bioassay measures the immunosuppressive activity of this compound by assessing its ability to inhibit T-cell proliferation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)

  • This compound (test sample and standard)

  • Cell proliferation reagent (e.g., CFSE or [3H]-thymidine)

  • 96-well cell culture plates

  • Flow cytometer or liquid scintillation counter

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood or culture Jurkat cells according to standard protocols. Adjust the cell density to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Assay Setup:

    • Add 100 µL of the cell suspension to each well of a 96-well plate.

    • Prepare serial dilutions of the this compound test sample and a known-potency this compound standard. Add these to the appropriate wells. Include a vehicle control (the solvent used to dissolve this compound).

    • Add the T-cell mitogen to all wells except for the unstimulated control wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours.

  • Proliferation Measurement:

    • CFSE Method: If using CFSE, stain the cells before plating. After incubation, harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry.

    • [3H]-Thymidine Method: Add [3H]-thymidine to each well for the final 18-24 hours of incubation. Harvest the cells onto a filter mat and measure the incorporation of radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of T-cell proliferation for each concentration of the this compound test sample and standard compared to the stimulated control.

    • Determine the IC50 (the concentration that causes 50% inhibition) for both the test sample and the standard.

    • The relative potency of the test sample can be calculated by comparing its IC50 to that of the standard.

Visualizations

G cluster_0 cluster_1 T-Cell Receptor T-Cell Receptor Calcineurin (active) Calcineurin (active) T-Cell Receptor->Calcineurin (active) Signal Transduction NF-ATc-P NF-ATc (phosphorylated) in cytoplasm Calcineurin (active)->NF-ATc-P Dephosphorylates Calcineurin (inactive) Calcineurin (inactive) NF-ATc NF-ATc (dephosphorylated) in cytoplasm NF-ATc-P->NF-ATc NF-ATn NF-ATn in nucleus NF-ATc->NF-ATn Translocates to Nucleus and binds IL-2 Gene IL-2 Gene NF-ATn->IL-2 Gene Activates Transcription IL-2 mRNA IL-2 mRNA IL-2 Gene->IL-2 mRNA IL-2 Protein IL-2 Protein IL-2 mRNA->IL-2 Protein T-Cell Proliferation T-Cell Proliferation IL-2 Protein->T-Cell Proliferation This compound This compound Cyclophilin Cyclophilin This compound->Cyclophilin Binds to CsB-Cyclophilin Complex This compound- Cyclophilin Complex Cyclophilin->CsB-Cyclophilin Complex CsB-Cyclophilin Complex->Calcineurin (active) Inhibits

Caption: Signaling pathway of this compound immunosuppression.

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis Isolate PBMCs Isolate PBMCs from whole blood Plate Cells Plate PBMCs in 96-well plate Isolate PBMCs->Plate Cells Prepare Reagents Prepare this compound dilutions and mitogen solution Add Compounds Add this compound dilutions and controls Prepare Reagents->Add Compounds Plate Cells->Add Compounds Stimulate Cells Add mitogen to stimulate T-cells Add Compounds->Stimulate Cells Incubate Incubate for 72-96 hours at 37°C, 5% CO2 Stimulate Cells->Incubate Measure Proliferation Measure proliferation (e.g., CFSE dilution) Incubate->Measure Proliferation Analyze Data Calculate % inhibition and determine IC50 Measure Proliferation->Analyze Data

Caption: Experimental workflow for a T-cell proliferation bioassay.

G This compound This compound Iso-Cyclosporin B Iso-Cyclosporin B (Inactive Isomer) This compound->Iso-Cyclosporin B N->O Acyl Shift (e.g., in acidic conditions)

Caption: Primary degradation pathway of this compound.

References

avoiding precipitation of Cyclosporin B in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Cyclosporin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common issues related to the precipitation of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to an aqueous buffer?

A1: this compound is a large, lipophilic cyclic peptide with very limited solubility in water.[1][] When a concentrated stock solution of this compound (typically dissolved in an organic solvent) is introduced into an aqueous environment, the solvent composition changes dramatically. If the final concentration of this compound exceeds its solubility limit in the aqueous buffer, it will precipitate out of the solution. This is a common challenge due to its hydrophobic nature.[3]

Q2: What is the recommended method for preparing a this compound stock solution?

A2: To avoid precipitation during initial preparation, this compound should first be dissolved in a suitable organic solvent. Common choices include Dimethyl Sulfoxide (DMSO), ethanol, or methanol, in which this compound is readily soluble.[][4] Preparing a high-concentration stock solution in one of these solvents is the critical first step before attempting any aqueous dilutions. For example, concentrations of up to 50 mg/mL in DMSO are achievable.

Q3: My this compound precipitates upon dilution of the organic stock solution into my experimental buffer. How can I prevent this?

A3: This is the most common precipitation issue. The key is to maintain the final concentration of this compound below its solubility limit in the final aqueous medium. Several strategies can help:

  • Slow Dilution with Agitation: Add the organic stock solution drop-by-drop into the aqueous buffer while vigorously vortexing or stirring. This rapid dispersion can help prevent localized high concentrations that trigger precipitation.

  • Lower the Final Concentration: The simplest solution is often to work with a lower final concentration of this compound.

  • Use a Cosolvent System: Ensure your final aqueous solution contains a small percentage of the organic solvent used for the stock (e.g., <1% DMSO). This can help increase the solubility of this compound. However, be mindful that the cosolvent itself may affect your experimental system.

  • Incorporate Solubilizing Excipients: For more robust solubility, add surfactants or cyclodextrins to your aqueous buffer before adding the this compound stock solution.

Q4: Can I heat my solution to redissolve the this compound precipitate?

A4: It is not recommended to heat the solution. For the closely related Cyclosporin A, aqueous solubility has been shown to decrease as temperature increases. Heating will likely worsen the precipitation and could also risk degrading the peptide.

Q5: How should I store my aqueous solutions of this compound?

A5: Organic stock solutions (in DMSO or ethanol) should be stored at -20°C to ensure long-term stability. Aqueous working solutions are prone to precipitation over time and should ideally be prepared fresh for each experiment. If short-term storage is necessary, keep the solution at 2-8°C. The stability of any stored aqueous solution should be validated for your specific formulation and experimental needs.

Q6: My solution appears cloudy. How can I confirm if this is precipitation?

A6: Cloudiness (turbidity) is a strong indicator of precipitation. You can confirm this visually by observing the solution against a dark background for suspended particles. For a definitive check, you can centrifuge the sample at high speed (e.g., >10,000 x g for 10 minutes). If a pellet forms, precipitation has occurred. The concentration of soluble this compound in the supernatant can then be quantified using an analytical method like HPLC to determine how much remains in solution.

Troubleshooting Guide

This guide addresses specific scenarios where precipitation may occur.

Scenario 1: Precipitate forms immediately upon adding solvent to the powdered this compound.
  • Possible Cause: An incorrect solvent was used. Water or an aqueous buffer was likely added directly to the solid peptide.

  • Solution: this compound powder must first be dissolved in a 100% organic solvent like DMSO or ethanol. Refer to the protocol below for preparing a stock solution.

Scenario 2: Solution becomes cloudy or forms a precipitate during dilution into the final aqueous buffer.
  • Possible Cause 1: The final concentration of this compound is too high for the aqueous environment.

  • Solution 1: Reduce the target concentration of this compound in your working solution.

  • Possible Cause 2: The organic stock was added too quickly or without sufficient mixing.

  • Solution 2: Add the stock solution very slowly (dropwise) to the full volume of the aqueous buffer while the buffer is being vigorously vortexed or stirred.

  • Possible Cause 3: The final buffer composition does not support this compound solubility (e.g., high salt concentration).

  • Solution 3: Consider using solubilizing agents. Formulations including surfactants (e.g., Tween® 80, Cremophor® EL) or complexing agents (e.g., cyclodextrins) can dramatically increase aqueous solubility.

Scenario 3: A previously clear aqueous solution of this compound becomes cloudy after a period of storage.
  • Possible Cause 1: Temperature fluctuations. As noted, for similar cyclosporins, solubility can decrease with increased temperature.

  • Solution 1: Store aqueous solutions at a stable, cool temperature (2-8°C) and avoid temperature cycling.

  • Possible Cause 2: Solvent evaporation. Over time, especially if not sealed properly, a portion of the solvent may evaporate, increasing the effective concentration of this compound and leading to precipitation.

  • Solution 2: Use tightly sealed containers (e.g., with parafilm) for storage. For best results, prepare aqueous solutions fresh before each use.

Data Presentation

Table 1: Solubility of Cyclosporin A in Various Solvents

(Note: Data for the structurally similar Cyclosporin A is provided as a reliable reference for selecting appropriate solvents for this compound.)

SolventSolubilityReference
Water~0.04 mg/g (Slightly Soluble)
Ethanol>100 mg/g
Methanol>100 mg/g
DMSO50 mg/mL
Acetone>100 mg/g
Chloroform>100 mg/g
Methylene Chloride10 mg/mL
Hexane5.5 mg/g (Slightly Soluble)

Table 2: Common Excipients for Enhancing Cyclosporin Solubility

Agent TypeExamplesMechanism of ActionReference
Surfactants Tween® 20, Tween® 80, Cremophor® ELForm micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.
Cyclodextrins α-cyclodextrin (α-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD)Form inclusion complexes where the hydrophobic this compound molecule sits inside the cavity of the cyclodextrin.
Cosolvents Propylene Glycol, Polyethylene Glycol (PEG) 400, GlycerinIncrease solubility by reducing the polarity of the aqueous solvent system.

Experimental Protocols

Protocol 1: Preparation of a 20 mg/mL this compound Stock Solution in DMSO

  • Preparation: Work in a chemical fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Weighing: Accurately weigh 10 mg of this compound powder into a sterile, conical microcentrifuge tube.

  • Solvent Addition: Add 500 µL of high-purity, anhydrous DMSO to the tube.

  • Dissolution: Cap the tube tightly and vortex at maximum speed for 1-2 minutes until the powder is completely dissolved. The resulting solution should be clear and colorless.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C in tightly sealed tubes.

Protocol 2: Preparation of a 10 µM Aqueous Working Solution

  • Calculation: Determine the volume of the 20 mg/mL stock solution needed. (Note: The molecular weight of this compound is ~1189.5 g/mol ). For a 1 mL final volume of 10 µM solution, you will need approximately 0.6 µL of the 20 mg/mL stock.

  • Buffer Preparation: Dispense the final volume of your desired aqueous buffer (e.g., 1 mL of PBS) into a sterile tube.

  • Dilution: Place the tube on a vortex mixer set to a medium speed. While the buffer is mixing, slowly pipette the calculated volume (0.6 µL) of the this compound stock solution directly into the vortexing buffer.

  • Final Mix: Continue to vortex for an additional 30 seconds to ensure homogeneity.

  • Usage: Use the freshly prepared working solution immediately for your experiment. Do not store for extended periods unless stability has been verified.

Protocol 3: General Method for Quantification of Soluble Cyclosporin by RP-HPLC

This protocol provides a general framework for quantifying the amount of this compound that remains in solution after potential precipitation.

  • Sample Preparation: Centrifuge your turbid sample at >10,000 x g for 10 minutes to pellet any precipitate. Carefully collect the supernatant for analysis.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient system of Acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid (TFA). A common starting point is 80:20 Acetonitrile:0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 50°C (elevated temperature can improve peak shape).

    • Detection: UV detector set to ~210 nm.

  • Quantification: Prepare a standard curve using known concentrations of this compound dissolved in the mobile phase. Inject the prepared supernatant and compare the resulting peak area to the standard curve to determine the concentration of soluble this compound.

Visualizations

G cluster_stock Stock Solution Preparation cluster_dilution Dilution into Aqueous Buffer start Precipitation Observed in Aqueous this compound Solution check_step Where did precipitation occur? start->check_step stock_cause Cause: - Incorrect solvent (e.g., water) - Insufficient solvent check_step->stock_cause During Stock Prep dilution_cause Potential Causes: 1. Final concentration > solubility limit 2. Poor mixing technique 3. Incompatible buffer check_step->dilution_cause Upon Aqueous Dilution stock_sol Solution: - Dissolve powder in 100% DMSO or Ethanol - Ensure complete dissolution before use stock_cause->stock_sol Address Cause dilution_sol Solutions: 1. Lower final concentration 2. Add stock dropwise into vortexing buffer 3. Add solubilizers (surfactants, cyclodextrins) 4. Keep final cosolvent % low but consistent dilution_cause->dilution_sol Implement Strategy

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_strategies Solubilization Strategies cluster_examples Examples start This compound (Poor Aqueous Solubility) cosolvency Cosolvency (Reduces solvent polarity) start->cosolvency micellar Micellar Solubilization (Encapsulates drug) start->micellar complexation Inclusion Complexation (Forms host-guest complex) start->complexation cosol_ex Ethanol Propylene Glycol PEG 400 cosolvency->cosol_ex micellar_ex Tween® 80 Cremophor® EL micellar->micellar_ex complex_ex α-Cyclodextrin HP-β-Cyclodextrin complexation->complex_ex

Caption: Methods for enhancing this compound aqueous solubility.

References

Technical Support Center: Quantification of Cyclosporin B in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Cyclosporin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with accurately measuring this compound in complex biological matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your analytical method development and execution.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound in complex samples like whole blood?

A1: The primary challenges include:

  • Low concentrations: this compound is often present at very low levels, requiring highly sensitive analytical methods.

  • Structural similarity to Cyclosporin A: The close structural resemblance to the main component, Cyclosporin A (CsA), and its numerous metabolites can lead to analytical interference.

  • Complex sample matrix: Whole blood contains a multitude of endogenous substances (proteins, lipids, salts) that can interfere with the analysis.[1] This is commonly referred to as the "matrix effect."[1][2]

  • Sample preparation: Efficient extraction of this compound from the matrix while removing interfering components is a critical and often complex step.

Q2: Which analytical methods are most suitable for this compound quantification?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for its high specificity, sensitivity, and accuracy. While immunoassays are available for cyclosporines, they often lack the specificity to distinguish between Cyclosporin A, this compound, and their metabolites, leading to potential overestimation of the target analyte's concentration. High-performance liquid chromatography (HPLC) with UV detection can also be used, but it may lack the sensitivity required for low-level quantification and can be susceptible to interferences.

Q3: What is the "matrix effect" and how can I minimize it in LC-MS/MS analysis?

A3: The matrix effect is the alteration of analyte ionization efficiency due to co-eluting substances from the sample matrix. This can lead to ion suppression or enhancement, resulting in inaccurate quantification. To minimize matrix effects:

  • Optimize sample preparation: Employ rigorous extraction and clean-up procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.

  • Use a stable isotope-labeled internal standard: A deuterated internal standard (e.g., this compound-d4) is ideal as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.

  • Improve chromatographic separation: Adjusting the mobile phase, gradient, and column chemistry can help separate this compound from matrix components.

  • Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering substances.

Q4: Why are my immunoassay results for cyclosporines consistently higher than those from LC-MS/MS?

A4: Immunoassays often exhibit cross-reactivity with metabolites of Cyclosporin A, which are structurally similar to the parent drug. This lack of specificity means the immunoassay may be detecting not only the parent drug but also its metabolites, leading to an artificially inflated concentration reading compared to the highly specific LC-MS/MS method. Studies have shown significant overestimation by various immunoassay platforms when compared to HPLC or LC-MS/MS.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Issue 1: Poor Peak Shape or Splitting in LC-MS/MS
Possible Cause Troubleshooting Step
Column Overload Dilute the sample extract before injection.
Incompatible Injection Solvent Ensure the injection solvent is similar in composition and strength to the initial mobile phase.
Column Contamination Wash the column with a strong solvent (e.g., isopropanol) or use a guard column.
Column Degradation Replace the analytical column if it has exceeded its lifetime.
pH Mismatch Ensure the pH of the sample is compatible with the mobile phase.
Issue 2: Low Signal Intensity or Poor Sensitivity
Possible Cause Troubleshooting Step
Ion Suppression (Matrix Effect) Improve sample cleanup, use a stable isotope-labeled internal standard, or dilute the sample.
Suboptimal MS/MS Parameters Optimize cone voltage and collision energy for this compound and its internal standard.
Inefficient Extraction Recovery Evaluate and optimize the sample extraction procedure (e.g., pH, solvent choice).
Analyte Degradation Ensure proper sample storage and handling to prevent degradation.
Instrument Contamination Clean the ion source of the mass spectrometer.
Issue 3: High Variability in Results
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps. Automate where possible.
Matrix Effect Variability Use a stable isotope-labeled internal standard to compensate for inter-sample variations in matrix effects.
Instrument Instability Check for fluctuations in pump pressure, temperature, and MS detector performance.
Improper Internal Standard Use Ensure the internal standard is added at the beginning of the sample preparation process and at a consistent concentration.

Data Presentation

Table 1: Comparison of Immunoassay Performance for Cyclosporine Quantification
Immunoassay PlatformMean Overestimation vs. HPLC (Kidney/Heart Recipients)Mean Overestimation vs. HPLC (Liver Recipients)Between-Series Imprecision (CV%)
AxSYM ~32%~47%1.7% - 5.8%
CEDIA ~22%~43%5.5% - 11%
Emit ~22%~31%4.5% - 8.1%
Table 2: Typical Validation Parameters for LC-MS/MS Quantification of Cyclosporine
ParameterTypical Acceptance CriteriaExample Performance
Linearity (r²) > 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 105.85 ng/mL
Accuracy Within ±15% of nominal value95.3% to 114.3%
Precision (CV%) < 15%< 11%
Recovery Consistent and reproducible89% - 104%
Matrix Effect Within acceptable limits (e.g., 85-115%)Ion suppression of 8.5-21% (corrected by IS)

Experimental Protocols

Protocol 1: Sample Preparation of Whole Blood using Solid-Phase Extraction (SPE)

This protocol provides a general guideline for extracting this compound from whole blood. Optimization may be required based on specific laboratory conditions and equipment.

  • Sample Pre-treatment:

    • To 500 µL of whole blood, add 50 µL of an internal standard solution (e.g., this compound-d4 in methanol).

    • Vortex for 30 seconds.

    • Add 1 mL of a protein precipitation agent (e.g., zinc sulfate or acetonitrile) and vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.

    • Dry the cartridge under vacuum or nitrogen for 5 minutes.

    • Elute the analyte with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a representative method and should be optimized for the specific instrument being used.

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol

  • Gradient:

    • 0-0.5 min: 50% B

    • 0.5-2.0 min: Ramp to 95% B

    • 2.0-3.0 min: Hold at 95% B

    • 3.1-4.0 min: Return to 50% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (to be determined by infusion)

    • This compound-d4 (IS): Precursor ion > Product ion (to be determined by infusion)

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Whole Blood Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid-Phase Extraction Centrifuge->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Quantify Quantification LC_MS->Quantify Report Generate Report Quantify->Report

Caption: General workflow for this compound quantification.

Troubleshooting Start Inaccurate Results? Check_IS Check Internal Standard Response Start->Check_IS Check_Cal Review Calibration Curve Start->Check_Cal Low_IS Low IS Signal? Check_IS->Low_IS Nonlinear_Cal Non-linear Curve? Check_Cal->Nonlinear_Cal Optimize_SPE Optimize SPE Recovery Low_IS->Optimize_SPE Yes Check_MS Check MS Sensitivity Low_IS->Check_MS No Root_Cause Problem Identified Optimize_SPE->Root_Cause Check_MS->Root_Cause Dilute Dilute High-End Calibrators Nonlinear_Cal->Dilute Yes Matrix_Effect Investigate Matrix Effects Nonlinear_Cal->Matrix_Effect No Dilute->Root_Cause Matrix_Effect->Root_Cause

Caption: Decision tree for troubleshooting inaccurate results.

MatrixEffect cluster_source Ion Source Analyte This compound Droplet ESI Droplet Analyte->Droplet Matrix Matrix Components Matrix->Droplet Ion_Analyte [M+H]+ Droplet->Ion_Analyte Ion_Matrix Interfering Ions Droplet->Ion_Matrix Detector MS Detector Ion_Analyte->Detector Target Signal Ion_Matrix->Ion_Analyte Suppression

Caption: Conceptual diagram of ion suppression matrix effect.

References

Validation & Comparative

Cyclosporin B vs. Cyclosporin A: A Comparative Analysis of Immunosuppressive Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the immunosuppressive activities of Cyclosporin B and Cyclosporin A. While both are members of the cyclosporin family of cyclic undecapeptides and function through the inhibition of calcineurin, a key enzyme in T-cell activation, their relative potencies can differ. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Quantitative Comparison of Immunosuppressive Activity

The immunosuppressive activity of cyclosporins is typically evaluated using in vitro assays such as the Mixed Lymphocyte Reaction (MLR) and calcineurin inhibition assays. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify and compare the potency of these compounds.

CompoundAssayIC50Relative Potency to Cyclosporin A
Cyclosporin A Mixed Lymphocyte Reaction (MLR)19 ± 4 µg/L1
Cyclosporin G Mixed Lymphocyte Reaction (MLR)60 ± 7 µg/L~0.32
Cyclosporin A Calcineurin Inhibition (in human PBLs)5-20 µg/mL1
Tacrolimus (FK506) Calcineurin Inhibition (in human PBLs)~0.2 µg/mL~25-100x more potent
[D-MeAla3]Cs Concanavalin A stimulated thymocyte inhibition6 nM~0.83
[L-MeAla3]Cs Concanavalin A stimulated thymocyte inhibition100 nM~0.05
[lactam3,4]Cs Concanavalin A stimulated thymocyte inhibition100 nM~0.05

Note: Data is compiled from multiple sources and experimental conditions may vary.[1][2][3]

Studies on various analogues have established a hierarchy of immunosuppressive potency. For instance, Cyclosporin A is generally more potent than Cyclosporin G.[1] The overall immunosuppressive potency of several compounds has been ranked as: Cyclosporin A ≥ Cyclosporin C > Metabolite M17 > Metabolite M1 ≥ Cyclosporin D > Metabolite M21.[4]

Mechanism of Action: Calcineurin Inhibition

Both Cyclosporin A and this compound exert their immunosuppressive effects through the same fundamental mechanism. They passively diffuse into T-lymphocytes and bind to intracellular proteins called cyclophilins. The resulting cyclosporin-cyclophilin complex then binds to and inhibits the calcium- and calmodulin-dependent serine/threonine protein phosphatase, calcineurin.

The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. When phosphorylated, NFAT cannot translocate to the nucleus. By blocking its dephosphorylation, cyclosporins effectively halt the transcription of genes encoding crucial pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). IL-2 is essential for the proliferation and differentiation of T-cells, and its suppression is a cornerstone of the immunosuppressive effect of cyclosporins.

It is noteworthy that the specific isoform of cyclophilin can influence the potency of calcineurin inhibition. For instance, the Cyclosporin A-cyclophilin B complex has been shown to be 2-5 times more potent at inhibiting calcineurin than the Cyclosporin A-cyclophilin A complex.

Cyclosporin Signaling Pathway cluster_cell T-Lymphocyte CsA Cyclosporin A/B Cyp Cyclophilin CsA->Cyp Binds to CsA_Cyp Cyclosporin-Cyclophilin Complex Cyp->CsA_Cyp CaN Calcineurin CsA_Cyp->CaN Inhibits NFAT_P NFAT-P CaN->NFAT_P Activates NFAT NFAT NFAT_P->NFAT Dephosphorylation IL2_gene IL-2 Gene NFAT->IL2_gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA Transcription IL2 IL-2 IL2_mRNA->IL2 Translation T-Cell Proliferation T-Cell Proliferation IL2->T-Cell Proliferation TCR Activation TCR Activation TCR Activation->CaN Increases Ca2+

Cyclosporin Signaling Pathway

Experimental Protocols

Mixed Lymphocyte Reaction (MLR) Assay

The MLR is a widely used in vitro assay to assess the cell-mediated immune response and to determine the immunosuppressive activity of compounds. It measures the proliferation of lymphocytes from one individual (responder cells) when co-cultured with lymphocytes from a genetically different individual (stimulator cells).

Objective: To determine the IC50 value of a compound by measuring its ability to inhibit T-cell proliferation in response to allogeneic stimulation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors.

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.

  • Mitomycin C or irradiation source to treat stimulator cells.

  • Cyclosporin A and this compound stock solutions.

  • 96-well cell culture plates.

  • [³H]-thymidine or other proliferation assay reagents (e.g., CFSE, BrdU).

  • Cell harvester and liquid scintillation counter (for [³H]-thymidine incorporation).

Procedure:

  • Isolation of PBMCs: Isolate PBMCs from the whole blood of two donors using Ficoll-Paque density gradient centrifugation.

  • Preparation of Stimulator and Responder Cells:

    • Designate PBMCs from one donor as responder cells.

    • Treat PBMCs from the second donor with mitomycin C (e.g., 50 µg/mL for 30 minutes at 37°C) or gamma irradiation to inhibit their proliferation. These are the stimulator cells.

  • Cell Plating:

    • Plate the responder cells at a density of 1 x 10⁵ cells/well in a 96-well plate.

    • Add the stimulator cells to the wells at the same density (1:1 ratio).

  • Compound Addition: Add serial dilutions of Cyclosporin A, this compound, or a vehicle control to the wells.

  • Incubation: Incubate the plate for 5-6 days at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Assay ([³H]-thymidine incorporation):

    • 18-24 hours before harvesting, add 1 µCi of [³H]-thymidine to each well.

    • Harvest the cells onto glass fiber filters.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

MLR Experimental Workflow cluster_prep Cell Preparation cluster_assay Assay Setup cluster_analysis Data Acquisition & Analysis isolate_pbmc Isolate PBMCs (2 Donors) prep_responder Responder Cells isolate_pbmc->prep_responder prep_stimulator Stimulator Cells (Mitomycin C/Irradiation) isolate_pbmc->prep_stimulator plate_cells Plate Responder & Stimulator Cells (1:1) prep_responder->plate_cells prep_stimulator->plate_cells add_compounds Add Cyclosporins (Serial Dilutions) plate_cells->add_compounds incubate Incubate (5-6 days) add_compounds->incubate add_thymidine Add [3H]-Thymidine incubate->add_thymidine harvest Harvest Cells add_thymidine->harvest count Scintillation Counting harvest->count analyze Calculate % Inhibition & Determine IC50 count->analyze

MLR Experimental Workflow

Calcineurin Phosphatase Inhibition Assay

This biochemical assay directly measures the enzymatic activity of calcineurin and its inhibition by compounds like cyclosporins.

Objective: To determine the IC50 value of a compound by measuring its ability to inhibit the phosphatase activity of purified calcineurin.

Materials:

  • Purified recombinant human calcineurin.

  • Purified recombinant human cyclophilin A or B.

  • Calmodulin.

  • A specific phosphopeptide substrate for calcineurin (e.g., RII phosphopeptide).

  • Assay buffer (containing Tris-HCl, MgCl₂, CaCl₂, DTT).

  • Cyclosporin A and this compound stock solutions.

  • Malachite green-based phosphate detection reagent.

  • Phosphate standard solution.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Preparation of Cyclosporin-Cyclophilin Complex: Pre-incubate serial dilutions of Cyclosporin A or this compound with a constant concentration of cyclophilin for a defined period (e.g., 30 minutes) to allow complex formation.

  • Assay Reaction Setup:

    • In a 96-well plate, add the assay buffer containing calmodulin and CaCl₂.

    • Add the pre-formed cyclosporin-cyclophilin complexes to the respective wells. Include a no-inhibitor control (cyclophilin only) and a no-enzyme control.

  • Enzyme Addition: Add purified calcineurin to all wells except the no-enzyme control. Pre-incubate for 10-15 minutes at 30°C.

  • Initiation of Reaction: Start the phosphatase reaction by adding the phosphopeptide substrate to all wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Detection: Stop the reaction by adding the malachite green reagent. This reagent will react with the free phosphate released from the substrate, resulting in a color change.

  • Data Measurement and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., ~620 nm).

    • Generate a phosphate standard curve.

    • Calculate the amount of phosphate released in each well.

    • Determine the percentage of calcineurin inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the compound concentration and calculate the IC50 value.

Calcineurin Inhibition Assay Workflow cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis prep_complex Prepare Cyclosporin- Cyclophilin Complex add_reagents Add Assay Mix & Inhibitor Complex to Plate prep_complex->add_reagents prep_assay_mix Prepare Assay Buffer (with Calmodulin, CaCl2) prep_assay_mix->add_reagents add_enzyme Add Calcineurin add_reagents->add_enzyme add_substrate Add Phosphopeptide Substrate add_enzyme->add_substrate incubate Incubate (30°C) add_substrate->incubate stop_reaction Stop Reaction (add Malachite Green) incubate->stop_reaction read_absorbance Measure Absorbance stop_reaction->read_absorbance analyze_data Calculate % Inhibition & Determine IC50 read_absorbance->analyze_data

Calcineurin Inhibition Assay Workflow

References

An In Vitro Comparison of Cyclosporin B and Tacrolimus: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the immunosuppressive agents Cyclosporin B and Tacrolimus. This document summarizes key performance data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms.

This compound and Tacrolimus (also known as FK-506) are both calcineurin inhibitors, a class of drugs that suppress the immune system by disrupting the signaling pathways essential for T-cell activation. While they share a common overarching mechanism, their molecular interactions and in vitro potency exhibit notable differences. Tacrolimus is a macrolide lactone, whereas cyclosporins are cyclic peptides.[1] Both drugs are highly effective immunosuppressants, but Tacrolimus generally demonstrates significantly greater potency in in vitro assays.[2][3]

Mechanism of Action: Inhibition of the Calcineurin-NFAT Pathway

Both this compound and Tacrolimus exert their immunosuppressive effects by inhibiting the calcium and calmodulin-dependent serine/threonine phosphatase, calcineurin.[1] However, they do so by first binding to distinct intracellular proteins known as immunophilins.[1] Cyclosporins bind to cyclophilins, while Tacrolimus binds to FK-binding proteins (FKBPs).

Upon T-cell activation, intracellular calcium levels rise, leading to the activation of calcineurin. Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. Dephosphorylated NFAT translocates to the nucleus, where it upregulates the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2). IL-2 is a critical signaling molecule for T-cell proliferation and differentiation.

The drug-immunophilin complex (either Cyclosporin-cyclophilin or Tacrolimus-FKBP) binds to calcineurin, sterically hindering its phosphatase activity. This inhibition prevents the dephosphorylation of NFAT, thereby blocking its nuclear translocation and subsequent IL-2 gene transcription. The net result is a potent suppression of T-cell activation and proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLC Phospholipase C (PLC) TCR->PLC Antigen Presentation CD3 CD3 IP3 IP3 PLC->IP3 cleaves PIP2 PIP2 PIP2 Ca2+ Ca²⁺ IP3->Ca2+ releases from ER Calmodulin Calmodulin Ca2+->Calmodulin binds Calcineurin_active Calcineurin (Active) Calmodulin->Calcineurin_active activates Calcineurin_inactive Calcineurin (Inactive) Calcineurin_inactive->Calcineurin_active NFAT NFAT Calcineurin_active->NFAT dephosphorylates NFATp NFAT-P NFATp->NFAT NFAT_n NFAT NFAT->NFAT_n translocates CyclosporinB This compound CsB_Cyp_Complex This compound-Cyclophilin Complex CyclosporinB->CsB_Cyp_Complex binds to Cyclophilin Cyclophilin Cyclophilin Cyclophilin->CsB_Cyp_Complex CsB_Cyp_Complex->Calcineurin_active inhibits Tacrolimus Tacrolimus Tac_FKBP_Complex Tacrolimus-FKBP Complex Tacrolimus->Tac_FKBP_Complex binds to FKBP FKBP FKBP FKBP->Tac_FKBP_Complex Tac_FKBP_Complex->Calcineurin_active inhibits IL2_Gene IL-2 Gene NFAT_n->IL2_Gene activates transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA

Caption: Calcineurin-NFAT signaling pathway and points of inhibition.

Quantitative Comparison of In Vitro Potency

While direct comparative in vitro studies specifically examining this compound against Tacrolimus are limited in publicly available literature, data comparing their closely related analogue, Cyclosporin A, with Tacrolimus consistently demonstrate the superior potency of Tacrolimus. It is reported to be 20- to 100-fold more potent than Cyclosporin A in vitro. It is important to note that different cyclosporin analogues can exhibit varying degrees of immunosuppressive activity. For instance, in some studies, Cyclosporin G has shown comparable immunosuppressive potential to Cyclosporin A and Tacrolimus, while other research suggests it is less potent than Cyclosporin A. Given the scarcity of data for this compound, the following table summarizes representative in vitro potency data for Cyclosporin A and Tacrolimus.

Parameter Cyclosporin A Tacrolimus Reference
Calcineurin Inhibition (IC50) ~2 µg/L (in culture medium)~0.2 µg/mL (for various activities)
T-Cell Proliferation Inhibition (IC50) >300 µg/L (ex vivo)Not explicitly stated in direct comparison
IFN-γ Induction Inhibition (IC50) 18 µg/L (in culture medium)Not explicitly stated in direct comparison

Note: IC50 values can vary significantly depending on the specific experimental conditions, cell types, and assay methods used. The values presented here are for comparative purposes and are derived from different studies.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to compare this compound and Tacrolimus are provided below.

Calcineurin Phosphatase Activity Assay

This assay directly measures the enzymatic activity of calcineurin and its inhibition by the test compounds.

Workflow:

G Prepare Reagents Prepare Reagents Serial Dilutions Serial Dilutions Prepare Reagents->Serial Dilutions Plate Setup Plate Setup Serial Dilutions->Plate Setup Pre-incubation Pre-incubation Plate Setup->Pre-incubation Initiate Reaction Initiate Reaction Pre-incubation->Initiate Reaction Terminate & Detect Terminate & Detect Initiate Reaction->Terminate & Detect Data Analysis Data Analysis Terminate & Detect->Data Analysis

Caption: Workflow for Calcineurin Phosphatase Inhibition Assay.

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.25 mg/mL BSA, pH 7.5), recombinant human calcineurin, the appropriate immunophilin (cyclophilin for this compound, FKBP12 for Tacrolimus), and a phosphopeptide substrate (e.g., RII phosphopeptide).

  • Serial Dilutions: Prepare serial dilutions of this compound and Tacrolimus in the assay buffer.

  • Plate Setup: In a 96-well microplate, add the assay buffer, immunophilin, and the serially diluted inhibitors.

  • Pre-incubation: Add the calcineurin enzyme to each well and pre-incubate for 10-15 minutes at 30°C to allow for the formation of the inhibitory complex.

  • Initiate Reaction: Add the phosphopeptide substrate to initiate the phosphatase reaction. Incubate for a defined period (e.g., 15-30 minutes) at 30°C.

  • Terminate and Detect: Stop the reaction and detect the amount of free phosphate released using a reagent such as Malachite Green.

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 620 nm). Calculate the percentage of inhibition for each drug concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the ability of the compounds to inhibit the proliferation of T-cells following stimulation.

Workflow:

G Isolate PBMCs Isolate PBMCs CFSE Staining CFSE Staining Isolate PBMCs->CFSE Staining Cell Culture & Treatment Cell Culture & Treatment CFSE Staining->Cell Culture & Treatment T-Cell Stimulation T-Cell Stimulation Cell Culture & Treatment->T-Cell Stimulation Incubation Incubation T-Cell Stimulation->Incubation Flow Cytometry Analysis Flow Cytometry Analysis Incubation->Flow Cytometry Analysis Data Interpretation Data Interpretation Flow Cytometry Analysis->Data Interpretation

Caption: Workflow for CFSE-based T-Cell Proliferation Assay.

Methodology:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Staining: Resuspend the PBMCs in a protein-free medium and stain with Carboxyfluorescein succinimidyl ester (CFSE). CFSE passively diffuses into cells and covalently labels intracellular proteins. With each cell division, the fluorescence intensity of CFSE is halved.

  • Cell Culture and Treatment: Plate the CFSE-stained PBMCs in a 96-well plate in a suitable culture medium. Add serial dilutions of this compound and Tacrolimus to the respective wells.

  • T-Cell Stimulation: Stimulate the T-cells to proliferate using a mitogen (e.g., phytohemagglutinin (PHA)) or anti-CD3/CD28 antibodies.

  • Incubation: Incubate the cells for a period of 3-5 days to allow for cell division.

  • Flow Cytometry Analysis: Harvest the cells and analyze them using a flow cytometer. Gate on the lymphocyte population and measure the CFSE fluorescence intensity.

  • Data Interpretation: Unproliferated cells will show a single high-intensity fluorescence peak. Proliferating cells will exhibit multiple peaks of decreasing fluorescence intensity, each peak representing a successive generation of cell division. Quantify the percentage of proliferating cells and the proliferation index in the presence of the inhibitors to determine their inhibitory effect.

Cytokine Production Assay (ELISA)

This assay quantifies the amount of a specific cytokine (e.g., IL-2) produced by T-cells after stimulation.

Workflow:

G Isolate & Culture PBMCs Isolate & Culture PBMCs Treatment & Stimulation Treatment & Stimulation Isolate & Culture PBMCs->Treatment & Stimulation Collect Supernatant Collect Supernatant Treatment & Stimulation->Collect Supernatant ELISA ELISA Collect Supernatant->ELISA Data Analysis Data Analysis ELISA->Data Analysis

Caption: Workflow for Cytokine Production Assay (ELISA).

Methodology:

  • Isolate and Culture PBMCs: Isolate and culture PBMCs as described in the T-cell proliferation assay protocol.

  • Treatment and Stimulation: Add serial dilutions of this compound and Tacrolimus to the cell cultures, followed by T-cell stimulation with a mitogen or anti-CD3/CD28 antibodies.

  • Collect Supernatant: After an appropriate incubation period (e.g., 24-48 hours), centrifuge the culture plates and collect the cell-free supernatant.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-2).

    • Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

    • Sample Incubation: Add the collected supernatants and a standard curve of known cytokine concentrations to the plate.

    • Detection: Add a biotinylated detection antibody specific for a different epitope on the cytokine.

    • Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.

    • Substrate Addition: Add a chromogenic substrate (e.g., TMB), which is converted by HRP to produce a colored product.

    • Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Data Analysis: Measure the absorbance of each well using a microplate reader. Generate a standard curve from the known cytokine concentrations and use it to determine the concentration of the cytokine in the experimental samples. Calculate the percentage of inhibition of cytokine production for each drug concentration.

Conclusion

In vitro, both this compound and Tacrolimus are potent inhibitors of T-cell activation through the calcineurin-NFAT pathway. However, based on data from its close analogue Cyclosporin A, Tacrolimus is significantly more potent. The experimental protocols detailed in this guide provide a framework for the direct comparison of these and other immunosuppressive agents. It is crucial for researchers to acknowledge the existing data gap for this compound and to conduct direct comparative studies to accurately determine its in vitro profile relative to Tacrolimus.

References

A Comparative Guide to the Biological Effects of Cyclosporin B and Cyclosporin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological effects of Cyclosporin B and Cyclosporin D, focusing on their immunosuppressive activities and other reported biological functions. The information presented is supported by experimental data to aid in research and drug development decisions.

Core Mechanism of Action: A Shared Pathway

Both this compound and Cyclosporin D, like the parent compound Cyclosporin A, exert their primary biological effects through the inhibition of the calcineurin-NFAT signaling pathway. This pathway is crucial for the activation of T-lymphocytes, which play a central role in the adaptive immune response.

The general mechanism involves the binding of the cyclosporin molecule to an intracellular protein called cyclophilin. This cyclosporin-cyclophilin complex then binds to and inhibits the phosphatase activity of calcineurin. The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. In its phosphorylated state, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2). The suppression of IL-2 production leads to a downstream dampening of the T-cell-mediated immune response.

Cyclosporin_Mechanism_of_Action cluster_cell T-Lymphocyte cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Activation Ca_influx Ca²⁺ Influx TCR->Ca_influx Calcineurin_inactive Inactive Calcineurin Ca_influx->Calcineurin_inactive Calcineurin_active Active Calcineurin Calcineurin_inactive->Calcineurin_active Ca²⁺/Calmodulin NFAT_P NFAT-P (Cytoplasm) Calcineurin_active->NFAT_P Dephosphorylation NFAT NFAT (Cytoplasm) NFAT_P->NFAT NFAT_nucleus NFAT NFAT->NFAT_nucleus Translocation IL2_gene IL-2 Gene Transcription NFAT_nucleus->IL2_gene IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA IL2_protein IL-2 Protein (Secretion) IL2_mRNA->IL2_protein T_cell_proliferation T-Cell Proliferation IL2_protein->T_cell_proliferation Cyclosporin This compound / D Cs_Cyp_complex Cyclosporin-Cyclophilin Complex Cyclosporin->Cs_Cyp_complex Cyclophilin Cyclophilin Cyclophilin->Cs_Cyp_complex Cs_Cyp_complex->Calcineurin_active Inhibition

Caption: General mechanism of action for Cyclosporins B and D.

Comparative Biological Effects: A Tale of Two Analogs

While sharing a common mechanism, this compound and Cyclosporin D exhibit distinct profiles in their biological activities, particularly in their immunosuppressive potency.

Biological EffectThis compoundCyclosporin DReference
Immunosuppressive Activity Possesses immunosuppressive activity and is used for the prevention of graft rejection.Described as having weak to no immunosuppressive effects.[1]
Calcineurin Inhibition Implied to inhibit calcineurin as part of its immunosuppressive mechanism.A calcineurin inhibitor with lower activity than Cyclosporin A.
Inhibition of P-glycoprotein (P-gp) Inhibits P-gp activity in vitro with an IC50 value of 4.7 μM.Data not available.
Antimalarial Activity Data not available.Effective in inhibiting P. falciparum in vitro and P. berghei in vivo.
Inhibition of Phorbol Ester (TPA)-Induced Effects Data not available.Potent inhibitor of TPA-induced biological effects in mouse skin.
Effect on Mitochondrial Permeability Transition Pore (mPTP) Activity similar to Cyclosporin A in inhibiting the opening of the mitochondrial pore.Activity similar to Cyclosporin A in inhibiting the opening of the mitochondrial pore.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Mixed Lymphocyte Reaction (MLR) Assay

The Mixed Lymphocyte Reaction (MLR) is a standard in vitro assay to assess the cell-mediated immune response, particularly the proliferation of T-lymphocytes in response to alloantigens.

Objective: To determine the inhibitory effect of this compound and Cyclosporin D on T-cell proliferation.

Protocol Outline:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two genetically distinct healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Preparation:

    • Responder Cells: PBMCs from one donor.

    • Stimulator Cells: PBMCs from the second donor, treated with mitomycin C or irradiation to prevent their proliferation while retaining their antigenic properties.

  • Co-culture: Co-culture responder and stimulator cells at a defined ratio (e.g., 1:1) in a 96-well plate in complete RPMI-1640 medium.

  • Treatment: Add varying concentrations of this compound, Cyclosporin D, or a vehicle control to the co-cultures at the initiation of the experiment.

  • Incubation: Incubate the plates for a period of 5 to 7 days in a humidified incubator at 37°C with 5% CO₂.

  • Proliferation Assay:

    • On the final day of incubation, add a proliferation marker such as ³H-thymidine or a non-radioactive alternative like BrdU or CFSE.

    • For ³H-thymidine, incubate for an additional 18-24 hours, then harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

    • For BrdU or CFSE, follow the manufacturer's protocol for detection via ELISA or flow cytometry, respectively.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of the cyclosporin analogs compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits T-cell proliferation by 50%.

MLR_Workflow DonorA Donor A (Responder) PBMC_A Isolate PBMCs DonorA->PBMC_A DonorB Donor B (Stimulator) PBMC_B Isolate PBMCs DonorB->PBMC_B Co_culture Co-culture Responder and Stimulator Cells PBMC_A->Co_culture Inactivate_B Inactivate (Mitomycin C / Irradiation) PBMC_B->Inactivate_B Inactivate_B->Co_culture Add_Cyclosporins Add this compound/D (Varying Concentrations) Co_culture->Add_Cyclosporins Incubate Incubate (5-7 days) Add_Cyclosporins->Incubate Add_Prolif_Marker Add Proliferation Marker (e.g., ³H-thymidine) Incubate->Add_Prolif_Marker Incubate_2 Incubate (18-24 hours) Add_Prolif_Marker->Incubate_2 Measure_Proliferation Measure Proliferation Incubate_2->Measure_Proliferation Calculate_IC50 Calculate IC50 Measure_Proliferation->Calculate_IC50

Caption: Experimental workflow for the Mixed Lymphocyte Reaction (MLR) assay.

Calcineurin Phosphatase Activity Assay

This biochemical assay directly measures the enzymatic activity of calcineurin and its inhibition by compounds like this compound and D.

Objective: To quantify the inhibitory potency of this compound and Cyclosporin D on calcineurin phosphatase activity.

Protocol Outline:

  • Reagents:

    • Purified active calcineurin enzyme.

    • A specific phosphopeptide substrate for calcineurin (e.g., RII phosphopeptide).

    • Assay buffer containing Ca²⁺ and calmodulin.

    • Cyclophilin A.

    • This compound and Cyclosporin D at various concentrations.

    • A phosphate detection reagent (e.g., Malachite Green).

  • Reaction Setup:

    • In a 96-well plate, pre-incubate this compound or D with cyclophilin A to allow for complex formation.

    • Add the purified calcineurin enzyme to the wells.

    • Initiate the phosphatase reaction by adding the phosphopeptide substrate.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

  • Phosphate Detection: Stop the reaction and measure the amount of free phosphate released from the substrate using a phosphate detection reagent. The absorbance is typically read at around 620 nm for Malachite Green-based assays.

  • Data Analysis:

    • Generate a standard curve using known concentrations of free phosphate.

    • Calculate the amount of phosphate released in each reaction.

    • Determine the percentage of calcineurin inhibition for each concentration of the cyclosporin analogs compared to the control (no inhibitor).

    • Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the calcineurin phosphatase activity.

Calcineurin_Assay_Workflow Prepare_Reagents Prepare Reagents: - Calcineurin - Phosphopeptide Substrate - Cyclophilin A - this compound/D Complex_Formation Pre-incubate this compound/D with Cyclophilin A Prepare_Reagents->Complex_Formation Add_Calcineurin Add Purified Calcineurin Complex_Formation->Add_Calcineurin Start_Reaction Initiate Reaction with Phosphopeptide Substrate Add_Calcineurin->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Detect_Phosphate Detect Free Phosphate (e.g., Malachite Green) Incubate->Detect_Phosphate Measure_Absorbance Measure Absorbance (~620 nm) Detect_Phosphate->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for the Calcineurin Phosphatase Activity Assay.

Conclusion

For researchers and drug development professionals, the choice between these two analogs will depend on the desired therapeutic outcome. The weaker immunosuppressive profile of Cyclosporin D might be advantageous in applications where other biological activities are of primary interest, with minimal impact on the immune system. Further head-to-head studies with quantitative data are warranted to fully elucidate the comparative potency and therapeutic potential of this compound and Cyclosporin D.

References

Unveiling the Immunosuppressive Power of Cyclosporin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cyclosporin B's immunosuppressive effects against other leading alternatives, supported by experimental data. We delve into the molecular mechanisms, quantitative efficacy, and detailed experimental protocols to offer a comprehensive resource for evaluating this potent immunomodulatory agent.

This compound, a member of the calcineurin inhibitor family, stands as a significant agent in the landscape of immunosuppressive therapies. Its primary mechanism of action involves the targeted disruption of T-cell activation, a critical process in the adaptive immune response. By forming a complex with the intracellular protein cyclophilin, this compound effectively inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[1][2] This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor.[1][2] Consequently, NFAT is unable to translocate to the nucleus and initiate the transcription of genes encoding crucial pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[1] The suppression of IL-2 production curtails the proliferation and differentiation of T-cells, thereby dampening the overall immune response.

Comparative Efficacy of Immunosuppressive Agents

To quantitatively assess the immunosuppressive potency of this compound, its performance in various in vitro assays is compared with other widely used immunosuppressants. The following tables summarize the 50% inhibitory concentration (IC50) values, a measure of drug potency, in key immunological assays.

DrugIC50 in T-Cell Proliferation (Ca-dependent)IC50 in Primary Mixed Lymphocyte Reaction (MLR)
Cyclosporin A ~100 nmol/L19 +/- 4 µg/L
Tacrolimus (FK 506) < 1 nmol/L0.1 nmol/L
Mycophenolic Acid (MPA) ~100 nmol/L10 nmol/L
Bredinin (BR) ~10,000 nmol/L10,000 nmol/L
Rapamycin (Sirolimus) < 1 nmol/LNot directly comparable in this assay
Note: Data is compiled from multiple sources and assay conditions may vary. Cyclosporin A data is used as a proxy for this compound due to the prevalence of CsA in the literature. It is important to note that different cyclosporin variants can have varying potencies.

In-Depth Look: Signaling Pathways and Experimental Workflows

To visualize the intricate molecular interactions and experimental procedures involved in validating this compound's immunosuppressive effect, the following diagrams are provided.

This compound Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Ca_ion Ca²⁺ Influx TCR->Ca_ion Calmodulin Calmodulin Ca_ion->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Complex Formation & Inhibition Calcineurin->NFAT_P Dephosphorylation Cyclophilin Cyclophilin Cyclophilin->NFAT_P Complex Formation & Inhibition CyclosporinB This compound CyclosporinB->Cyclophilin NFAT NFAT (Active) NFAT_P->NFAT IL2_gene IL-2 Gene Transcription NFAT->IL2_gene Nucleus Nucleus IL2 IL-2 Production IL2_gene->IL2 TCell_Proliferation T-Cell Proliferation IL2->TCell_Proliferation

Caption: this compound's mechanism of action.

Mixed Lymphocyte Reaction (MLR) Workflow PBMC_A Isolate PBMCs (Donor A - Responders) Co_culture Co-culture Responder and Stimulator PBMCs PBMC_A->Co_culture PBMC_B Isolate PBMCs (Donor B - Stimulators) Irradiate Irradiate or treat with Mitomycin C (to prevent proliferation) PBMC_B->Irradiate Irradiate->Co_culture Add_Drug Add this compound (or other immunosuppressants) Co_culture->Add_Drug Incubate Incubate for 4-6 days Add_Drug->Incubate Pulse Pulse with ³H-Thymidine (or other proliferation marker) Incubate->Pulse Harvest Harvest cells Pulse->Harvest Measure Measure Proliferation (Scintillation counting or Flow Cytometry) Harvest->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze

Caption: Workflow of a one-way Mixed Lymphocyte Reaction.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to evaluate the immunosuppressive effect of this compound.

Mixed Lymphocyte Reaction (MLR) Assay

The one-way Mixed Lymphocyte Reaction (MLR) is a fundamental in vitro assay to assess the cell-mediated immune response and the efficacy of immunosuppressive agents.

Objective: To measure the proliferative response of T-cells from one donor (responder) to allogeneic cells from another donor (stimulator) and to determine the inhibitory effect of this compound.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors.

  • Ficoll-Paque or similar density gradient medium for PBMC isolation.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics.

  • Mitomycin C or irradiator to treat stimulator cells.

  • This compound and other immunosuppressants for comparison.

  • ³H-Thymidine or other proliferation assay reagents (e.g., CFSE).

  • 96-well round-bottom culture plates.

  • Liquid scintillation counter or flow cytometer.

Procedure:

  • Isolation of PBMCs: Isolate PBMCs from the whole blood of two donors using Ficoll-Paque density gradient centrifugation.

  • Preparation of Stimulator Cells: Treat the PBMCs from one donor (stimulator) with Mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiate them (e.g., 3000 rads) to inhibit their proliferation. Wash the cells three times with culture medium.

  • Cell Plating: Seed the responder PBMCs (e.g., 1 x 10⁵ cells/well) and the treated stimulator PBMCs (e.g., 1 x 10⁵ cells/well) in a 96-well round-bottom plate.

  • Drug Addition: Add serial dilutions of this compound and other test compounds to the co-culture. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Assay:

    • ³H-Thymidine Incorporation: On day 4, pulse each well with 1 µCi of ³H-Thymidine and incubate for another 18-24 hours. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

    • CFSE Staining: Alternatively, label the responder cells with CFSE before co-culture. After incubation, analyze the dilution of CFSE by flow cytometry to measure cell proliferation.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each drug concentration compared to the vehicle control. Determine the IC50 value, the concentration of the drug that causes 50% inhibition of the maximal T-cell proliferation.

T-Cell Proliferation Assay (Mitogen-Induced)

This assay assesses the effect of immunosuppressants on T-cell proliferation induced by a non-specific stimulus, such as a mitogen.

Objective: To measure the ability of this compound to inhibit T-cell proliferation stimulated by mitogens like Phytohemagglutinin (PHA) or Concanavalin A (ConA).

Materials:

  • Isolated PBMCs or purified T-cells.

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics.

  • Mitogens (e.g., PHA at 1-5 µg/mL or ConA at 1-5 µg/mL).

  • This compound and other immunosuppressants.

  • ³H-Thymidine or other proliferation assay reagents.

  • 96-well flat-bottom culture plates.

  • Liquid scintillation counter or flow cytometer.

Procedure:

  • Cell Plating: Seed PBMCs or purified T-cells (e.g., 1 x 10⁵ cells/well) in a 96-well flat-bottom plate.

  • Drug Addition: Add serial dilutions of this compound and other test compounds.

  • Mitogen Stimulation: Add the mitogen (e.g., PHA) to the wells to stimulate T-cell proliferation.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Assay: Pulse the cells with ³H-Thymidine for the last 18-24 hours of incubation and measure incorporation as described in the MLR protocol.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for each drug.

Conclusion

This compound is a potent immunosuppressive agent with a well-defined mechanism of action centered on the inhibition of calcineurin and subsequent T-cell activation. While highly effective, its potency and side-effect profile should be carefully considered in comparison to other immunosuppressants like Tacrolimus, which often exhibits higher potency at lower concentrations. The experimental protocols provided herein offer a standardized framework for the validation and comparative analysis of this compound and other immunomodulatory compounds, enabling informed decisions in research and drug development.

References

A Comparative Analysis of Cyclosporin B and Cyclosporin G for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of Cyclosporin B (CsB) and Cyclosporin G (CsG), two analogues of the widely used immunosuppressant Cyclosporin A (CsA). The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on their biological activities, mechanisms of action, and physicochemical properties. While direct comparative studies between this compound and G are limited, this guide draws upon existing literature to present a comprehensive overview, often referencing Cyclosporin A as a benchmark.

Executive Summary

This compound and Cyclosporin G are both cyclic undecapeptides that function as calcineurin inhibitors, thereby suppressing the immune system. Their shared mechanism of action involves forming a complex with cyclophilin, which then binds to and inhibits the phosphatase activity of calcineurin. This inhibition ultimately prevents the activation of T-cells. Despite their similar mechanisms, variations in their chemical structures lead to differences in immunosuppressive potency, pharmacokinetics, and toxicity profiles.

Physicochemical Properties

The structural differences between this compound and Cyclosporin G, primarily in the amino acid at position 2, influence their physical and chemical characteristics. Cyclosporin G differs from Cyclosporin A by the substitution of L-α-amino-butyric acid with L-norvaline at residue 2.[1] this compound is also an analogue of Cyclosporin A. These subtle changes can affect their solubility, lipophilicity, and three-dimensional conformation, which in turn impacts their biological activity and pharmacokinetic profiles.[2]

PropertyThis compoundCyclosporin G
Molecular Formula C61H109N11O12C63H113N11O12
Molecular Weight ~1188.6 g/mol ~1216.7 g/mol
Key Structural Difference from CsA Alanine at position 2Norvaline at position 2[1]

Comparative Immunosuppressive Potency

The immunosuppressive activity of cyclosporins is a critical parameter for their therapeutic potential. In vitro studies, such as the mixed lymphocyte reaction (MLR), are commonly used to assess their potency.

While direct head-to-head comparisons of this compound and G are scarce, their potencies have been evaluated relative to Cyclosporin A.

AssayThis compound (Relative Potency to CsA)Cyclosporin G (Relative Potency to CsA)Reference
Mixed Lymphocyte Reaction (MLR) - IC50 Generally considered less potent than CsA.Less potent than CsA. One study found the IC50 of CsG to be up to three times greater than that of CsA (19 ± 4 µg/L for CsA vs. 60 ± 7 µg/L for CsG).[3][3]
Calcineurin Inhibition Inhibits calcineurin.Inhibits calcineurin.

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action: The Calcineurin Signaling Pathway

This compound and Cyclosporin G share a common mechanism of action with other cyclosporins. They exert their immunosuppressive effects by inhibiting the calcineurin signaling pathway, which is crucial for T-cell activation.

Calcineurin Signaling Pathway cluster_cell T-Cell Cytoplasm cluster_nucleus T-Cell Nucleus cluster_inhibition Inhibition by this compound/G TCR T-Cell Receptor (TCR) Ca_influx Ca2+ Influx TCR->Ca_influx Antigen Presentation Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Activation NFAT_p NFAT-P Calcineurin_active->NFAT_p Dephosphorylates NFAT NFAT NFAT_p->NFAT NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation IL2_gene IL-2 Gene NFAT_n->IL2_gene Transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA IL2_protein IL-2 Protein IL2_mRNA->IL2_protein Translation T-Cell Proliferation T-Cell Proliferation IL2_protein->T-Cell Proliferation Cyclosporin This compound or G Complex Cyclosporin-Cyclophilin Complex Cyclosporin->Complex Cyclophilin Cyclophilin Cyclophilin->Complex Complex->Calcineurin_active Inhibits

Caption: Calcineurin signaling pathway and its inhibition by this compound/G.

Experimental Protocols

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is a standard in vitro method to assess the immunosuppressive potential of compounds by measuring the proliferation of T-cells in response to allogeneic stimulation.

Objective: To determine the IC50 values of this compound and Cyclosporin G on T-cell proliferation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from two unrelated healthy donors.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.

  • This compound and Cyclosporin G stock solutions (dissolved in DMSO).

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE).

  • 96-well round-bottom culture plates.

  • CO2 incubator (37°C, 5% CO2).

  • Liquid scintillation counter or flow cytometer.

Methodology:

  • Cell Preparation: Isolate PBMCs from the blood of two donors using Ficoll-Paque density gradient centrifugation. These will serve as responder and stimulator cells.

  • Stimulator Cell Inactivation: Treat the stimulator PBMCs with mitomycin C or irradiation to prevent their proliferation.

  • Co-culture: In a 96-well plate, co-culture responder PBMCs with the inactivated stimulator PBMCs at a 1:1 ratio.

  • Drug Treatment: Add serial dilutions of this compound and Cyclosporin G to the co-cultures. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 5 days in a CO2 incubator.

  • Proliferation Assay:

    • [³H]-thymidine incorporation: Add [³H]-thymidine to each well and incubate for another 18-24 hours. Harvest the cells and measure the incorporated radioactivity using a liquid scintillation counter.

    • Non-radioactive methods: Follow the manufacturer's protocol for BrdU or CFSE-based proliferation assays and analyze using a plate reader or flow cytometer.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each drug concentration compared to the untreated control. Determine the IC50 values by plotting the percentage of inhibition against the drug concentration.

MLR Experimental Workflow start Start isolate_pbmcs Isolate PBMCs (Donor A & B) start->isolate_pbmcs inactivate_stimulator Inactivate Stimulator PBMCs (Donor B) isolate_pbmcs->inactivate_stimulator setup_coculture Set up Co-culture: Responder (A) + Stimulator (B) isolate_pbmcs->setup_coculture inactivate_stimulator->setup_coculture add_cyclosporins Add Serial Dilutions of This compound & G setup_coculture->add_cyclosporins incubate Incubate for 5 days add_cyclosporins->incubate add_proliferation_reagent Add Proliferation Reagent ([³H]-thymidine or BrdU/CFSE) incubate->add_proliferation_reagent incubate_final Incubate for 18-24 hours add_proliferation_reagent->incubate_final measure_proliferation Measure Proliferation incubate_final->measure_proliferation analyze_data Analyze Data & Calculate IC50 measure_proliferation->analyze_data end End analyze_data->end

Caption: Experimental workflow for the Mixed Lymphocyte Reaction (MLR) assay.

Calcineurin Phosphatase Activity Assay

This assay directly measures the inhibitory effect of cyclosporins on the enzymatic activity of calcineurin.

Objective: To determine the IC50 values of this compound and Cyclosporin G for calcineurin phosphatase activity.

Materials:

  • Recombinant human calcineurin.

  • Recombinant human cyclophilin.

  • Calmodulin.

  • Phosphopeptide substrate (e.g., RII phosphopeptide).

  • Assay buffer (e.g., Tris-HCl, MgCl2, CaCl2).

  • This compound and Cyclosporin G stock solutions.

  • Malachite green phosphate detection solution.

  • 96-well microplate.

  • Microplate reader.

Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing assay buffer, calmodulin, and calcineurin.

  • Inhibitor Addition: Add serial dilutions of this compound and Cyclosporin G, pre-incubated with a constant amount of cyclophilin to allow for complex formation.

  • Initiate Reaction: Start the phosphatase reaction by adding the phosphopeptide substrate to each well.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).

  • Stop Reaction and Color Development: Stop the reaction and detect the released free phosphate by adding the malachite green solution.

  • Data Measurement: Measure the absorbance at approximately 620 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of calcineurin inhibition for each drug concentration and determine the IC50 values.

Calcineurin Inhibition Assay Workflow start Start prepare_reaction Prepare Reaction Mixture: Calcineurin, Calmodulin, Buffer start->prepare_reaction preincubate_inhibitor Pre-incubate this compound/G with Cyclophilin prepare_reaction->preincubate_inhibitor add_inhibitor_complex Add Inhibitor-Cyclophilin Complex to Reaction preincubate_inhibitor->add_inhibitor_complex add_substrate Add Phosphopeptide Substrate add_inhibitor_complex->add_substrate incubate Incubate at 30°C add_substrate->incubate stop_and_detect Stop Reaction & Add Malachite Green incubate->stop_and_detect measure_absorbance Measure Absorbance (~620 nm) stop_and_detect->measure_absorbance analyze_data Analyze Data & Calculate IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the in vitro calcineurin inhibition assay.

Pharmacokinetics and Toxicity

The pharmacokinetic profiles of this compound and G, including their absorption, distribution, metabolism, and excretion, are crucial for determining their therapeutic window and potential side effects. Both are primarily metabolized by the cytochrome P450 3A (CYP3A) system in the liver.

ParameterThis compoundCyclosporin G
Metabolism Primarily by CYP3A enzymes.Primarily by CYP3A enzymes.
Toxicity Profile Data is limited, but as a cyclosporin analogue, potential for nephrotoxicity and hepatotoxicity exists.Studies in animal models suggest that Cyclosporin G may have a more favorable toxicity profile, particularly with regard to nephrotoxicity, compared to Cyclosporin A. One study found CsG was associated with significantly less mortality when combined with azathioprine compared to CsA.

Conclusion

This compound and Cyclosporin G are both potent immunosuppressive agents that operate through the inhibition of the calcineurin signaling pathway. While direct comparative data is limited, available evidence suggests that Cyclosporin G may offer a comparable or slightly lower immunosuppressive potency to Cyclosporin A, but potentially with a better safety profile, particularly concerning nephrotoxicity. The immunosuppressive activity of this compound is generally considered to be less than that of Cyclosporin A.

For drug development professionals, the nuanced differences in potency and toxicity between these cyclosporin analogues highlight the importance of thorough preclinical and clinical evaluation. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety of this compound and G, which could inform the development of next-generation immunosuppressive therapies with improved therapeutic indices.

References

Cyclosporin B's Potency in Calcineurin Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity and potency of immunosuppressive agents is paramount. This guide provides a detailed comparison of Cyclosporin B's efficacy in calcineurin inhibition against other alternatives, supported by experimental data and protocols.

This compound, when complexed with its intracellular receptor cyclophilin B, demonstrates a significantly higher potency in inhibiting calcineurin compared to its more commonly known counterpart, Cyclosporin A complexed with cyclophilin A. This heightened efficacy, however, must be weighed against the potential for off-target effects, a characteristic shared by calcineurin inhibitors. This guide delves into the quantitative differences in inhibitory action, explores the toxicological profiles, and provides detailed experimental methodologies for independent verification.

Comparative Inhibitory Potency of Calcineurin Inhibitors

The primary mechanism of action for cyclosporins is the formation of a composite surface with cyclophilins, which then binds to and inhibits the phosphatase activity of calcineurin. This inhibition prevents the activation of Nuclear Factor of Activated T-cells (NFAT), a key transcription factor in the T-cell activation cascade. The specific cyclophilin isoform complexed with a cyclosporin molecule significantly influences the resulting inhibitory potency.

Inhibitor ComplexTargetIC50 (nM)Key Findings
Cyclosporin A - Cyclophilin ACalcineurin120 nM[1]Standard benchmark for calcineurin inhibition.
Cyclosporin A - Cyclophilin B Calcineurin 50 nM [1]Demonstrates 2-5 times greater potency than the Cyclosporin A-Cyclophilin A complex.[1]
Tacrolimus (FK506) - FKBP12Calcineurin~0.5-5 nMA macrolide immunosuppressant with a distinct binding partner (FKBP12) but the same target. Generally more potent than cyclosporins.
PimecrolimusCalcineurinLess potent than TacrolimusA derivative of tacrolimus, primarily used topically for inflammatory skin conditions.

Off-Target Effects and Toxicity Profile

A significant challenge in the clinical use of calcineurin inhibitors is their potential for off-target effects, leading to toxicity in various organs. The primary toxicity associated with cyclosporins is nephrotoxicity, characterized by renal vasoconstriction and interstitial fibrosis.[2][3]

The proposed mechanisms for cyclosporin-induced nephrotoxicity include:

  • Oxidative Stress: Increased production of reactive oxygen species in renal cells.

  • Apoptosis: Induction of programmed cell death in renal tubular and endothelial cells.

  • Endoplasmic Reticulum Stress: Disruption of protein folding and processing within the ER.

While direct comparative toxicity studies between the Cyclosporin A-cyclophilin A and -cyclophilin B complexes are limited, the general mechanisms of cyclosporin-induced toxicity are considered a class effect. Therefore, a higher potency, as seen with the cyclophilin B complex, may correlate with an increased risk or severity of these off-target effects at equivalent concentrations. Other notable side effects of systemic calcineurin inhibitors include hypertension, neurotoxicity, and an increased risk of infections.

Topical calcineurin inhibitors like tacrolimus and pimecrolimus have a more localized effect, with common side effects including skin burning and pruritus. Concerns have been raised about a potential increased risk of skin malignancies with long-term use, though a definitive causal link remains under investigation.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental setup, the following diagrams are provided in the DOT language for Graphviz.

Calcineurin_Signaling_Pathway cluster_cell T-Cell cluster_inhibition Inhibition Pathway TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg IP3 IP3 PLCg->IP3 Ca2_release Ca²⁺ Release IP3->Ca2_release Calmodulin Calmodulin Ca2_release->Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Activates NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus IL2_gene IL-2 Gene IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA Transcription IL2 IL-2 IL2_mRNA->IL2 Translation Cyclosporin Cyclosporin CsA_CyP_complex Cyclosporin-Cyclophilin Complex Cyclosporin->CsA_CyP_complex Cyclophilin Cyclophilin Cyclophilin->CsA_CyP_complex CsA_CyP_complex->Calcineurin_active Inhibits

Caption: Calcineurin signaling pathway and its inhibition by the Cyclosporin-Cyclophilin complex.

Calcineurin_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Calcineurin - RII Phosphopeptide Substrate - Cyclosporin dilutions - Cyclophilin - Assay Buffer Plate Prepare 96-well Plate: - Blank (Buffer only) - No-inhibitor control - Inhibitor dilutions Reagents->Plate Preincubation Pre-incubate Plate (10-15 min, 30°C) to allow complex formation Plate->Preincubation Initiate Initiate Reaction: Add RII phosphopeptide substrate Preincubation->Initiate Incubate Incubate (15-30 min, 30°C) Initiate->Incubate Stop Stop Reaction: Add Malachite Green Solution Incubate->Stop Color_dev Color Development (15-20 min, RT) Stop->Color_dev Measure Measure Absorbance (~620 nm) Color_dev->Measure Standard_curve Generate Phosphate Standard Curve Measure->Standard_curve Calculate_Pi Calculate Released Phosphate Standard_curve->Calculate_Pi Calculate_inhibition Calculate % Inhibition Calculate_Pi->Calculate_inhibition Plot_IC50 Plot Dose-Response Curve and determine IC50 Calculate_inhibition->Plot_IC50

Caption: Experimental workflow for an in vitro calcineurin inhibition assay.

Experimental Protocols

In Vitro Calcineurin Phosphatase Activity Assay (Malachite Green-based)

This protocol outlines a colorimetric method to determine the inhibitory potency of compounds on calcineurin activity by quantifying the release of free phosphate from a synthetic phosphopeptide substrate.

Materials:

  • Recombinant human calcineurin

  • RII phosphopeptide substrate

  • This compound (or other inhibitors)

  • Cyclophilin A and Cyclophilin B

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.1 mM CaCl2, and 1 µM Calmodulin)

  • Malachite Green Phosphate Detection Solution

  • Phosphate Standard

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor in DMSO and create a serial dilution in the assay buffer.

    • Prepare solutions of calcineurin, RII phosphopeptide substrate, and cyclophilins in the assay buffer.

  • Assay Setup:

    • To the wells of a 96-well plate, add the assay buffer, the cyclophilin isoform, and the various concentrations of the inhibitor. Include a "no inhibitor" control (with DMSO vehicle) and a "blank" control (assay buffer only).

    • Add recombinant calcineurin to all wells except the blank.

    • Pre-incubate the plate for 10-15 minutes at 30°C to allow for the formation of the inhibitor-cyclophilin-calcineurin complex.

  • Enzymatic Reaction:

    • Initiate the phosphatase reaction by adding the RII phosphopeptide substrate to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.

  • Detection:

    • Stop the reaction by adding the Malachite Green Phosphate Detection Solution to all wells. This solution will form a colored complex with the free phosphate released.

    • Allow the color to develop for 15-20 minutes at room temperature.

  • Data Analysis:

    • Measure the absorbance of each well at approximately 620 nm using a microplate reader.

    • Subtract the absorbance of the blank from all other readings.

    • Generate a standard curve using the phosphate standards to determine the concentration of phosphate released in each well.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

This comprehensive guide provides a foundation for understanding and further investigating the specificity of this compound in calcineurin inhibition. The provided data and protocols can aid researchers in making informed decisions for their specific experimental needs.

References

Cyclosporin B: A Comparative Analysis of its Differential Effects on Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the differential effects of Cyclosporin B on cytokine production, placed in the context of the well-characterized Cyclosporin A. While direct quantitative data for this compound's impact on a wide array of cytokines remains less prevalent in publicly available research, this document synthesizes existing knowledge on cyclosporin mechanisms and presents available comparative data to inform research and drug development.

Introduction to Cyclosporins and their Immunosuppressive Mechanism

Cyclosporins are a class of cyclic undecapeptides with potent immunosuppressive properties, primarily used to prevent organ transplant rejection and treat autoimmune diseases. Their mechanism of action centers on the inhibition of calcineurin, a crucial enzyme in the T-cell activation pathway. By forming a complex with the intracellular protein cyclophilin, cyclosporins bind to and inhibit the phosphatase activity of calcineurin. This blockade prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding various pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). The suppression of IL-2 production is a cornerstone of the immunosuppressive effect of cyclosporins, as IL-2 is a critical signaling molecule for T-cell proliferation and differentiation.

Comparative Analysis of Cytokine Inhibition

While Cyclosporin A is the most extensively studied member of this class, other naturally occurring and synthetic analogs, such as this compound and G, exhibit varying degrees of immunosuppressive activity. The differential effects of these analogs on the production of a spectrum of cytokines are of significant interest for tailoring immunosuppressive therapies with potentially improved efficacy and reduced side effects.

Quantitative Data on Cytokine Inhibition

The following tables summarize the available quantitative data on the inhibitory effects of cyclosporins on the production of key cytokines. It is important to note the limited availability of direct comparative data for this compound. The data for Cyclosporin A and G are presented to provide a framework for the type of comparative analysis that is needed for a complete understanding of this compound's profile.

CytokineCyclosporin AThis compoundCyclosporin GReference
Interleukin-2 (IL-2) Significant Inhibition (often >90%)Data not availableSimilar to CsA[1]
Interferon-gamma (IFN-γ) >90% inhibitionData not availableIC50: 13.0 ng/mL[2][3]
Tumor Necrosis Factor-alpha (TNF-α) ~70% inhibitionData not availableIC50 (LT/TNF activity): 13.0 ng/mL[2][3]
Tumor Necrosis Factor-beta (TNF-β / Lymphotoxin-alpha) >90% inhibitionData not availableData not available

IC50 Values for Cytokine Production Inhibition

CompoundIFN-γ IC50LT/TNF Activity IC50Reference
Cyclosporin A 8.0 ng/mL9.5 ng/mL
Cyclosporin G 13.0 ng/mL13.0 ng/mL
This compound Data not availableData not available

Note: The IC50 values represent the concentration of the drug required to inhibit the production of the respective cytokine by 50%. LT/TNF activity refers to the biological activity of lymphotoxin (TNF-β) and TNF-α.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches used to study the effects of cyclosporins, the following diagrams are provided in the DOT language for Graphviz.

Cyclosporin Signaling Pathway

TCR T-Cell Receptor (TCR) CaN Calcineurin TCR->CaN Signal Transduction NFATp NFAT (phosphorylated) CaN->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus Translocation IL2_gene IL-2 Gene IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA Transcription IL2_protein IL-2 Protein IL2_mRNA->IL2_protein Translation T_cell_prolif T-Cell Proliferation IL2_protein->T_cell_prolif Stimulates CyclosporinB This compound Cyclophilin Cyclophilin CyclosporinB->Cyclophilin Binds to Cyclophilin->CaN Inhibits

Caption: Mechanism of this compound-mediated immunosuppression.

Experimental Workflow for Cytokine Production Analysis

PBMCs Isolate Peripheral Blood Mononuclear Cells (PBMCs) Stimulation Stimulate PBMCs (e.g., with PHA or anti-CD3) PBMCs->Stimulation Treatment Treat with this compound (various concentrations) Stimulation->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Supernatant Collect Supernatant Incubation->Supernatant ELISA Measure Cytokine Levels (e.g., IL-2, IFN-γ, TNF-α) using ELISA Supernatant->ELISA Data_Analysis Data Analysis (IC50 determination) ELISA->Data_Analysis

Caption: Workflow for in vitro cytokine production assay.

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in the study of cyclosporin effects on cytokine production.

Mixed Lymphocyte Reaction (MLR) for Immunosuppressive Activity

Objective: To assess the inhibitory effect of this compound on T-cell proliferation in response to allogeneic stimulation.

Methodology:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Co-culture responder PBMCs from one donor with irradiated (to prevent proliferation) stimulator PBMCs from the second donor in complete RPMI-1640 medium.

  • Treatment: Add varying concentrations of this compound (and Cyclosporin A as a positive control) to the co-cultures at the time of initiation.

  • Proliferation Assay: After 5 days of incubation, assess T-cell proliferation by adding ³H-thymidine for the final 18 hours of culture. Measure the incorporation of ³H-thymidine into the DNA of proliferating cells using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of proliferation at each drug concentration compared to the untreated control. Determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of the proliferative response.

Measurement of Cytokine Production by ELISA

Objective: To quantify the levels of specific cytokines produced by stimulated T-cells in the presence of this compound.

Methodology:

  • Cell Culture and Stimulation: Culture PBMCs in the presence of a T-cell mitogen, such as phytohemagglutinin (PHA) or anti-CD3 antibody, to induce cytokine production.

  • Treatment: Simultaneously, treat the cells with a range of concentrations of this compound or a vehicle control.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), centrifuge the cell cultures and collect the supernatants.

  • ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the cytokines of interest (e.g., IL-2, IFN-γ, TNF-α). Follow the manufacturer's instructions to measure the concentration of each cytokine in the collected supernatants.

  • Data Analysis: Plot the cytokine concentrations against the corresponding this compound concentrations to generate dose-response curves. Calculate the percentage of inhibition of cytokine production and determine the IC50 values.

Discussion and Future Directions

The available data strongly supports the potent immunosuppressive effects of cyclosporins through the inhibition of calcineurin and subsequent suppression of cytokine gene transcription. While Cyclosporin A is the benchmark, comparative studies with other analogs like Cyclosporin G indicate subtle differences in their inhibitory potency.

A significant knowledge gap exists regarding the specific differential effects of this compound on a comprehensive panel of cytokines. To fully understand its therapeutic potential and to enable a direct comparison with Cyclosporin A and other immunosuppressants, further research is imperative. Future studies should focus on:

  • Direct Head-to-Head Comparisons: Conducting in vitro studies that directly compare the IC50 values of this compound and Cyclosporin A for the inhibition of a wide range of Th1, Th2, and pro-inflammatory cytokines.

  • In Vivo Studies: Utilizing animal models of autoimmune disease and transplantation to compare the in vivo efficacy and cytokine profiles of this compound and Cyclosporin A.

  • Structure-Activity Relationship Studies: Further elucidating how the structural differences between this compound and other analogs influence their interaction with cyclophilin and the cyclophilin-calcineurin complex, thereby affecting their cytokine-suppressing capabilities.

By addressing these research questions, the scientific community can gain a more nuanced understanding of the immunomodulatory properties of this compound, potentially paving the way for its optimized use in clinical settings.

References

An Objective Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Neuroprotective Potential of Cyclosporin A

Introduction

The quest for effective neuroprotective agents is a cornerstone of neurological research, aimed at mitigating the devastating consequences of acute brain injuries and chronic neurodegenerative diseases. Among the compounds investigated, Cyclosporin A (CsA) has emerged as a promising candidate, primarily due to its well-documented role in preserving mitochondrial integrity. This guide provides a comprehensive evaluation of the neuroprotective potential of Cyclosporin A, comparing its performance with key alternatives and presenting supporting experimental data to inform future research and drug development. While the user's initial query specified "Cyclosporin B," the vast body of scientific literature points to Cyclosporin A as the extensively studied neuroprotective agent in this family. Therefore, this guide will focus on Cyclosporin A.

Mechanism of Action: A Focus on Mitochondrial Protection

Cyclosporin A's principal neuroprotective mechanism centers on its ability to inhibit the mitochondrial permeability transition pore (mPTP).[1][2][3] The mPTP is a non-specific channel in the inner mitochondrial membrane that, when opened under pathological conditions such as high intracellular calcium and oxidative stress, leads to mitochondrial swelling, rupture, and the release of pro-apoptotic factors, ultimately causing cell death.[1] CsA binds to a mitochondrial protein called cyclophilin D (CypD), a key regulator of the mPTP.[1] This binding prevents CypD from inducing the opening of the pore, thereby stabilizing mitochondrial function and preventing the downstream cascade of neuronal death.

Beyond its primary mitochondrial target, Cyclosporin A is also a potent inhibitor of calcineurin, a phosphatase involved in T-cell activation. This immunosuppressive activity, while the basis for its use in organ transplantation, may also contribute to its neuroprotective effects by modulating neuroinflammation, a critical component of secondary injury cascades in the brain.

Comparative Analysis: Cyclosporin A vs. Alternatives

A significant challenge in the clinical application of Cyclosporin A for neuroprotection is its powerful immunosuppressive effect, which can be undesirable in patients with acute brain injury who are already susceptible to infections. This has led to the development and investigation of non-immunosuppressive analogs, with NIM811 being a prominent example.

Cyclosporin A vs. NIM811

NIM811 is a derivative of Cyclosporin A that does not inhibit calcineurin and therefore lacks immunosuppressive activity. However, it retains the ability to inhibit the mPTP, making it an ideal comparator to dissect the specific contribution of mPTP inhibition to neuroprotection.

Table 1: Comparative Efficacy of Cyclosporin A and NIM811 in a Mouse Model of Traumatic Brain Injury (TBI)

Outcome MeasureTreatment GroupResultp-value
α-Spectrin Breakdown Products (24h post-injury) VehicleIncreased-
Cyclosporin A (20 mg/kg)Significantly Attenuated<0.005
NIM811 (10 mg/kg)Significantly Attenuated<0.005
Motor Function Impairment (48h and 7 days post-injury) VehicleImpaired-
Cyclosporin A (20 mg/kg)Attenuated<0.005
NIM811 (10 mg/kg)Attenuated<0.005
Neurodegeneration (7 days post-injury) VehicleSignificant-
Cyclosporin A (20 mg/kg)Attenuated<0.0001
NIM811 (10 mg/kg)Attenuated<0.0001

Data adapted from Mbye et al., J Neurotrauma, 2009.

The data clearly demonstrates that both Cyclosporin A and its non-immunosuppressive analog, NIM811, provide significant neuroprotection following traumatic brain injury. They are equally effective at reducing cytoskeletal degradation, a marker of neuronal injury, and improving both motor and histological outcomes. This strongly suggests that the primary neuroprotective mechanism of Cyclosporin A in this context is indeed the inhibition of the mPTP, independent of its effects on calcineurin.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for use with Graphviz.

cluster_upstream Upstream Insult cluster_cellular Cellular Cascade cluster_mitochondria Mitochondrial Events cluster_downstream Downstream Consequences cluster_intervention Therapeutic Intervention Traumatic Brain Injury Traumatic Brain Injury Ca2+ Influx Ca2+ Influx Traumatic Brain Injury->Ca2+ Influx Oxidative Stress Oxidative Stress Traumatic Brain Injury->Oxidative Stress mPTP Opening mPTP Opening Ca2+ Influx->mPTP Opening Oxidative Stress->mPTP Opening Mitochondrial Dysfunction Mitochondrial Dysfunction mPTP Opening->Mitochondrial Dysfunction Neuronal Death Neuronal Death Mitochondrial Dysfunction->Neuronal Death Cyclosporin A / NIM811 Cyclosporin A / NIM811 Cyclophilin D Cyclophilin D Cyclosporin A / NIM811->Cyclophilin D Binds to Cyclophilin D->mPTP Opening Inhibits cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Outcome Analysis Animal Model (e.g., Mouse) Animal Model (e.g., Mouse) Induction of TBI Induction of TBI Animal Model (e.g., Mouse)->Induction of TBI Vehicle Control Vehicle Control Induction of TBI->Vehicle Control Randomized Assignment Cyclosporin A Cyclosporin A Induction of TBI->Cyclosporin A Randomized Assignment NIM811 NIM811 Induction of TBI->NIM811 Randomized Assignment Biochemical Analysis (e.g., Western Blot for α-Spectrin) Biochemical Analysis (e.g., Western Blot for α-Spectrin) Vehicle Control->Biochemical Analysis (e.g., Western Blot for α-Spectrin) Behavioral Testing (e.g., Motor Function) Behavioral Testing (e.g., Motor Function) Vehicle Control->Behavioral Testing (e.g., Motor Function) Histological Analysis (e.g., Staining for Neurodegeneration) Histological Analysis (e.g., Staining for Neurodegeneration) Vehicle Control->Histological Analysis (e.g., Staining for Neurodegeneration) Cyclosporin A->Biochemical Analysis (e.g., Western Blot for α-Spectrin) Cyclosporin A->Behavioral Testing (e.g., Motor Function) Cyclosporin A->Histological Analysis (e.g., Staining for Neurodegeneration) NIM811->Biochemical Analysis (e.g., Western Blot for α-Spectrin) NIM811->Behavioral Testing (e.g., Motor Function) NIM811->Histological Analysis (e.g., Staining for Neurodegeneration)

References

Cyclosporin B vs. Cyclosporin A: A Comparative Guide to Their Effects on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Cyclosporin B (CsB) and the well-characterized immunosuppressant Cyclosporin A (CsA) on mitochondrial function. While both molecules are known to interact with mitochondria, key differences in their broader biological activities may have significant implications for their therapeutic potential, particularly in contexts where immunosuppression is not desired. This document summarizes available experimental data, outlines methodologies for key experiments, and visualizes relevant pathways to aid in research and development decisions.

Executive Summary

Cyclosporin A is a potent inhibitor of the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death. This inhibition is mediated through its binding to cyclophilin D (CypD) within the mitochondrial matrix. Experimental evidence indicates that this compound exhibits a similar potency to CsA in inhibiting the mPTP. However, a comprehensive, direct comparison of their effects on other mitochondrial parameters, such as respiration and reactive oxygen species (ROS) production, is not well-documented in publicly available literature. A crucial differentiator between cyclosporin analogues is their immunosuppressive activity. While CsA is a powerful immunosuppressant, the relative potency of CsB in this regard is not definitively established, though variations among other cyclosporin analogues suggest that CsB's immunosuppressive profile may differ from that of CsA.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for Cyclosporin A and this compound concerning their effects on mitochondrial function and related biological activities.

Table 1: Inhibition of Mitochondrial Permeability Transition Pore (mPTP) Opening

CompoundEffective Concentration for mPTP InhibitionOrganism/SystemReference(s)
Cyclosporin A Sub-micromolar concentrationsRat heart mitochondria[1]
100-300 nMRat liver mitochondria[2][3]
This compound 100-300 nMRat liver mitochondria[2][3]

Table 2: Binding Affinity to Cyclophilins

LigandTargetBinding Affinity (Kd or Ki)MethodReference(s)
Cyclosporin A Cyclophilin DKd = 13.4 nMX-ray Crystallography
Ki = 3 nMPPIase Inhibition Assay
Cyclophilin AKd = 36.8 nMFluorescence Measurement
This compound Cyclophilin DNot Reported--
Cyclophilin ANot Reported--

Table 3: Immunosuppressive Activity

CompoundIC50 (Lymphocyte Proliferation)SystemReference(s)
Cyclosporin A ~19 µg/L (Mixed Lymphocyte Culture)Human/Rabbit Lymphocytes
This compound Not Directly Reported--
Cyclosporin CNearly as potent as CsAMurine Lymphocytes
Cyclosporin DWeakly immunosuppressiveMurine Lymphocytes
Cyclosporin GLess potent than CsA (IC50 ~60 µg/L)Human/Rabbit Lymphocytes
As potent as CsAMurine Lymphocytes

Data for other cyclosporin analogues are provided for context due to the lack of direct comparative data for this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols can serve as a reference for designing and interpreting experiments comparing the effects of Cyclosporin A and B.

Mitochondrial Permeability Transition Pore (mPTP) Opening Assay (Calcium-Induced Swelling)

This spectrophotometric assay measures the Ca2+-induced swelling of isolated mitochondria, which is indicative of mPTP opening.

  • Mitochondrial Isolation: Mitochondria are isolated from rat liver by differential centrifugation in a buffer containing sucrose, Tris-HCl, and EGTA.

  • Assay Buffer: The assay is performed in a buffer containing KCl, MOPS-Tris, and succinate as a respiratory substrate.

  • Procedure:

    • Isolated mitochondria are suspended in the assay buffer.

    • Cyclosporin A or B is added at various concentrations (e.g., 100-300 nM) and incubated for a short period.

    • Mitochondrial swelling is induced by the addition of a bolus of CaCl2.

    • The change in absorbance at 540 nm is monitored over time. A decrease in absorbance indicates mitochondrial swelling.

  • Endpoint: The rate of swelling is calculated from the change in absorbance. Inhibition of swelling by the cyclosporin analogue is determined relative to a vehicle control.

Cyclophilin Binding Assay (PPIase Inhibition)

This assay measures the ability of a compound to inhibit the peptidyl-prolyl cis-trans isomerase (PPIase) activity of cyclophilin.

  • Reagents: Recombinant cyclophilin D, a chromogenic substrate (e.g., N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide), and chymotrypsin.

  • Procedure:

    • The substrate is dissolved in a buffer containing HEPES and trifluoroethanol.

    • Cyclophilin D and the inhibitor (Cyclosporin A or B) at various concentrations are pre-incubated.

    • The enzymatic reaction is initiated by adding the substrate to the cyclophilin/inhibitor mixture.

    • Chymotrypsin is added to cleave the trans-isomer of the substrate as it is formed by cyclophilin D, releasing p-nitroaniline.

    • The rate of p-nitroaniline release is measured by the change in absorbance at 390 nm.

  • Endpoint: The inhibitor concentration that causes 50% inhibition of the PPIase activity (IC50) is determined, from which the inhibition constant (Ki) can be calculated.

Lymphocyte Proliferation Assay (Immunosuppressive Activity)

This assay assesses the inhibitory effect of cyclosporins on the proliferation of lymphocytes stimulated by mitogens or alloantigens.

  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: PBMCs are cultured in RPMI-1640 medium supplemented with fetal bovine serum.

  • Procedure:

    • Cells are plated in a 96-well plate.

    • Cyclosporin A or B is added at a range of concentrations.

    • Lymphocyte proliferation is stimulated by adding a mitogen (e.g., phytohemagglutinin, PHA) or in a mixed lymphocyte reaction (MLR).

    • The cells are incubated for a set period (e.g., 72 hours).

    • Proliferation is quantified by measuring the incorporation of a labeled nucleoside (e.g., 3H-thymidine or BrdU) or using a dye-based assay (e.g., CFSE).

  • Endpoint: The concentration of the compound that inhibits proliferation by 50% (IC50) is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway involving cyclosporins and mitochondria, as well as a typical experimental workflow for assessing mitochondrial function.

mPTP_Pathway cluster_mito Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane CypD Cyclophilin D mPTP mPTP Complex CypD->mPTP Promotes opening Pore_Opening mPTP Opening mPTP->Pore_Opening Ca_stress High Matrix Ca2+ Oxidative Stress Ca_stress->CypD Activates CsA_CsB Cyclosporin A This compound CsA_CsB->CypD Inhibits binding to mPTP complex Cell_Death Cell Death Pore_Opening->Cell_Death

Caption: Mechanism of mPTP inhibition by Cyclosporin A and B.

exp_workflow start Isolate Mitochondria or Prepare Cell Culture treatment Treat with Cyclosporin A, B, or Vehicle Control start->treatment mptp_assay mPTP Opening Assay (Calcium Retention Capacity) treatment->mptp_assay resp_assay Mitochondrial Respiration (Oxygen Consumption Rate) treatment->resp_assay ros_assay ROS Production Assay (e.g., MitoSOX Red) treatment->ros_assay data_analysis Data Analysis and Comparison mptp_assay->data_analysis resp_assay->data_analysis ros_assay->data_analysis

Caption: Experimental workflow for comparing mitochondrial effects.

Concluding Remarks

The available data strongly suggest that this compound is a potent inhibitor of the mitochondrial permeability transition pore, comparable in efficacy to Cyclosporin A. This shared property makes both compounds valuable tools for studying the role of the mPTP in various physiological and pathological processes. However, the lack of comprehensive comparative data on the immunosuppressive activity and other mitochondrial effects of this compound represents a significant knowledge gap.

For researchers in drug development, the potential for this compound to be a non-immunosuppressive mPTP inhibitor is of considerable interest. Such a compound could offer therapeutic benefits in conditions where mitochondrial dysfunction is a key pathological feature, without the complications of systemic immunosuppression associated with Cyclosporin A. Further head-to-head studies are warranted to fully characterize the pharmacological profile of this compound and to explore its potential as a novel therapeutic agent.

References

A Comparative Guide to the In Vivo Efficacy of Cyclosporin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of immunosuppressive therapies, understanding the comparative in vivo efficacy of cyclosporin analogues is critical. This guide provides an objective comparison of key cyclosporin analogues, supported by experimental data, to aid in the selection of appropriate compounds for research and development.

Mechanism of Action: Calcineurin Inhibition

Cyclosporin and its analogues exert their immunosuppressive effects by inhibiting calcineurin, a crucial enzyme in the T-cell activation pathway. By forming a complex with cyclophilin, these drugs bind to and inhibit the phosphatase activity of calcineurin. This prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). The inhibition of IL-2 production ultimately leads to a reduction in T-cell proliferation and activation, thereby suppressing the immune response.

cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus Cyclosporin_Analogue Cyclosporin Analogue Drug_Complex Cyclosporin-Cyclophilin Complex Cyclosporin_Analogue->Drug_Complex binds Cyclophilin Cyclophilin Cyclophilin->Drug_Complex binds Inactive_Calcineurin Calcineurin (inactive) Drug_Complex->Inactive_Calcineurin inhibits Calcineurin Calcineurin (active) NFAT NFAT Calcineurin->NFAT dephosphorylates IL2_Gene IL-2 Gene Transcription NFATp NFAT-P NFATp->Calcineurin NFAT->IL2_Gene activates Donor Donor Mouse (e.g., H-2d) Spleen Isolate Splenocytes Donor->Spleen Recipient Recipient Mouse (e.g., (H-2b x H-2d)F1) Injection Inject Splenocytes into Recipient Footpad Recipient->Injection Spleen->Injection Treatment Administer Cyclosporin Analogue Injection->Treatment Measurement Measure Footpad Swelling/Inflammation Treatment->Measurement Analysis Compare with Control (Vehicle) Measurement->Analysis Donor Donor Rat Harvest Harvest Donor Heart Donor->Harvest Recipient Recipient Rat Anastomosis Anastomose Donor Aorta and Pulmonary Artery to Recipient Abdominal Aorta and Vena Cava Recipient->Anastomosis Harvest->Anastomosis Treatment Administer Cyclosporin Analogue Anastomosis->Treatment Monitoring Monitor Graft Survival (Palpation) Treatment->Monitoring Histology Histological Analysis of Graft Monitoring->Histology

A Side-by-Side Analysis of Cyclosporin B and Cyclosporin C Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the biological activities of Cyclosporin B (CsB) and Cyclosporin C (CsC). This report synthesizes available data on their immunosuppressive, antifungal, and antiviral properties, presenting quantitative comparisons where possible and outlining the experimental protocols used for their evaluation.

Executive Summary

This compound and Cyclosporin C are cyclic undecapeptides belonging to the cyclosporin family, known for their immunomodulatory and other biological activities. While structurally similar to the well-characterized Cyclosporin A (CsA), they exhibit distinct activity profiles. This guide reveals that Cyclosporin C demonstrates significant immunosuppressive and antifungal activities. In contrast, detailed quantitative data on the immunosuppressive potency of this compound remains less prevalent in comparative studies, highlighting a gap in the current literature. Both compounds, like other cyclosporins, are understood to exert their primary immunosuppressive effects through the inhibition of calcineurin, a key enzyme in T-cell activation.

Comparative Biological Activities

The primary biological activities of this compound and C are summarized below, with a focus on their immunosuppressive, antifungal, and antiviral effects.

Immunosuppressive Activity

The hallmark of the cyclosporin family is the suppression of the immune system, primarily through the inhibition of T-lymphocyte activation. This is achieved by binding to the intracellular protein cyclophilin, forming a complex that in turn inhibits the phosphatase activity of calcineurin. This blockade prevents the activation of transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT), which are essential for the expression of pro-inflammatory cytokines like Interleukin-2 (IL-2).

A comparative study on the immunosuppressive properties of various cyclosporin analogues, including Cyclosporin C, demonstrated that the potency of Cyclosporin A is greater than or equal to that of Cyclosporin C (CsA ≥ CsC). Both CsA and CsC were found to be the most active compounds in inhibiting mitogen-induced lymphocyte proliferation and in mixed lymphocyte cultures when compared to other cyclosporin metabolites.

Table 1: Comparative Immunosuppressive Potency

CompoundRelative Immunosuppressive PotencyNotes
Cyclosporin C Potent, with activity comparable to or slightly less than Cyclosporin A.Demonstrated effective inhibition of T-cell proliferation.
This compound Immunosuppressive activity reported, but direct quantitative comparison with Cyclosporin C is limited.Further side-by-side studies are needed for a definitive quantitative comparison.
Antifungal Activity

Cyclosporin C has been identified as a potent antifungal agent. It exhibits broad-spectrum activity against various filamentous phytopathogenic fungi[1]. This antifungal action is a notable characteristic of CsC.

Information regarding the antifungal properties of this compound is scarce, preventing a direct comparative analysis with Cyclosporin C in this regard.

Antiviral Activity

Cyclosporins, as a class, have been investigated for their antiviral properties against a range of viruses, including hepatitis B virus (HBV), hepatitis C virus (HCV), and coronaviruses[2][3][4]. The antiviral mechanism is often linked to the inhibition of cyclophilins, which are host proteins that can be co-opted by viruses for their replication. While there is extensive research on the antiviral effects of Cyclosporin A and some of its derivatives, specific comparative studies detailing the antiviral activities of this compound versus Cyclosporin C are limited.

Mechanism of Action: Calcineurin Inhibition

The primary mechanism for the immunosuppressive activity of both this compound and C is the inhibition of the calcineurin signaling pathway.

Calcineurin Inhibition Pathway Mechanism of Cyclosporin-Mediated Immunosuppression TCR T-Cell Receptor (TCR) Activation Ca_influx Ca²⁺ Influx TCR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_p NFAT (Phosphorylated) Cytoplasm Calcineurin_active->NFAT_p Dephosphorylates NFAT NFAT (Dephosphorylated) Nucleus NFAT_p->NFAT Translocates to Nucleus Gene_transcription Gene Transcription (e.g., IL-2) NFAT->Gene_transcription Initiates T_cell_prolif T-Cell Proliferation & Activation Cyclosporin This compound / C Cyclophilin Cyclophilin Cyclosporin->Cyclophilin Binds to Cs_Cyp_complex Cyclosporin-Cyclophilin Complex Cyclophilin->Cs_Cyp_complex Cs_Cyp_complex->Calcineurin_active Inhibits Gene_transtranscription Gene_transtranscription Gene_transtranscription->T_cell_prolif T_Cell_Proliferation_Assay_Workflow Workflow for CFSE-based T-Cell Proliferation Assay start Isolate PBMCs stain Stain with CFSE start->stain plate Plate Cells stain->plate treat Add this compound/C & Controls plate->treat stimulate Add T-Cell Stimulant treat->stimulate incubate Incubate (4-5 days) stimulate->incubate analyze Analyze by Flow Cytometry incubate->analyze end Determine IC50 Values analyze->end Calcineurin_Inhibition_Assay_Workflow Workflow for Calcineurin Inhibition Assay start Prepare Reagents (Cyclosporins, Enzyme, Substrate) setup Set up Assay Plate (Buffer, Cyclosporins, Cyclophilin) start->setup add_enzyme Add Calcineurin & Pre-incubate setup->add_enzyme start_reaction Add Substrate add_enzyme->start_reaction incubate Incubate at 30°C start_reaction->incubate detect Add Malachite Green Solution incubate->detect measure Measure Absorbance detect->measure end Calculate Inhibition & IC50 measure->end

References

Distinguishing Cyclosporin Variants: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclosporin, a powerful immunosuppressant vital in organ transplantation and the treatment of autoimmune diseases, exists in several closely related variants. These variants, which include biosynthetic precursors, metabolites, and degradation products, can differ in their immunosuppressive activity and toxicity. Therefore, the ability to accurately distinguish and quantify these variants is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This guide provides an objective comparison of the primary analytical methods used for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE).

Performance Comparison of Analytical Methods

The choice of analytical method for distinguishing cyclosporin variants depends on the specific requirements of the analysis, such as the need for high sensitivity, the number of variants to be resolved, and the required throughput. While HPLC is a robust and widely used technique, LC-MS offers superior sensitivity and specificity, and CE provides an alternative with high separation efficiency.

FeatureHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Capillary Electrophoresis (CE)
Specificity Good. Can resolve many common variants and impurities with optimized methods.Excellent. Mass-to-charge ratio detection provides high specificity, enabling differentiation of isobaric compounds.Excellent. High separation efficiency allows for the resolution of closely related variants.
Sensitivity Moderate. UV detection limits may not be sufficient for low-level impurities or metabolites.Excellent. Limits of quantification are typically in the low ng/mL range.[1][2]Good to Excellent. Sensitivity can be enhanced with various detection techniques.
Throughput Moderate. Run times can be optimized, but are generally longer than high-throughput LC-MS/MS methods.High. Modern systems can achieve analysis times of a few minutes per sample.[2]High. Rapid separation times are a key advantage.
Versatility High. Can be applied to a wide range of cyclosporin variants and sample matrices.High. Can analyze a broad spectrum of variants and metabolites simultaneously.High. Can separate neutral and charged variants, including enantiomers.
Cost Lower initial investment and operational costs compared to LC-MS.Higher initial investment and maintenance costs.Lower initial investment and operational costs compared to LC-MS.
Primary Application Quality control of bulk drug and finished products, quantification of major variants.Therapeutic drug monitoring, metabolite identification, and quantification of trace-level impurities.Analysis of chiral isomers and charged variants, research applications.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC) for Cyclosporin Variants

This method is suitable for the simultaneous determination of Cyclosporin A and its related impurities.

Chromatographic Conditions:

  • Column: Lichrospher RP-18 (4 mm x 250 mm; 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of tetrahydrofuran and 0.05M phosphoric acid (44:56, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 75°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

A stock standard solution containing Cyclosporin A and its variants (Cyclosporin B, Cyclosporin G, Cyclosporin H, Iso-Cyclosporin A, etc.) is prepared in ethanol. Working solutions are prepared by diluting the stock solution with the mobile phase to the desired concentrations for calibration curves.

Validation Parameters:

ParameterCyclosporin AThis compoundCyclosporin GCyclosporin HIso-Cyclosporin A
Linearity Range (µg/mL) 1 - 1502 - 502 - 502 - 502 - 50
Correlation Coefficient (r²) > 0.999> 0.999> 0.999> 0.999> 0.999
LOD (µg/mL) 0.30.50.50.60.4
LOQ (µg/mL) 1.01.51.51.81.2
Accuracy (% Recovery) 98 - 10297 - 10397 - 10396 - 10498 - 102
Precision (RSD %) < 2.0< 2.5< 2.5< 3.0< 2.0
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Cyclosporin A

This high-throughput method is designed for the quantification of Cyclosporin A in whole blood.

Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 column (50 x 2.1 mm, 2.7 µm)

  • Mobile Phase: Gradient elution with Buffer A (2 mM ammonium acetate and 0.1% formic acid in water) and Buffer B (methanol)

  • Flow Rate: 0.5 mL/min

  • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive ion mode

  • MRM Transition: For Cyclosporin A: m/z 1220.8 -> 1203.8

Sample Preparation:

Whole blood samples are prepared using a one-step protein precipitation with a solution containing an internal standard (e.g., Cyclosporin A-d12).

Validation Parameters:

ParameterValue
Linear Range (ng/mL) 5.85 - 1,890.00[2]
Correlation Coefficient (r) > 0.99[2]
Lower Limit of Quantification (LLOQ) (ng/mL) 5.85
Intra- and Inter-day Precision (CV %) < 15
Accuracy (% Bias) ± 15

Visualizing Cyclosporin's Mechanism and Analytical Workflow

To better understand the context of cyclosporin analysis, the following diagrams illustrate its signaling pathway and a typical analytical workflow.

cyclosporin_signaling_pathway cluster_cell T-Cell cluster_nucleus T-Cell cluster_drug Drug Action TCR T-Cell Receptor PLC PLCγ TCR->PLC Antigen Presentation IP3 IP3 PLC->IP3 CaN Calcineurin IP3->CaN Ca²⁺ influx NFATp NFAT-P CaN->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT Nucleus Nucleus NFAT->Nucleus IL2_gene IL-2 Gene NFAT->IL2_gene Binds to promoter IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA Transcription IL2 IL-2 IL2_mRNA->IL2 Translation T-Cell Proliferation T-Cell Proliferation IL2->T-Cell Proliferation CsA Cyclosporin A Cyp Cyclophilin CsA->Cyp Binds to CsA_Cyp CsA-Cyp Complex CsA_Cyp->CaN Inhibits analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing start Biological Sample (e.g., Blood, Plasma) extraction Extraction / Protein Precipitation start->extraction concentration Concentration / Reconstitution extraction->concentration injection Injection into Analytical Instrument concentration->injection hplc HPLC injection->hplc lcms LC-MS/MS injection->lcms ce CE injection->ce detection Detection (UV, MS, etc.) hplc->detection lcms->detection ce->detection chromatogram Chromatogram / Electropherogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Final Report quantification->report

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Cyclosporin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the meticulous management of potent immunosuppressive agents like Cyclosporin B is a cornerstone of laboratory safety and environmental responsibility. Adherence to established disposal protocols is not merely a regulatory requirement but a critical practice to mitigate risks of exposure and prevent environmental contamination. All waste containing this compound must be handled as hazardous waste.

Immediate Safety and Handling Protocols

Before commencing any disposal procedure, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure. This includes chemically resistant gloves (double gloving is recommended), a lab coat, and eye protection.[1] All handling of this compound solutions should be performed within a certified chemical fume hood to prevent the generation and inhalation of aerosols.[1]

Work Surface Preparation and Decontamination:

To ensure a safe working environment, prepare the workspace by covering it with an absorbent material, securing the edges to prevent any movement.[1] For cleaning surfaces where this compound has been handled, a freshly prepared 70% ethanol solution is recommended. The area should be wiped three times, using a new damp cloth for each wipe to ensure thorough decontamination.[1]

This compound Disposal Procedures

The disposal of this compound and any materials contaminated with it must be treated as hazardous waste.[1] This includes leftover or unused this compound, contaminated labware, and cleaning materials.

Waste Segregation and Storage:

All hazardous waste must be stored in closed, properly labeled containers within a designated area. It is crucial to not mix different types of waste.

Decontamination of Reusable Materials:

Reusable glassware and other non-porous materials can be decontaminated. This is achieved by triple rinsing with a 70% ethanol solution.

Disposal of Sharps:

Any used needles or syringes that have been in contact with this compound must be disposed of in a designated sharps container that is destined for incineration.

Spill Management:

In the event of a spill, immediate and appropriate action is necessary. For spills less than one liter, use a chemical spill kit and appropriate PPE to clean the area. The collected spill materials should be double-bagged, securely fastened, and labeled as hazardous waste. For spills exceeding one liter, it is crucial to contact the institution's Environmental Health & Safety (EH&S) office for assistance.

Quantitative Data for Disposal and Decontamination

ParameterSpecificationSource
Decontamination Solution70% Ethanol
Surface DecontaminationTriple wipe with fresh cloths
Glassware DecontaminationTriple rinse
Small Spill Threshold< 1 Liter
Large Spill ActionContact EH&S
Recommended Storage Temp.2-8°C

Experimental Protocols: Decontamination Procedure

A standard protocol for the decontamination of a work surface contaminated with this compound involves the following steps:

  • Preparation: Ensure all necessary materials are at hand, including a fresh 70% ethanol solution, multiple clean cloths, and appropriate PPE.

  • Initial Wipe: Dampen a clean cloth with the 70% ethanol solution and wipe the entire contaminated surface.

  • Second Wipe: Using a new, clean, dampened cloth, wipe the surface again to remove any residual contamination.

  • Final Wipe: With a third clean, dampened cloth, perform a final wipe of the area.

  • Disposal: All used cloths and any other disposable materials from the cleanup must be placed in a designated hazardous waste container.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

cluster_preparation Preparation & Handling cluster_waste_generation Waste Generation cluster_disposal_path Disposal Pathway cluster_final_disposal Final Disposal start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) start->ppe fume_hood Work in Certified Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated liquid_waste Unused/Leftover this compound waste_generated->liquid_waste solid_waste Contaminated Materials (Gloves, Wipes, etc.) waste_generated->solid_waste sharps_waste Contaminated Needles/Syringes waste_generated->sharps_waste glassware Contaminated Reusable Glassware waste_generated->glassware hazardous_container Place in Labeled Hazardous Waste Container liquid_waste->hazardous_container solid_waste->hazardous_container sharps_container Place in Sharps Container for Incineration sharps_waste->sharps_container decontaminate Decontaminate glassware->decontaminate waste_pickup Arrange for Hazardous Waste Pickup with EH&S hazardous_container->waste_pickup sharps_container->waste_pickup triple_rinse Triple Rinse with 70% Ethanol Solution decontaminate->triple_rinse reuse Ready for Reuse triple_rinse->reuse

Caption: this compound waste disposal workflow.

By adhering to these detailed procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Cyclosporin B

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in drug development and scientific research, ensuring personal and environmental safety during the handling of potent compounds like Cyclosporin B is paramount. This document provides essential, step-by-step guidance on the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and mitigate risks associated with this cytotoxic agent.

Note: Specific safety data for this compound is limited. The following recommendations are based on the well-documented procedures for the closely related compound, Cyclosporin A, and general best practices for handling cytotoxic drugs.[1][2][3][4]

Recommended Personal Protective Equipment & Handling Summary

A multi-layered approach to personal protection is crucial when working with this compound. The following table summarizes the recommended PPE and key handling parameters.

PPE / Handling ParameterSpecificationRationale
Primary Engineering Control Certified Chemical Fume Hood or Class II Type B Biosafety CabinetTo minimize inhalation exposure by containing aerosols and powders.
Gloves Double gloving with chemical-resistant nitrile gloves is recommended.To provide a primary barrier against skin contact. Regularly check for signs of degradation and change gloves frequently.
Body Protection Disposable, solid-front, back-closing gown; lab coat.To protect skin and personal clothing from contamination.
Eye Protection ANSI-approved safety glasses with side shields or chemical splash goggles.To prevent eye contact with powders or solutions.
Respiratory Protection Generally not required when using a fume hood. If aerosols may be generated outside of a hood, a NIOSH-approved respirator (e.g., N95) should be used.To protect against inhalation of aerosolized particles.
Occupational Exposure Limit (OEL) Cyclosporine: 17.5 μg/m³This value for the general class of cyclosporines serves as a guide for assessing workplace exposure.

Experimental Protocol: Safe Handling of this compound

Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk.

1. Preparation and Planning:

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood or a Class II Type B biosafety cabinet.

  • Spill Kit: Ensure a spill kit containing absorbent materials, appropriate cleaning agents (e.g., 70% ethanol), and waste disposal bags is readily accessible.

  • PPE Donning: Before entering the designated area, don all required PPE in the correct order: gown, then double gloves, followed by eye protection.

2. Handling and Use:

  • Weighing: If handling the powdered form, conduct weighing within the fume hood to prevent aerosolization.

  • Solution Preparation: When preparing solutions, do so within the fume hood. Use a disposable, plastic-backed absorbent pad on the work surface to contain any potential spills.

  • Aerosol Minimization: Take care to avoid generating aerosols during all handling procedures.

3. Post-Handling Procedures:

  • Decontamination: After each use, thoroughly decontaminate the work area. A common procedure involves a "triple wipe" with 70% ethanol.

  • PPE Doffing: Remove PPE in a manner that avoids self-contamination. Remove gloves first, followed by the gown and eye protection.

  • Hand Washing: Immediately and thoroughly wash hands with soap and water after removing PPE.

Operational and Disposal Plans

A clear plan for spills and waste disposal is critical for maintaining a safe laboratory environment.

Spill Response:

  • Small Spills (within the fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with absorbent material.

    • Gently clean the area with 70% ethanol, wiping from the outer edge of the spill inwards.

    • Place all contaminated materials in a designated hazardous waste container.

  • Large Spills (outside the fume hood):

    • Evacuate the area immediately and prevent re-entry.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Provide EHS with the Safety Data Sheet (SDS) for Cyclosporine.

Waste Disposal:

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, absorbent pads, and weighing papers, must be disposed of as hazardous cytotoxic waste. These items should be placed in a clearly labeled, sealed container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Sharps: Any needles or syringes used with this compound must be disposed of in a designated sharps container for incineration.

  • Waste Pickup: Contact your institution's EHS department for the proper procedure for hazardous waste pickup.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE: Gown, Double Gloves, Eye Protection B Prepare Fume Hood/ Biosafety Cabinet A->B C Assemble Materials & Spill Kit B->C D Weigh/Prepare This compound C->D E Conduct Experiment D->E F Decontaminate Work Surface E->F G Segregate & Dispose of Hazardous Waste F->G H Doff PPE G->H I Wash Hands H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.